GSK126
Description
Histone-Lysine N-Methyltransferase EZH2 Inhibitor GSK2816126 is a small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone-lysine N-methyltransferase EZH2, with potential antineoplastic activity. Upon administration, histone-lysine N-methyltransferase EZH2 inhibitor GSK2816126 inhibits the activity of EZH2 and specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in cancer cells that overexpress this enzyme. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancers and plays a key role in tumor cell proliferation.
EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2.
GSK2816126 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFKBQGSFSOSM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025739 | |
| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346574-57-9 | |
| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-2816126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2816126 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK126: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly those with activating mutations in the EZH2 gene, such as certain lymphomas.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: EZH2 Inhibition
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of EZH2. By competing with the co-factor SAM, this compound prevents the transfer of a methyl group to the lysine 27 residue of histone H3.[1] This leads to a global decrease in H3K27me3 levels, a key epigenetic mark associated with gene silencing.[5][6] The reduction in H3K27me3 results in the derepression of PRC2 target genes, many of which are tumor suppressors, thereby inhibiting cancer cell proliferation and inducing apoptosis.[7][8] this compound demonstrates high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on EZH2-mediated gene silencing.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
| Parameter | Value | Cell Line / Condition | Reference |
| Ki (EZH2) | ~0.5 - 3 nM | In vitro enzyme assay | [1] |
| IC50 (EZH2) | 9.9 nM | In vitro enzyme assay | [3][9][10] |
| IC50 (EZH1) | 680 nM | In vitro enzyme assay | [3] |
| Cellular IC50 (H3K27me3 reduction) | 7 - 252 nM | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [7] |
| Cell Proliferation IC50 | 12.6 - 17.4 µM | Multiple Myeloma (MM) cell lines | [1] |
| Study Type | Dosing Regimen | Animal Model | Key Findings | Reference |
| In Vivo Xenograft | 50 mg/kg/day (i.p.) | Pfeiffer DLBCL mouse xenograft | Reduced tumor growth | [3] |
| In Vivo Xenograft | 200 mg/kg/day (i.p.) | RPMI8226 multiple myeloma xenograft | Abrogated tumor growth | [11] |
| Pharmacokinetics (Rat) | Oral | Sprague-Dawley rats | Very poor oral bioavailability (< 2%) | [5][12] |
| Pharmacokinetics (Human) | 50 to 3,000 mg (i.v., twice weekly) | Phase I Clinical Trial (NCT02082977) | Mean terminal elimination half-life of ~27 hours | [13] |
Impact on the Tumor Microenvironment
A critical aspect of this compound's mechanism of action is its influence on the tumor microenvironment. Studies have shown that while this compound can directly inhibit tumor cell growth, it can also induce an immunosuppressive environment.[2]
Signaling Pathway of this compound's Effect on the Tumor Microenvironment
Caption: this compound's impact on the tumor microenvironment and immune response.
Inhibition of EZH2 by this compound has been shown to promote the differentiation of hematopoietic progenitor cells into myeloid-derived suppressor cells (MDSCs).[2][14] These MDSCs, in turn, suppress the function of cytotoxic CD8+ T-cells, thereby dampening the anti-tumor immune response.[2] This finding may explain the modest clinical activity observed in some trials and suggests that combination therapies aimed at mitigating this immunosuppressive effect could enhance the efficacy of this compound.[7][14]
Detailed Experimental Protocols
EZH2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on EZH2 methyltransferase.
Materials:
-
Recombinant five-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)
-
This compound (dissolved in DMSO)
-
Histone H3 peptides (residues 21-44) with K27me0, K27me1, or K27me2
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions to the assay buffer.
-
Add the PRC2 complex (6 nM final concentration) and the appropriate histone H3 peptide substrate (10 µM final).
-
To measure Ki accurately, use a high concentration of SAM (e.g., 7.5 µM, where the Km for SAM is 0.3 µM).[4][9]
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate for 30 minutes at room temperature.
-
Quench the reaction by adding a 500-fold excess of unlabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Read the plate on a scintillation counter to quantify the amount of incorporated [3H].
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density for logarithmic growth over the assay period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.[1]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Mouse Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cells for implantation (e.g., RPMI8226)
-
This compound formulation for injection (e.g., dissolved in 10% DMSO, 40% PEG300, 50% PBS)[15]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[1]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 200 mg/kg/day, intraperitoneally) or vehicle control for a specified period (e.g., 14 days).[11]
-
Measure tumor volume with calipers every other day using the formula: Volume = (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and H3K27me3).[1]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound on H3K27me3 levels at specific gene loci.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target genes
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for known PRC2 target genes.
Experimental Workflow for a Typical In Vitro Study
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its primary mechanism of action involves the reduction of H3K27me3 levels, leading to the derepression of tumor suppressor genes and subsequent inhibition of cancer cell growth and survival. While its direct anti-tumor effects are evident, the impact of this compound on the tumor microenvironment, particularly the induction of an immunosuppressive phenotype, is a critical consideration for its clinical application. Future research and clinical strategies will likely focus on combination therapies that can overcome this limitation and unlock the full therapeutic potential of EZH2 inhibition. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and drug development professionals working in the field of epigenetics and cancer therapy.
References
- 1. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (GSK2816126A) | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 5. esmed.org [esmed.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GSK126 Binding Affinity to EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of GSK126, a potent and highly selective small-molecule inhibitor, to its target, the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document consolidates key quantitative data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the SAM pocket of EZH2, this compound effectively blocks the transfer of methyl groups to Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27 trimethylation (H3K27me3), reactivation of silenced PRC2 target genes, and subsequent anti-proliferative effects in various cancer models, particularly those with EZH2-activating mutations.
Quantitative Binding Affinity Data
The binding affinity of this compound to EZH2 has been characterized by multiple parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of this compound for EZH2 over other methyltransferases, including the closely related EZH1.
| Parameter | Value | Target Enzyme | Notes |
| Ki | ~0.5 nM | EZH2 | |
| Ki | 93 pM | EZH2 | |
| Ki app | 0.5 - 3 nM | Wild-type and mutant EZH2 | Competitive with S-adenosyl-methionine (SAM). |
| IC50 | 9.9 nM | EZH2 | |
| IC50 | 680 nM | EZH1 | Demonstrates >150-fold selectivity for EZH2 over EZH1. |
| Selectivity | >1000-fold | Over 20 other human methyltransferases |
Experimental Protocols
The determination of this compound's binding affinity to EZH2 typically involves in vitro biochemical assays that measure the enzymatic activity of the PRC2 complex. The following is a detailed methodology synthesized from published research.
Reagents and Materials
-
Enzyme: Recombinant human PRC2 complex (five-member complex consisting of EZH2, EED, SUZ12, AEBP2, and RbAp48). Both wild-type and mutant forms of EZH2 (e.g., Y641N, A677G) can be used.
-
Substrate: Biotinylated histone H3 peptides (e.g., residues 21-44) with varying methylation states at lysine 27 (H3K27me0, H3K27me1, H3K27me2). The choice of substrate depends on the EZH2 variant being tested (wild-type prefers H3K27me0, while Y641 mutants prefer H3K27me2).
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM.
-
Inhibitor: this compound dissolved in dimethyl sulfoxide (DMSO).
-
Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, DTT, and a detergent like Tween-20 or Triton X-100.
-
Detection Reagents: Scintillation proximity assay (SPA) beads, filter plates, or reagents for fluorescence-based detection methods (e.g., TR-FRET).
EZH2 Histone Methyltransferase (HMT) Assay Protocol
This protocol outlines a typical radiometric assay to determine the IC50 of this compound.
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
-
Reaction Mixture Preparation: The reaction mixture is prepared in the assay buffer containing the PRC2 complex and the appropriate histone H3 peptide substrate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., excess unlabeled SAM or a solution containing EDTA).
-
Detection of Methylation:
-
SPA-based detection: If using biotinylated peptide and streptavidin-coated SPA beads, the beads are added to the quenched reaction. The proximity of the radiolabeled methyl group on the peptide to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
-
Filter-binding assay: The reaction mixture is transferred to a filter plate that captures the peptide substrate. Unincorporated [³H]-SAM is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to a DMSO control (no inhibitor). The IC50 value is then calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Determination of Ki
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive with SAM), the HMT assay is performed with varying concentrations of both this compound and SAM. The data are then analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.
Visualizations
Signaling Pathway of EZH2 Inhibition by this compound
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Workflow for EZH2 Binding Affinity Assay
Caption: Workflow for determining this compound binding affinity.
An In-depth Technical Guide to the Role of GSK126 in Regulating Gene Expression
Executive Summary
GSK126 is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator responsible for catalyzing the trimethylation of Histone H3 at lysine 27 (H3K27me3). This specific histone modification is a hallmark of facultative heterochromatin and is fundamentally linked to transcriptional repression. By inhibiting EZH2, this compound effectively reverses this repressive epigenetic mark, leading to a global reduction in H3K27me3 levels and the subsequent derepression and transcriptional activation of silenced PRC2 target genes. This guide details the mechanism of action of this compound, presents key quantitative data on its activity, outlines core experimental protocols for its study, and illustrates its functional pathways.
Core Mechanism of Action
The primary role of the PRC2 complex, which includes the core subunits EZH2, EED, and SUZ12, is to establish and maintain a transcriptionally repressive chromatin state. The complex is recruited to specific genomic loci where EZH2, utilizing SAM as a methyl group donor, catalyzes the mono-, di-, and trimethylation of H3K27. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and the silencing of target genes, which are often involved in cell differentiation and development.
This compound exerts its effect by directly targeting the catalytic SET domain of EZH2. It acts as a competitive inhibitor with respect to the co-factor SAM, effectively blocking the methyltransferase activity of the PRC2 complex.[1] This inhibition prevents the trimethylation of H3K27, leading to a passive, replication-dependent dilution of the H3K27me3 mark. The reduction of this repressive signal allows for the transcriptional machinery to access previously silenced genes, resulting in their re-expression.[1] This mechanism is particularly effective in malignancies driven by gain-of-function mutations in EZH2, such as specific subtypes of non-Hodgkin lymphoma.[1]
Quantitative Data Summary
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative metrics, demonstrating its potency, selectivity, and cellular effects.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Target | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | EZH2 (Wild-Type & Mutant) | 9.9 nM | [2][3][4] |
| Kᵢ | EZH2 (Wild-Type & Mutant) | 0.5 - 3.0 nM | [2][5] |
| Selectivity vs. EZH1 | EZH1 / EZH2 | >150-fold | [5] |
| Selectivity vs. Other HMTs | Panel of 20 Human Methyltransferases | >1,000-fold |[5] |
Table 2: Cellular Activity of this compound
| Cell Line Type | Example Cell Lines | Typical Concentration | Key Cellular Effects | Reference(s) |
|---|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | KARPAS-422, Pfeiffer, WSU-DLCL2 | 0.1 - 2.0 µM | Potent inhibition of H3K27me3; Inhibition of proliferation (IC₅₀: 7-252 nM); Induction of apoptosis or G1 arrest. | [1][6][7] |
| Multiple Myeloma (MM) | MM.1S, LP1, RPMI8226 | 5 - 15 µM | Dose-dependent reduction of H3K27me3; Induction of mitochondrial apoptosis pathway. | [8][9] |
| Lung Cancer | PC9 | 1.0 µM | Global reduction of H3K27me3 levels. | [6] |
| Prostate Cancer | LNCaP-abl, CWR22Rv1 | 5.0 µM | Downregulation of H3K27me3; Derepression of PRC2 targets; Downregulation of DNA repair genes. |[10][11] |
Table 3: Impact of this compound on Global Gene Expression
| Analysis Type | Cell Type | Key Findings | Reference(s) |
|---|---|---|---|
| ChIP-seq | Murine B-Cells, Prostate Cancer Cells | Global, dose-dependent reduction of H3K27me3 occupancy at gene promoter and enhancer regions. | [11][12] |
| RNA-seq | Murine B-Cells, DLBCL Cells, Prostate Cancer Cells | Inverse correlation between H3K27me3 loss and gene expression. Upregulation of PRC2 target genes, including those involved in B-cell differentiation (PRDM1, XBP1). In some contexts, downregulation of specific gene sets (e.g., DNA damage repair, VEGF-A). |[7][10][12][13] |
Key Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on H3K27me3 levels and gene expression.
Western Blotting for Global H3K27me3 Levels
-
Cell Culture and Treatment: Plate cells (e.g., KARPAS-422, PC9) and allow them to adhere or reach exponential growth. Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for 4 to 6 days, replacing the media with fresh compound as required.[6]
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. A parallel blot or subsequent probing should be performed for total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A visible decrease in the H3K27me3 band relative to the total H3 band indicates successful inhibition by this compound.[6][9]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Treatment and Cross-linking: Treat cells as described above. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate a portion of the chromatin (saving a small amount as "input" control) overnight at 4°C with 2-5 µg of an anti-H3K27me3 antibody.[14]
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G magnetic beads. Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[14]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification and Library Preparation: Treat the samples with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction. Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA using a commercial kit.
-
Sequencing and Analysis: Sequence the libraries on a high-throughput platform. Align reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions enriched for H3K27me3. Compare peaks between this compound-treated and control samples to identify loci that lose H3K27me3.[14]
RNA Sequencing (RNA-seq)
-
Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and integrity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA. Prepare sequencing libraries by fragmenting the mRNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.
-
Sequencing and Analysis: Sequence the prepared libraries. Align the sequencing reads to a reference genome and quantify transcript abundance. Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment. Upregulated genes are often direct or indirect targets of PRC2 repression.[11][12]
Biological Consequences and Therapeutic Implications
The inhibition of EZH2 by this compound triggers a cascade of events that ultimately impacts cell fate. By reactivating silenced tumor suppressor genes and pro-differentiation pathways, this compound can halt the cell cycle and induce apoptosis, particularly in cancer cells that are dependent on EZH2 activity.[1] This forms the basis of its therapeutic rationale in oncology. For example, in EZH2-mutant DLBCL, this compound treatment leads to the re-expression of B-cell differentiation genes, causing the lymphoma cells to lose their proliferative capacity.[7] However, the clinical development of this compound has faced challenges, with some trials being terminated due to insufficient clinical activity at tolerated doses.[1][15] This has highlighted the complexity of targeting epigenetic regulators and suggests that factors within the tumor microenvironment, such as the generation of myeloid-derived suppressor cells, may counteract its efficacy.[16][17]
Conclusion
This compound is a foundational tool for studying the role of EZH2 in gene regulation and disease. Its high potency and selectivity allow for precise interrogation of the consequences of inhibiting H3K27 trimethylation. By reversing this key repressive epigenetic mark, this compound leads to the re-expression of silenced genes, a mechanism with significant therapeutic potential in oncology and other fields like atherosclerosis.[4] While its path as a monotherapy has been challenging, the insights gained from this compound studies are invaluable, paving the way for the development of second-generation EZH2 inhibitors and rational combination strategies designed to overcome resistance and enhance clinical efficacy.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic modulators of B cell fate identified through coupled phenotype-transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of GSK126
An In-depth Technical Guide to the Discovery and Synthesis of GSK126
Introduction
This compound, also known as tazemetostat, is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark leads to transcriptional repression of target genes. Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers, including non-Hodgkin's lymphoma and certain solid tumors, making it a key therapeutic target.[3][4] this compound was developed to specifically target this pathway, offering a promising therapeutic strategy for EZH2-dependent malignancies.[3][5]
Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery program aimed at identifying small molecule inhibitors of EZH2. The process began with a high-throughput biochemical screen of a compound library to identify initial hits with inhibitory activity against EZH2.[2] Promising compounds from this screen underwent extensive chemical optimization to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process ultimately yielded this compound as a clinical candidate.[2] this compound demonstrated high affinity for EZH2, inhibiting both wild-type and mutant forms of the enzyme with similar potency.[2][3]
Mechanism of Action
This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor for the EZH2-catalyzed methylation of H3K27.[2][6] By binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to histone H3, leading to a global reduction in H3K27me3 levels.[3][6] This decrease in the repressive H3K27me3 mark results in the derepression and transcriptional reactivation of PRC2 target genes.[3] In cancer cells with activating EZH2 mutations, which are highly dependent on EZH2 activity for their proliferation and survival, this mechanism leads to cell cycle arrest, apoptosis, and a potent anti-proliferative effect.[2][4][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / Condition | Reference |
|---|---|---|---|
| Enzymatic Ki | 93 pM | EZH2 Methyltransferase | [3][5] |
| Enzymatic Ki (apparent) | 0.5 - 3 nM | Wild-type and Mutant EZH2 | [2][7] |
| Enzymatic IC50 | 9.9 nM | EZH2 Methyltransferase | [1][8] |
| Cellular H3K27me3 IC50 | 7 - 252 nM | DLBCL Cell Lines | [2] |
| Cellular Proliferation GI50 | 12.6 µM | T98G (Glioblastoma) |[1] |
Table 2: Selectivity Profile of this compound
| Enzyme / Family | Selectivity Fold (vs. EZH2) | Reference |
|---|---|---|
| EZH1 | >150-fold | [3][8] |
| Panel of 20 other HMTs | >1000-fold |[1][3] |
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core indole scaffold followed by coupling with the pyridinone and piperazinylpyridine moieties. The following workflow provides a high-level overview of a reported synthetic route.
A detailed synthetic protocol involves the initial formation of a functionalized indole carboxylic acid. This intermediate is then coupled with the aminomethyl-pyridinone fragment. The final key step is a Suzuki coupling reaction to attach the piperazinylpyridine group to the indole core, yielding the final this compound molecule. The chirality is introduced early in the synthesis to ensure the correct stereoisomer.
Experimental Protocols
Biochemical EZH2 Inhibition Assay
This protocol outlines the method to determine the inhibitory activity of this compound on the EZH2 enzyme.
-
Complex Preparation: A five-member PRC2 complex is utilized, consisting of Flag-tagged EZH2, EED, SUZ12, AEBP2, and RbAp48.[1][9] Complexes can be prepared with wild-type or mutant EZH2.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of test concentrations (e.g., 0.6 nM to 300 nM).[1] The final DMSO concentration in the assay is kept low (e.g., 2.5%).[1]
-
Reaction Mixture: The assay is performed in plates. This compound dilutions are added to the wells, followed by the EZH2 complex (e.g., 6 nM) and a biotinylated histone H3 peptide substrate.[1]
-
Initiation and Incubation: The enzymatic reaction is initiated by adding the cofactor, [³H]-S-adenosylmethionine ([³H]-SAM).[1] To accurately determine the inhibition constant (Ki) for a tight-binding inhibitor like this compound, the concentration of the competitive substrate SAM is kept high relative to its Km value (e.g., 7.5 µM SAM where Km is 0.3 µM).[1][10] The reaction is incubated for a set time (e.g., 30 minutes).[1]
-
Quenching and Detection: The reaction is stopped by adding a large excess of unlabeled SAM.[1] The methylated peptide product is captured on a phosphocellulose filter plate.[1]
-
Data Analysis: Radioactivity is measured using a scintillation counter. The IC50 values are calculated from the dose-response curve, and the apparent Ki values are determined using the Cheng-Prusoff equation for a competitive inhibitor.[1]
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: The optimal seeding density for each cell line is determined empirically to ensure logarithmic growth over the 6-day assay period.[1] Cells are plated in 384-well plates 24 hours prior to treatment.[1]
-
Compound Treatment: Cells are treated in duplicate with a 20-point two-fold dilution series of this compound or a vehicle control (e.g., 0.15% DMSO).[1]
-
Incubation: Plates are incubated for 6 days at 37°C in a 5% CO₂ environment.[1]
-
Lysis and Signal Detection: After incubation, CellTiter-Glo® (CTG) reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]
-
Data Analysis: The chemiluminescent signal is read using a microplate reader. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).[1]
Conclusion
This compound is a landmark achievement in the field of epigenetics, representing one of the first highly potent and selective inhibitors of EZH2 to advance into clinical development. Its discovery was driven by a systematic approach combining high-throughput screening and rigorous medicinal chemistry optimization. The compound effectively reduces H3K27 methylation, leading to robust anti-tumor activity in preclinical models of EZH2-mutant lymphomas. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a strong foundation for its continued investigation and application as a targeted cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. esmed.org [esmed.org]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide | 1346574-57-9 [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
GSK126: A Potent and Selective Chemical Probe for EZH2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma, melanoma, and certain solid tumors. This has positioned EZH2 as a compelling therapeutic target in oncology. GSK126 is a highly potent, S-adenosylmethionine (SAM)-competitive, and selective small molecule inhibitor of EZH2. Its robust biochemical and cellular activity, coupled with its high selectivity, has established this compound as an invaluable chemical probe for elucidating the biological functions of EZH2 and for validating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular properties, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound exerts its inhibitory effect on EZH2 through a competitive mechanism with respect to the methyl donor, S-adenosylmethionine (SAM).[1] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of a methyl group to its histone H3 substrate, thereby inhibiting the formation of the H3K27me3 mark.[1] This leads to the derepression of PRC2 target genes, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1]
Figure 1: Mechanism of action of this compound.
Biochemical and Cellular Activity
This compound is a potent inhibitor of both wild-type and mutant forms of EZH2. Its high affinity and selectivity make it a superior tool for studying EZH2 biology.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| IC50 (EZH2) | 9.9 nM | [2] |
| Ki (EZH2) | 0.5 - 3 nM | [3] |
| Selectivity vs EZH1 | >150-fold | [3][4][5] |
| Selectivity vs other HMTs | >1000-fold | [3][4][5] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (Proliferation) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | < 25 nM | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641N Mutant | < 25 nM | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641N Mutant | < 50 nM | [1] |
| MM.1S | Multiple Myeloma | Wild-type | 12.6 µM | [6][7] |
| LP1 | Multiple Myeloma | Wild-type | 17.4 µM | [6][7] |
| MCF7 | Breast Cancer | Wild-type | 21.38 µM | [8] |
| MDA-MB-231 | Breast Cancer | Wild-type | 12.82 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
EZH2 Biochemical Assay
This protocol is adapted from established methods to determine the in vitro potency of this compound.[9]
Materials:
-
Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
This compound
-
S-adenosyl-L-[3H]-methionine ([3H]-SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (384-well)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 1 µL of the this compound dilution to the wells of a 384-well microplate.
-
Add 10 µL of the PRC2 complex (final concentration ~1-5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix containing the H3 peptide substrate (final concentration ~300 nM) and [3H]-SAM (final concentration ~300 nM) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 6M guanidine hydrochloride.
-
Add 20 µL of streptavidin-coated SPA beads.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Read the plate on a scintillation counter to measure the incorporation of [3H]-methyl groups.
-
Calculate IC50 values using a suitable data analysis software.
Figure 2: EZH2 biochemical assay workflow.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well clear or opaque-walled microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of H3K27me3 Levels
This protocol is for determining the cellular activity of this compound by measuring the levels of H3K27me3.
Materials:
-
Cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
Signaling Pathways Modulated by this compound
EZH2 has been shown to regulate several key signaling pathways involved in cancer progression. One of the well-documented pathways is the Wnt/β-catenin signaling cascade.[6][7] EZH2 can repress the expression of Wnt pathway antagonists, leading to the activation of β-catenin and its downstream target genes, which promote cell proliferation. This compound, by inhibiting EZH2, can restore the expression of these antagonists and thereby suppress Wnt/β-catenin signaling.
Figure 3: EZH2-Wnt/β-catenin signaling pathway.
Conclusion
This compound is a powerful and selective chemical probe that has been instrumental in advancing our understanding of EZH2's role in normal physiology and disease. Its well-characterized biochemical and cellular activities, combined with its utility in a wide range of experimental systems, make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory to further explore the therapeutic potential of EZH2 inhibition.
References
- 1. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2-mediated repression of GSK-3β and TP53 promotes Wnt/β-catenin signaling-dependent cell expansion in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
The Structural Basis of EZH2 Inhibition by GSK126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a histone methyltransferase, EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the structural basis for this compound-mediated inhibition of EZH2, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against EZH2 has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from multiple studies.
| Parameter | Value | Enzyme/Complex | Assay Conditions | Reference |
| IC₅₀ | 9.9 nM | Recombinant human PRC2 complex | Biochemical HMT assay | [1] |
| Kᵢ | 0.5 - 3 nM | Recombinant human PRC2 complex | Biochemical HMT assay | [2] |
| Cellular IC₅₀ (H3K27me3) | 7 - 252 nM | Various DLBCL cell lines | In-cell Western blot | |
| Cellular IC₅₀ (Proliferation) | 2.37–5.07 μM | Endometrial cancer cell lines | Cell viability assay (8 days) | [3] |
| Cellular IC₅₀ (Proliferation) | Varies | Osteosarcoma cell lines | WST-1 assay (48 hours) | [4] |
Table 1: Biochemical and Cellular Potency of this compound against EZH2. DLBCL: Diffuse large B-cell lymphoma. HMT: Histone Methyltransferase.
| Parameter | EZH2 | EZH1 | Other Methyltransferases | Reference |
| Selectivity | 1x | >150-fold | >1000-fold (against 20 others) | [5] |
Table 2: Selectivity Profile of this compound.
Structural Basis of Inhibition
The co-crystal structure of the human PRC2 complex with this compound reveals the precise mechanism of inhibition. This compound binds to the SAM-binding pocket of the EZH2 subunit, preventing the binding of the natural methyl donor, S-adenosyl-L-methionine, and thus inhibiting the methyltransferase activity.
EZH2 Signaling and Inhibition Pathway
The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the mechanism of its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and EZH2.
X-Ray Crystallography of EZH2 in Complex with this compound
This protocol outlines the general steps for determining the co-crystal structure of the EZH2-GSK126 complex. For specific details on the crystallization of the human PRC2 complex in the presence of this compound, refer to the Protein Data Bank (PDB) entry 5WG6[6].
1.1. Protein Expression and Purification:
-
Co-express the components of the human PRC2 complex (e.g., EZH2, EED, SUZ12) in an appropriate expression system, such as insect cells (e.g., Spodoptera frugiperda Sf9 cells).
-
Lyse the cells and purify the PRC2 complex using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Assess the purity and homogeneity of the complex by SDS-PAGE.
1.2. Crystallization:
-
Concentrate the purified PRC2 complex to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the complex with a molar excess of this compound.
-
Screen for crystallization conditions using commercially available sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
Optimize initial crystallization hits by varying the concentrations of precipitant, buffer pH, and additives.
1.3. Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the structure by molecular replacement using a known structure of a PRC2 component as a search model.
-
Refine the model against the experimental data using programs like PHENIX or REFMAC5, and manually build the model in Coot.
-
Validate the final structure using tools like MolProbity.
EZH2 Histone Methyltransferase (HMT) Assay (SAM-Competitive)
This protocol is for determining the IC₅₀ value of this compound for EZH2 using a biochemical assay that measures the transfer of a methyl group from SAM to a histone H3 peptide substrate.
2.1. Reagents and Materials:
-
Purified recombinant human PRC2 complex.
-
Histone H3 (1-21) peptide substrate.
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Triton X-100.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Scintillation cocktail.
2.2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add the PRC2 complex to each well.
-
Add the diluted this compound or DMSO (for control wells) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding cold Stop Solution.
-
Transfer the reaction mixture to a filter plate (e.g., glass fiber) and wash with 10% TCA to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
2.3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular H3K27me3 Quantification Assay (AlphaLISA)
This protocol describes a no-wash, homogeneous assay to measure the levels of H3K27me3 in cells treated with this compound, allowing for the determination of a cellular IC₅₀.
3.1. Reagents and Materials:
-
Cell line of interest (e.g., a DLBCL cell line).
-
This compound.
-
AlphaLISA® Tri-Methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Acceptor beads, Donor beads, and antibodies).
-
White opaque 384-well cell culture plates.
3.2. Assay Procedure:
-
Seed cells in the 384-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).
-
Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate for 15 minutes at room temperature[7].
-
Extract the histones by adding the Extraction Buffer and incubate for 10 minutes[7].
-
Add the AlphaLISA Acceptor beads and biotinylated anti-Histone H3 antibody mixture and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
3.3. Data Analysis:
-
Normalize the AlphaLISA signal to the number of cells or a housekeeping protein.
-
Calculate the percent reduction in H3K27me3 levels for each this compound concentration relative to the DMSO control.
-
Plot the percent reduction against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀.
Mandatory Visualizations
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the workflow for determining the IC₅₀ of this compound in both biochemical and cellular assays.
Logical Relationship of EZH2 Inhibition and Cellular Effects
This diagram illustrates the logical flow from this compound binding to EZH2 to the downstream cellular consequences.
Conclusion
This compound is a potent and selective inhibitor of EZH2 that functions by competing with the co-factor S-adenosyl-L-methionine. The structural and biochemical data presented in this guide provide a clear understanding of its mechanism of action. The detailed experimental protocols serve as a valuable resource for researchers investigating EZH2 biology and developing novel epigenetic therapies. The consistent observation of potent EZH2 inhibition and subsequent anti-proliferative effects in relevant cancer models underscores the therapeutic potential of targeting this key epigenetic regulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 6. rcsb.org [rcsb.org]
- 7. resources.revvity.com [resources.revvity.com]
The Pharmacodynamics of GSK126: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of GSK126, a potent and highly selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase. The document summarizes key quantitative data, details experimental protocols from seminal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound competitively inhibits the S-adenosyl-methionine (SAM)-binding site of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that leads to transcriptional repression of target genes. By reducing H3K27me3 levels, this compound reactivates the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][2]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound across various preclinical models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RPMI8226 | Multiple Myeloma | IC50 | 12.6 µM - 17.4 µM | [3] |
| MM.1S | Multiple Myeloma | H3K27me3 Reduction | Concentration-dependent | [1] |
| LP1 | Multiple Myeloma | H3K27me3 Reduction | Concentration-dependent | [1] |
| MGC803 | Gastric Cancer | Migration Inhibition | Dose-dependent | [4] |
| A549 | Lung Adenocarcinoma | Migration Inhibition | Dose-dependent | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Angiogenesis Inhibition | 20 µM and 50 µM | [4] |
| THP-1 | Human Monocytic Cells | Foam Cell Formation Reduction | 5 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer/Disease Model | Dosing Regimen | Key Findings | Reference |
| Nude Mice (RPMI8226 xenograft) | Multiple Myeloma | 200 mg/kg/day, i.p. | Significant delay in tumor growth, reduced tumor weight | [6] |
| SCID Mice (WSU-DLCL2 xenograft) | Diffuse Large B-cell Lymphoma | 50 mg/kg | Synergistic tumor growth inhibition with pomalidomide | [7] |
| ApoE-/- Mice | Atherosclerosis | 50 mg/kg/day, i.p. for 10 weeks | Significantly decreased atherosclerotic plaques | [5] |
| BALB/c Nude Mice (A549 xenograft) | Lung Adenocarcinoma | 200 mg/kg | Significantly inhibited cancer cell migration | [4] |
Key Preclinical Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay (WST-1)
-
Cell Seeding: Cancer cell lines (e.g., RPMI8226, MM.1S, LP1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]
Western Blot Analysis for H3K27me3
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against H3K27me3, total H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5-10 million cancer cells (e.g., RPMI8226) in a matrigel suspension are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50-200 mg/kg/day).[6][7][8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for Ki67 and H3K27me3.[6]
Transwell Migration Assay
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).
-
Treatment: this compound is added to the upper chamber at various concentrations.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the dye and measuring the absorbance.[4]
This guide provides a foundational understanding of the preclinical pharmacodynamics of this compound. The presented data and methodologies are intended to support further research and development of this promising epigenetic therapeutic agent.
References
- 1. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 3. glpbio.com [glpbio.com]
- 4. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GSK126: A Targeted Approach to EZH2-Driven Malignancies
An In-Depth Technical Guide on the Differential Activity of GSK126 in EZH2 Mutant vs. Wild-Type Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical activity of this compound, a potent and highly selective small-molecule inhibitor of the EZH2 methyltransferase. Particular focus is given to the differential effects observed in cancer cells harboring activating mutations in EZH2 versus those with wild-type EZH2.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Gain-of-function mutations in the EZH2 gene, particularly at the Y641 and A677 residues, are frequently observed in various B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[1][2] These mutations result in hyper-trimethylation of H3K27 (H3K27me3), causing aberrant gene silencing and promoting tumorigenesis.[1][2]
This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor of both wild-type and mutant EZH2.[1][2][3] Its high selectivity for EZH2 over other methyltransferases, including the closely related EZH1, makes it a valuable tool for studying EZH2's role in cancer and a promising therapeutic agent.[3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of EZH2 mutant DLBCL cell lines and shows significant anti-tumor activity in xenograft models of EZH2 mutant lymphomas.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound in various cell lines, highlighting the differential sensitivity between EZH2 mutant and wild-type cells.
Table 1: In Vitro Cellular Proliferation (IC50) of this compound
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (nM) |
| Pfeiffer | DLBCL | Mutant (A677G) | 27 |
| KARPAS-422 | DLBCL | Mutant (Y641N) | 53 |
| WSU-DLCL2 | DLBCL | Mutant (Y641F) | 18 |
| SU-DHL-6 | DLBCL | Mutant (Y641F) | 49 |
| SU-DHL-10 | DLBCL | Mutant (Y641N) | 106 |
| DB | DLBCL | Mutant (Y641C) | 129 |
| SU-DHL-4 | DLBCL | Wild-Type | >1000 |
| HT | DLBCL | Wild-Type | >1000 |
| OCI-LY-19 | DLBCL | Wild-Type | >1000 |
| Toledo | DLBCL | Wild-Type | >1000 |
Data compiled from multiple preclinical studies.[3][4][5]
Table 2: Effect of this compound on H3K27me3 Levels
| Cell Line | EZH2 Status | This compound Concentration (nM) | Duration of Treatment | Reduction in H3K27me3 |
| Pfeiffer | Mutant (A677G) | 500 | 72 hours | Significant |
| KARPAS-422 | Mutant (Y641N) | 500 | 72 hours | Significant |
| WSU-DLCL2 | Mutant (Y641F) | 500 | 72 hours | Significant |
| HT | Wild-Type | 500 | 72 hours | Moderate |
| OCI-LY-19 | Wild-Type | 500 | 72 hours | Moderate |
Data indicates a dose-dependent decrease in H3K27me3 levels in both mutant and wild-type cell lines, with maximal effect observed after 2 days of treatment.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K27me3 and EZH2
This method is used to assess the effect of this compound on the levels of total and methylated histones, as well as EZH2 protein.
-
Cell Lysis: Treat cells with this compound or DMSO for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Profiling
This protocol is employed to identify changes in gene expression following this compound treatment.
-
RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's protocol.
-
RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Microarray or RNA-Seq: Perform gene expression analysis using microarrays (e.g., Affymetrix) or RNA sequencing.
-
Data Analysis: Analyze the data to identify differentially expressed genes between this compound-treated and control cells. Perform pathway analysis to understand the biological implications of the gene expression changes.[5][6]
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound activity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway affected by this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations [en-cancer.fr]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 6. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epigenetic Modifications Induced by GSK126
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK126 is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[3][4][5] Dysregulation of EZH2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas.[1][6][7] this compound specifically targets both wild-type and mutant forms of EZH2, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1] This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailed experimental protocols for their assessment, and a summary of its effects in preclinical models.
Mechanism of Action: Inhibition of EZH2 and Reduction of H3K27me3
This compound exerts its effects by directly inhibiting the enzymatic activity of EZH2. As a SAM-competitive inhibitor, this compound binds to the SAM-binding pocket of EZH2, preventing the transfer of methyl groups to its histone substrate, H3K27.[8] This leads to a dose-dependent decrease in the global levels of H3K27me3.[8][9][10] The reduction in this repressive histone mark results in a more open chromatin state at PRC2 target genes, leading to their re-expression.[1]
The PRC2 complex, consisting of core subunits EZH2, EED, SUZ12, and RbAp46/48, is essential for maintaining gene silencing patterns that regulate cell differentiation and development.[3][4][11] By inhibiting EZH2, this compound effectively reverses the aberrant gene silencing observed in cancers with dysregulated PRC2 activity.
Quantitative Effects of this compound on Cell Lines
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those harboring EZH2 mutations. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Citation(s) |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | A677G Mutant | 0.028 - 5.5 | [12] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N Mutant | 0.028 - 5.5 | [12] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641F Mutant | Sensitive | [8] |
| IGR1 | Melanoma | Y646N Mutant | 3.2 - 8.0 | [13] |
| MM386 | Melanoma | Y646F Mutant | 3.2 - 8.0 | [13] |
| DU145 | Prostate Cancer | Wild-Type | 52 | [8] |
| PC3 | Prostate Cancer | Wild-Type | 32 | [8] |
| MM.1S | Multiple Myeloma | Wild-Type | 12.6 - 17.4 | [9] |
| LP1 | Multiple Myeloma | Wild-Type | 12.6 - 17.4 | [9] |
| RPMI8226 | Multiple Myeloma | Wild-Type | 12.6 - 17.4 | [9] |
| MGC803 | Gastric Cancer | Not Specified | Dose-dependent inhibition | [14] |
| A549 | Lung Adenocarcinoma | Not Specified | Dose-dependent inhibition | [14] |
| Saos2 | Osteosarcoma | Not Specified | 5 - 15 | [15] |
| U2OS | Osteosarcoma | Not Specified | 5 - 15 | [15] |
Table 2: Dose-Dependent Effects of this compound on H3K27me3 and Cell Proliferation
| Cell Line | This compound Concentration | Effect on H3K27me3 | Effect on Proliferation | Citation(s) |
| MM.1S | Dose-dependent | Concentration-dependent decrease | IC50: 12.6 - 17.4 µM | [9] |
| LP1 | Dose-dependent | Concentration-dependent decrease | IC50: 12.6 - 17.4 µM | [9] |
| PC9 | 1 µM for 5 days | Reduced global levels | Not specified | [10][16] |
| KARPAS-422 | Not specified | Reduced global levels | Not specified | [16] |
| IGR1 | 10 µM | Not specified | Inhibition as early as 3 days | [13] |
| Saos2 | 5, 10, 15 µM | Not specified | Potent curtailment at all concentrations | [15] |
| U2OS | 5, 10, 15 µM | Not specified | Potent curtailment at all concentrations | [15] |
| THP-1 | 5 µM | Completely abolished H3K27 methylation | Not specified | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the epigenetic and cellular effects of this compound.
Western Blot Analysis for H3K27me3 Levels
This protocol is for assessing the global changes in H3K27me3 levels in cells treated with this compound.
Materials:
-
This compound (Selleck Chemicals)
-
RIPA buffer (150 mM NaCl, 1% NP-40, 50 mM Tris-Cl pH 8.0, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (ThermoFisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary antibodies: anti-H3K27me3, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions where H3K27me3 is altered following this compound treatment.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cancer cell growth.
Cell Viability (MTS/MTT Assay):
-
Seed cells in a 96-well plate at a density of 5.0 x 10^3 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with a range of this compound concentrations for 48-72 hours.[9][15]
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cell Proliferation (IncuCyte):
-
Plate cells in a 96-well plate.
-
Treat with various concentrations of this compound.
-
Place the plate in an IncuCyte live-cell analysis system.
-
Monitor cell proliferation in real-time by acquiring images at regular intervals.
-
Analyze the data to generate cell growth curves.
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KARPAS-422 or Pfeiffer) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound or a vehicle control to the mice via intraperitoneal injection at a specified dose and schedule (e.g., 50 mg/kg/day).[5]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki67 and H3K27me3).[9]
Conclusion
This compound is a powerful tool for studying the role of EZH2 and H3K27me3 in normal and disease states. Its high selectivity and potency make it a valuable therapeutic candidate for cancers driven by aberrant EZH2 activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising epigenetic inhibitor. Further investigation into the downstream signaling pathways affected by this compound and its potential in combination therapies will continue to be an active area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diosgenin and this compound Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction. - Public Library of Science - Figshare [plos.figshare.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dual Edges of EZH2 Inhibition: A Technical Guide to GSK126 in Cancer Biology
For Immediate Release
A comprehensive analysis of the EZH2 inhibitor GSK126 reveals its complex role in oncology, offering both promise and challenges for researchers, scientists, and drug development professionals. This technical guide synthesizes current research to provide an in-depth understanding of this compound's mechanism of action, its impact on key signaling pathways, and the experimental frameworks used to evaluate its efficacy.
This compound, a potent and highly selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), has emerged as a significant tool in the study of cancer biology and a potential therapeutic agent. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification typically leads to transcriptional repression of target genes.[1][2] In a multitude of cancers, including various lymphomas, multiple myeloma, and solid tumors, EZH2 is frequently overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting tumorigenesis.[1][3] this compound functions as an S-adenosyl-methionine-competitive inhibitor, directly targeting the enzymatic activity of EZH2 and, consequently, reactivating the expression of tumor suppressor genes.[4][5]
Mechanism of Action and Therapeutic Potential
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines and in preclinical xenograft models. By reducing global H3K27me3 levels, this compound induces cell cycle arrest, apoptosis, and a decrease in cancer stem cell-like populations.[6][7][8] Studies have shown its efficacy in both hematological malignancies and various solid tumors.[5][9] However, the therapeutic window and efficacy of this compound can be context-dependent, with some cancers exhibiting resistance to its methyltransferase-inhibitory function.[10]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's potency and efficacy in different cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| MGC803 | Gastric Cancer | Not specified | Dose-dependent inhibition of cell migration | [11] |
| A549 | Lung Adenocarcinoma | Not specified | Dose-dependent inhibition of cell migration | [11] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not specified | High sensitivity to proliferation inhibition | [9] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not specified | High sensitivity to proliferation inhibition | [9] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not specified | Cytostatic (G1 cycle arrest) | [9] |
| MM.1S | Multiple Myeloma | Not specified | Apoptosis induction | [6] |
| LP1 | Multiple Myeloma | Not specified | Apoptosis induction | [6] |
| RPMI8226 | Multiple Myeloma | Not specified | Apoptosis induction | [6] |
| HEC50B | Endometrial Cancer | 2.37 - 5.07 | Decreased cell viability, apoptosis | [12] |
| HEC1B | Endometrial Cancer | 2.37 - 5.07 | Decreased cell viability, apoptosis | [12] |
| Various OS cell lines | Osteosarcoma | 0.1987 - 1.045 | Repressed growth | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Host | This compound Dose | Outcome | Reference |
| EZH2 mutant tumors (KARPAS-422, Pfeiffer) | Xenograft mice | Low doses | Tumor growth inhibition | [9] |
| EZH2 mutant tumors (KARPAS-422, Pfeiffer) | Xenograft mice | Higher doses | Tumor regression | [9] |
| RPMI8226 cells | Xenograft mouse model | Not specified | Anti-tumor effect | [6] |
| CWR22Rv1 cells (prostate cancer) | Castrated nude mice | Not specified | Significantly retarded tumor growth | [13] |
| SU-DIPG-IVi-Luc cells (diffuse midline glioma) | NSG mice | 10mg/kg i.p. | Significant growth reduction | [14] |
| MC38 cells (colon carcinoma) | Immunocompetent hosts | 150 mg/kg | No obvious effect on tumor growth | [15] |
| LLC (Lewis lung carcinoma) | Nude mice | 150 or 300 mg/kg | Limited tumor growth | [15] |
Key Signaling Pathways Modulated by this compound
This compound impacts several critical signaling pathways implicated in cancer progression. Understanding these pathways is crucial for identifying potential combination therapies and overcoming resistance mechanisms.
EZH2-Mediated Gene Silencing
The canonical function of EZH2 is to repress gene expression through H3K27 trimethylation. This compound directly inhibits this process, leading to the reactivation of tumor suppressor genes.
Caption: Canonical EZH2 signaling pathway and its inhibition by this compound.
Wnt/β-catenin Pathway
In multiple myeloma, this compound has been shown to eliminate cancer stem-like cells by inhibiting the Wnt/β-catenin signaling pathway.[6][8]
Caption: this compound mediated inhibition of the Wnt/β-catenin pathway.
FBP1/C-Myc Axis in Osteosarcoma
In osteosarcoma cells, this compound has been found to suppress cell migration and induce apoptosis and autophagy by downregulating the Fuse Binding Protein 1 (FBP1)/C-Myc axis.[5]
Caption: Downregulation of the FBP1/C-Myc axis by this compound in osteosarcoma.
The Paradoxical Role in the Tumor Microenvironment
A critical finding in the study of this compound is its impact on the tumor microenvironment. While effective in immunocompromised models, this compound has shown limited efficacy in immunocompetent hosts.[15] This is attributed to its unexpected role in promoting the production of myeloid-derived suppressor cells (MDSCs), which in turn suppress the anti-tumor activity of CD8+ T cells.[16][17] This finding highlights the importance of considering the immune context when evaluating EZH2 inhibitors and suggests that combination therapies aimed at depleting MDSCs could enhance the therapeutic efficacy of this compound.[16][17]
Caption: this compound's impact on the tumor microenvironment.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following outlines common experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cancer cell growth.
-
Methodology:
-
Seed cancer cell lines (e.g., MGC803, A549, various multiple myeloma and lymphoma lines) in 96-well plates at a predetermined density.[6][9][11]
-
After allowing cells to adhere overnight, treat with a range of this compound concentrations (e.g., 0.025–20 µM) for a specified duration (e.g., 72 hours to 8 days).[12]
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of this compound concentration.
-
Western Blot Analysis
-
Objective: To assess the impact of this compound on protein expression and signaling pathways.
-
Methodology:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific to target proteins (e.g., EZH2, H3K27me3, cleaved caspase-3, PARP, β-catenin, c-Myc).[5][6]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify this compound-induced apoptosis and cell cycle arrest.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
For apoptosis analysis, stain cells with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).[12]
-
For cell cycle analysis, fix cells in ethanol and stain with a DNA-intercalating dye like PI.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in different apoptotic stages or cell cycle phases.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously or orthotopically implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[6][9][15]
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule.[14][15]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Conclusion and Future Directions
This compound remains a pivotal research tool for dissecting the epigenetic dependencies of cancer. Its potent and selective inhibition of EZH2 provides a clear mechanism for its anti-tumor effects observed in numerous preclinical models. However, the discovery of its immunosuppressive activity through the expansion of MDSCs presents a significant hurdle for its clinical translation as a monotherapy.[16][17] Future research should focus on rational combination strategies, such as pairing this compound with immunotherapies that can counteract its effects on the tumor microenvironment. Furthermore, identifying predictive biomarkers of response and resistance will be crucial for selecting patient populations most likely to benefit from EZH2-targeted therapies. The in-depth understanding of this compound's multifaceted role in cancer biology, as outlined in this guide, will be instrumental in navigating these future challenges and unlocking the full therapeutic potential of EZH2 inhibition.
References
- 1. news-medical.net [news-medical.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of GSK126 in the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK126, a potent and highly selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase, has emerged as a significant agent in cancer therapy.[1] EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[2][3] Aberrant EZH2 activity is a hallmark of various malignancies, contributing to tumor progression and metastasis.[2][3] While the direct anti-tumor effects of this compound on cancer cells are well-documented, its impact on the complex and dynamic tumor microenvironment (TME) presents a more nuanced picture, with both potential benefits and challenges for therapeutic application. This technical guide synthesizes the current understanding of this compound's multifaceted interactions within the TME, providing researchers and drug development professionals with a comprehensive overview of its mechanisms, quantitative effects, and the experimental approaches used to elucidate them.
Core Mechanism of Action
This compound functions as a methionine-competitive inhibitor of EZH2, effectively reducing global H3K27me3 levels.[1][4] This inhibition leads to the reactivation of EZH2-repressed genes, which can, in turn, induce apoptosis, and reduce the proliferation and migration of cancer cells.[1][4] Studies have shown that this compound treatment does not typically affect the protein levels of EZH2 itself but specifically targets its methyltransferase activity.[2][5]
Impact on the Immune Landscape of the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells. This compound significantly modulates this environment, with contrasting effects on different immune cell populations.
T-Lymphocytes: A Suppressive Effect
A consistent finding across multiple studies is that this compound treatment can lead to a reduction in the number and function of tumor-infiltrating T-lymphocytes, which are critical for anti-tumor immunity.[2][5][6] Specifically, a decrease in both CD4+ and IFNγ-producing CD8+ T cells has been observed.[2][5][6] This T-cell suppression appears to be a systemic effect, also impacting T-cell percentages and function in the blood and spleen.[2] This unintended consequence of this compound treatment can hamper its overall anti-tumor efficacy in immunocompetent hosts.[2]
Myeloid-Derived Suppressor Cells (MDSCs): An Unexpected Expansion
One of the most significant and initially counterintuitive findings is that this compound promotes the expansion of myeloid-derived suppressor cells (MDSCs).[2][5][6] MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions.[7] this compound appears to drive the differentiation of primitive hematopoietic progenitor cells towards the MDSC lineage.[2][6] These expanded MDSCs are functionally suppressive and contribute to the dampening of the anti-tumor immune response, potentially masking the direct anti-tumor effects of this compound.[2][5]
Macrophages: A Shift in Polarization
The effect of EZH2 inhibition on macrophage polarization within the TME is also an area of active investigation. Some studies suggest that EZH2 inhibitors can promote a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[8] However, one study comparing this compound with another EZH2 inhibitor, EPZ6438, found that while EPZ6438 decreased the percentage of M2-like (CD206+) macrophages, this compound treatment led to an increase in this population in a colorectal cancer model.[8] This highlights the need for further research to understand the context-dependent effects of different EZH2 inhibitors on macrophage polarization.
Quantitative Effects of this compound on the Tumor Microenvironment
The following tables summarize the key quantitative changes observed in the tumor microenvironment following this compound treatment, as reported in preclinical studies.
| Cell Population | Effect of this compound Treatment | Cancer Model(s) | Reference(s) |
| CD4+ T cells | Decreased infiltration in tumors | Lewis Lung Carcinoma, Colon Carcinoma | [2],[6],[5] |
| IFNγ+ CD8+ T cells | Decreased infiltration in tumors | Lewis Lung Carcinoma, Colon Carcinoma | [2],[6],[5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increased numbers in tumors, blood, and spleen | Lewis Lung Carcinoma, Colon Carcinoma | [2],[6],[5],[9] |
| CD206+ (M2-like) Macrophages | Increased percentage in tumors | Colorectal Cancer | [8] |
| Molecular/Functional Change | Effect of this compound Treatment | Cell/Tissue Type | Reference(s) |
| H3K27 Trimethylation | Decreased | LLC and MC38 cancer cells (in vitro and in vivo) | [2],[5] |
| VEGF-A mRNA and protein expression | Reduced | Gastric and lung adenocarcinoma cell lines | [10] |
| Angiogenesis | Inhibited (in vitro and in vivo) | HUVECs, Chick embryo chorioallantoic membrane | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Core mechanism of this compound as an EZH2 inhibitor.
Caption: this compound's dual impact on the tumor immune microenvironment.
Caption: Experimental workflow for evaluating MDSC depletion with this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound's impact on the TME. For specific antibody clones, concentrations, and instrument settings, refer to the original publications.
In Vivo Tumor Growth Studies
-
Cell Line and Animal Models: Lewis Lung Carcinoma (LLC) or MC38 colon adenocarcinoma cells are commonly used.[2] Tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of C57BL/6 mice (immunocompetent) or nude mice (immunodeficient).[5]
-
This compound Administration: Once tumors are palpable, mice are randomized into treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 50 mg/kg, five times per week).[5]
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: V = (length × width²) × 0.5.[5]
-
Endpoint Analysis: At the end of the study, tumors, spleens, and blood are harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry for Immune Cell Profiling
-
Tissue Processing: Tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension. Spleens are mechanically dissociated, and red blood cells are lysed.
-
Cell Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).
-
Intracellular Staining (for cytokines): For cytokine analysis (e.g., IFNγ), cells are stimulated in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before surface staining, followed by fixation, permeabilization, and intracellular staining.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from tumor tissue or isolated cells using a suitable kit (e.g., TRIzol).[2]
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[2]
-
qPCR: The relative expression of target genes (e.g., Arg1, Nos2 for MDSCs; Vegfa) is quantified using SYBR Green-based qPCR with gene-specific primers.[2][10] Gene expression is typically normalized to a housekeeping gene (e.g., Actb).
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from cells or tissues using lysis buffer.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EZH2, H3K27me3, VEGF-A), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Therapeutic Implications and Future Directions
The dual effects of this compound on the TME present both a challenge and an opportunity for cancer therapy. The immunosuppressive effects, particularly the expansion of MDSCs, may limit its efficacy as a monotherapy in immunocompetent individuals.[2][5] This has led to the exploration of combination strategies.
Combination with MDSC-depleting agents: Preclinical studies have shown that combining this compound with agents that deplete MDSCs, such as gemcitabine, 5-fluorouracil, or anti-Gr-1 antibodies, can overcome the immunosuppression and enhance the anti-tumor efficacy of this compound.[2][5][6]
Combination with immune checkpoint inhibitors: The ability of EZH2 inhibitors to modulate the TME suggests their potential synergy with immune checkpoint blockade (ICB).[11][12][13] By potentially increasing antigen presentation and altering the immune landscape, this compound could sensitize tumors to anti-PD-1/PD-L1 or anti-CTLA-4 therapies.[7][12]
Conclusion
This compound is a powerful tool for targeting the epigenetic machinery of cancer cells. However, its impact extends beyond the tumor cell itself, significantly reshaping the tumor microenvironment. While the induction of an immunosuppressive state through the expansion of MDSCs and suppression of T-cell function is a critical consideration, it also opens the door for rational combination therapies. A thorough understanding of these complex interactions is paramount for the successful clinical translation and optimization of EZH2-targeted therapies in oncology. Further research is needed to fully elucidate the context-dependent effects of this compound and other EZH2 inhibitors on the diverse cellular components of the TME to unlock their full therapeutic potential.
References
- 1. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the role of EZH2 modulation in shaping the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 9. [PDF] EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells. | Semantic Scholar [semanticscholar.org]
- 10. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Immune Checkpoint Blockade Resistance via EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting EZH2 to overcome the resistance to immunotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK126 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][4] Aberrant EZH2 activity is implicated in various cancers, making it a key therapeutic target.[5] this compound inhibits both wild-type and mutant forms of EZH2, leading to decreased global H3K27me3 levels, reactivation of silenced PRC2 target genes, and inhibition of cancer cell proliferation.[2][4][6]
These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
The PRC2 complex, with its core components EZH2, EED, and SUZ12, utilizes SAM as a methyl donor to trimethylate histone H3 at lysine 27.[3] This H3K27me3 epigenetic mark is a hallmark of transcriptionally silent chromatin, leading to gene repression.[4] this compound directly competes with SAM for binding to the EZH2 catalytic site, thereby preventing the methylation of H3K27.[2][6] This inhibition leads to a global reduction in H3K27me3 levels, which derepresses target genes, ultimately triggering downstream cellular effects such as apoptosis and cell cycle arrest.[7][8]
Quantitative Data Summary
This compound demonstrates high potency and selectivity for EZH2 in biochemical assays and robust activity in various cancer cell lines.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EZH2 IC₅₀ | 9.9 nM | [1][3] |
| EZH2 Kᵢ | 0.5 - 3 nM | [1][2] |
| EZH1 IC₅₀ | 680 nM | [1][2] |
| Selectivity | >1000-fold vs. 20 other methyltransferases | [6] |
Table 2: Cellular Proliferation IC₅₀ Values of this compound
| Cell Line Type | Cell Lines | IC₅₀ Range (µM) | Treatment Duration | Reference |
| Multiple Myeloma | 6 MM cell lines | 12.6 - 17.4 µM | 72 hours | [7] |
| Endometrial Cancer | HEC50B, HEC1B, etc. | 2.37 - 5.07 µM | 8 days | [9] |
| Osteosarcoma | Not specified | 0.1987 - 1.045 µM | Not specified | [8] |
| Endometrial Cancer | HEC-50B, Ishikawa | 0.9 - 1.0 µM | Not specified | [10] |
Experimental Protocols
Protocol 1: Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.
-
Reagent Preparation :
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay may range from 0.6 nM to 300 nM.[6]
-
Prepare the five-member PRC2 complex (containing Flag-EZH2, EED, SUZ12, AEBP2, RbAp48) at a working concentration (e.g., 6 nM final).[6]
-
Prepare the histone H3 peptide substrate (e.g., residues 21-44) at a working concentration (e.g., 10 µM final).[2][6]
-
Prepare [³H]-SAM at a high concentration relative to its Kₘ (e.g., 7.5 µM, where Kₘ is ~0.3 µM) to ensure accurate Kᵢ calculation.[2][6]
-
-
Assay Procedure :
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate. The final DMSO concentration should be kept low (e.g., 2.5%).[2][6]
-
Add the PRC2 enzyme complex and histone H3 peptide substrate to the wells.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the plate for 30 minutes at room temperature.[6]
-
Stop the reaction by adding a 500-fold excess of unlabeled SAM.[6]
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the positively charged methylated peptides.[6]
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail (e.g., Microscint-20) to each well.[6]
-
Measure the radioactivity using a scintillation counter (e.g., TopCount).
-
-
Data Analysis :
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assays (General Workflow)
Cellular assays are crucial for determining the effect of this compound on cell proliferation, target engagement, and induced phenotype.
A. Cell Proliferation / Viability Assay (MTS Method) [7][11]
-
Cell Seeding : Seed cells (e.g., 5.0 x 10³ cells/well) in a 96-well plate and incubate overnight.[11]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-15 µM) or DMSO vehicle control.[11]
-
Incubation : Incubate the cells for the desired period (e.g., 48-72 hours).[7][11]
-
Measurement : Add MTS reagent (e.g., Cell Titer 96 Aqueous One Solution) to each well according to the manufacturer's protocol.[11]
-
Data Acquisition : After incubation with the reagent, measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability and calculate IC₅₀ values.
B. Western Blot for H3K27me3 Target Engagement [4][7][12]
-
Cell Culture and Lysis : Culture and treat cells with this compound as described above. After treatment (e.g., 24-72 hours), wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[4][11]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4][13]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.[13][14]
-
Use a primary antibody for total Histone H3 as a loading control.[13][14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the H3K27me3 band intensity relative to the total H3 control indicates successful target engagement by this compound.[4][12]
C. Apoptosis Assay (Annexin V/PI Staining) [7][11]
-
Cell Culture : Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24-72 hours).[9][11]
-
Cell Harvesting : Collect both floating and adherent cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[9][11]
-
Flow Cytometry : Analyze the stained cells promptly using a flow cytometer.[11]
-
Data Analysis : Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A dose-dependent increase in the Annexin V-positive populations indicates this compound-induced apoptosis.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK126 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, resulting in the transcriptional activation of EZH2 target genes.[5] This activity makes this compound a valuable tool for studying the role of EZH2 in various biological processes and a potential therapeutic agent for cancers with aberrant EZH2 activity, particularly those with EZH2-activating mutations.[1][5]
These application notes provide detailed protocols and treatment conditions for the use of this compound in cell culture experiments.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay |
| Multiple Myeloma (various) | Multiple Myeloma | 12.6 - 17.4 | 72 hours | Cell Viability |
| DU145 | Prostate Cancer | 52 | 48 hours | Cell Viability |
| PC3 | Prostate Cancer | 32 | 48 hours | Cell Viability |
| Endometrial Cancer (various) | Endometrial Cancer | 2.37 - 5.07 | 8 days | Cell Viability |
| HEC-50B (high-EZH2) | Endometrial Cancer | 1.0 (±0.2) | Not Specified | Not Specified |
| Ishikawa (high-EZH2) | Endometrial Cancer | 0.9 (±0.6) | Not Specified | Not Specified |
| HEC-265 (low-EZH2) | Endometrial Cancer | 10.4 (±0.6) | Not Specified | Not Specified |
| EZH2 Mutant DLBCL | Diffuse Large B-Cell Lymphoma | Potent Inhibition (specific value not stated) | Not Specified | Proliferation |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well white opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white opaque plate at a density of 1 x 10⁴ cells/mL in 100 µL of complete culture medium per well.[6] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should typically range from 0.025 µM to 200 µM to determine the IC50 value.[7][8] A DMSO-only control should be included.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours, 72 hours, or 6 days).[6][7][9]
-
Cell Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
2. Western Blot for H3K27me3 and EZH2
This protocol is for assessing the effect of this compound on the levels of H3K27me3 and total EZH2.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-EZH2, anti-Histone H3 or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO control for a specified time (e.g., 24, 48, or 72 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other primary antibodies, such as anti-EZH2 and a loading control.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting EZH2-mediated gene repression.
Caption: Experimental workflow for determining cell viability upon this compound treatment.
Caption: this compound mediated suppression of the Wnt/β-catenin signaling pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK126 in Cell Lines
Topic: Optimal Concentration of GSK126 for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a significant therapeutic target.[1] this compound effectively inhibits both wild-type and mutant forms of EZH2, leading to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects such as apoptosis, cell cycle arrest, and inhibition of proliferation and migration.[3][4][5][6]
These application notes provide a summary of effective this compound concentrations across various cell lines and detailed protocols for key experimental validations.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic activity of EZH2. This prevents the transfer of a methyl group from SAM to histone H3 at lysine 27, thereby reducing H3K27me3 levels and derepressing target genes. The downstream consequences of EZH2 inhibition are cell-context dependent and can involve various signaling pathways.
In specific cancer types, this compound has been shown to modulate distinct downstream pathways. For example, in osteosarcoma, this compound treatment leads to the downregulation of the FBP1/C-Myc signaling axis.[1] In multiple myeloma, this compound can eliminate cancer stem-like cells by blocking the Wnt/β-catenin pathway.[6]
References
- 1. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK126 in Mouse Models
Introduction
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small-molecule inhibitor of the EZH2 methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing.[2][3] Dysregulation of EZH2 activity is implicated in various malignancies and other diseases. This compound effectively inhibits both wild-type and mutant forms of EZH2, leading to decreased H3K27me3 levels, reactivation of PRC2 target genes, and subsequent inhibition of cancer cell proliferation.[1][4] These application notes provide a summary of dosages and protocols for the use of this compound in various mouse models based on published research.
Data Presentation: this compound Dosage and Administration
The following tables summarize the dosages and administration details for this compound in different mouse models as reported in the literature.
Table 1: this compound Dosage in Oncology Mouse Models
| Cancer Type | Mouse Strain | Cell Line/Xenograft | Dosage | Administration Route & Frequency | Vehicle | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Female beige SCID | Pfeiffer or KARPAS-422 | 150 mg/kg/day | Intraperitoneal (i.p.), daily | Not Specified | [4] |
| Colorectal Cancer | C57BL/6 | MC38 | 50 mg/kg/day | Intraperitoneal (i.p.), daily | Not Specified | [5] |
| Multiple Myeloma | Nude mice | RPMI8226 | 200 mg/kg/day | Intraperitoneal (i.p.), daily for ~14 days | Not Specified | [6][7] |
| Cholangiocarcinoma | Wild-type FVB | Notch1/AKT induced | 150 mg/kg | Intraperitoneal (i.p.), every 2 days for 4 weeks | 20% Captisol | [8] |
| Head and Neck Cancer | C57BL/6 | Not Specified | 1nM - 100µM | Intraperitoneal (i.p.), 3 times a week | Not Specified | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Female beige SCID | EZH2 mutant DLBCL | Not Specified | Intraperitoneal (i.p.), 0.2 mL per 20 g body weight | Not Specified | [10] |
Table 2: this compound Dosage in Other Disease Models
| Disease Model | Mouse Strain | Dosage | Administration Route & Frequency | Vehicle | Reference |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) | 50 mg/kg/day | Intraperitoneal (i.p.), daily for 10 weeks | 20% DMSO/PBS | [2][9] |
| Seizure Susceptibility | Not Specified | Not Specified | Peripheral injections | Not Specified | [3] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation and intraperitoneal administration of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Captisol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or similar, for injection)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution: this compound is often supplied as a powder. For in vivo studies, a common vehicle is a mixture of DMSO and a solubilizing agent like PBS or Captisol. For a 20% DMSO/PBS vehicle, first dissolve the required amount of this compound in DMSO to create a stock solution.[2][9]
-
Working Solution Preparation: On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration and vehicle composition (e.g., 20% DMSO in PBS).[2][9] Ensure the solution is clear and free of precipitates. It is recommended to prepare the working solution fresh for each use.[10]
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of this compound solution to administer.
-
Administer the solution via intraperitoneal (i.p.) injection. A typical injection volume is 0.1 mL to 0.2 mL per 20 g of body weight.[2][10]
-
The frequency of administration can range from daily to every few days, depending on the experimental design.[4][5][8]
-
-
Control Group: The vehicle control group should receive injections of the same volume and composition of the vehicle (e.g., 20% DMSO/PBS) on the same schedule as the treatment group.[2][9]
Protocol 2: Xenograft Tumor Model for Efficacy Studies
This protocol describes a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422, Pfeiffer, RPMI8226)[4][6]
-
Matrigel (or similar extracellular matrix)
-
Calipers for tumor measurement
-
Prepared this compound solution and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. A common concentration is 1x10⁷ cells in 100 µL.[11]
-
Tumor Implantation: Subcutaneously implant the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment Initiation: Once tumors reach a predetermined average volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Begin administration of this compound or vehicle control according to the desired dosage and schedule (see Table 1).
-
Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., predetermined tumor size in the control group, specific time point). At the endpoint, euthanize the mice and dissect the tumors.
-
Post-mortem Analysis:
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of EZH2 Inhibitor, GSK-126, in Seizure Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for ChIP-seq Experimental Design with GSK126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the effects of GSK126, a potent and selective inhibitor of the EZH2 methyltransferase.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound is a small molecule inhibitor that specifically targets the methyltransferase activity of EZH2. By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and the inhibition of cancer cell proliferation. ChIP-seq is a powerful technique to map the genome-wide distribution of H3K27me3 and assess the impact of this compound treatment on the epigenetic landscape.
Key Signaling Pathway: PRC2-mediated Gene Silencing and its Inhibition by this compound
The PRC2 complex, consisting of core components EZH2, SUZ12, and EED, is recruited to specific genomic loci. EZH2 then catalyzes the trimethylation of H3K27. This H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.
Caption: PRC2 complex methylates H3K27, leading to gene silencing. This compound inhibits EZH2, preventing this process.
Experimental Design Considerations
A successful ChIP-seq experiment with this compound requires careful planning. Key considerations include:
-
Cell Line Selection: Choose a cell line known to be sensitive to EZH2 inhibition. This is often correlated with the presence of EZH2 mutations (e.g., Y641F/N/S/H/C, A677G) or high EZH2 expression. Examples from literature include various lymphoma, lung cancer, and multiple myeloma cell lines.
-
This compound Treatment: The concentration and duration of this compound treatment should be optimized to achieve a significant reduction in global H3K27me3 levels without inducing widespread cell death. Titration experiments are recommended.
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation is essential for background correction and peak calling.
-
IgG Control: A non-specific IgG antibody should be used in a parallel immunoprecipitation to control for non-specific binding of chromatin to the beads and antibody.
-
-
Replicates: A minimum of two, preferably three, biological replicates for each condition (Vehicle and this compound-treated) are crucial for statistical power and reproducibility.
-
Spike-in Normalization: Due to the global reduction of H3K27me3 upon this compound treatment, standard ChIP-seq normalization methods (e.g., based on total read count) are inadequate. A spike-in normalization strategy is highly recommended.[1][2] This involves adding a fixed amount of chromatin from a different species (e.g., Drosophila) and a species-specific antibody to each ChIP reaction. The reads from the spike-in chromatin are then used to calculate a normalization factor.
Experimental Workflow
The following diagram outlines the major steps in a ChIP-seq experiment with this compound.
Caption: Overview of the ChIP-seq workflow, from cell treatment with this compound to data analysis.
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line at a density that will allow for logarithmic growth during the treatment period, aiming for approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration.
-
Treatment:
-
For the This compound-treated samples, replace the culture medium with the medium containing the final concentration of this compound.
-
For the vehicle control samples, replace the culture medium with medium containing the equivalent concentration of DMSO.
-
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24 to 72 hours).
Table 1: Example this compound Treatment Conditions from Literature
| Cell Line | This compound Concentration | Treatment Duration | Reference |
| KARPAS-422 (Lymphoma) | 1.5 µM | 4 and 8 days | [2] |
| PC9 (Lung Adenocarcinoma) | 1 µM | 5 days | [2] |
| WSU-DLCL2 (Lymphoma) | 1 µM | 24 hours | |
| MM.1S, LP1 (Multiple Myeloma) | Increasing concentrations | 72 hours |
Protocol 2: Chromatin Immunoprecipitation with Spike-in Normalization
This protocol is adapted from standard ChIP procedures with the inclusion of a spike-in normalization strategy.
Materials:
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Lysis Buffer
-
Chromatin Shearing Buffer
-
Sonicator
-
Spike-in Chromatin (e.g., from Drosophila)
-
Spike-in Antibody (e.g., anti-H2Av for Drosophila)
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Crosslinking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells according to a standard protocol to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Spike-in Addition:
-
For each ChIP reaction (including IgG controls), add a pre-determined amount of spike-in chromatin and the corresponding spike-in antibody. The ratio of spike-in to sample chromatin should be optimized.
-
-
Immunoprecipitation:
-
To the chromatin/spike-in mixture, add the anti-H3K27me3 antibody or control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the ChIP DNA using a DNA purification kit.
-
Protocol 3: ChIP-qPCR Validation
Before proceeding to expensive and time-consuming sequencing, it is advisable to validate the enrichment of known target and non-target gene loci by qPCR.
-
Primer Design: Design primers for a known EZH2 target gene promoter (positive control, e.g., MYT1) and a region not expected to be enriched for H3K27me3 (negative control, e.g., a constitutively active gene promoter).
-
qPCR Reaction: Perform qPCR on the purified ChIP DNA from the vehicle, this compound, and IgG samples, as well as on the input DNA.
-
Data Analysis: Calculate the fold enrichment of the target loci in the ChIP samples relative to the IgG control, and normalized to the input DNA. A significant reduction in enrichment at the positive control locus in the this compound-treated sample compared to the vehicle-treated sample indicates a successful experiment.
Table 2: Expected Quantitative ChIP-qPCR Results
| Target Locus | Sample | Fold Enrichment (vs. IgG) | Expected Outcome |
| Positive Control (e.g., MYT1 promoter) | Vehicle | High | Successful IP |
| This compound | Significantly Lower than Vehicle | Effective this compound inhibition | |
| Negative Control (e.g., GAPDH promoter) | Vehicle | Low / Baseline | Specificity of IP |
| This compound | Low / Baseline | Specificity of IP |
Protocol 4: Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial kit compatible with your sequencing platform.
-
Sequencing: Perform single-end or paired-end sequencing on a high-throughput sequencing platform. The required sequencing depth will depend on the genome size and the expected distribution of the histone mark. For H3K27me3, which often covers broad domains, a higher sequencing depth is generally recommended.
Data Analysis
A specialized bioinformatics pipeline is required to handle ChIP-seq data with spike-in normalization.
Caption: Bioinformatic workflow for ChIP-seq data with spike-in normalization.
Expected Results and Data Presentation
Upon successful completion of the experiment and data analysis, you can expect to observe a global reduction in H3K27me3 signal in the this compound-treated samples compared to the vehicle controls. This will be evident in genome browser tracks and in quantitative analyses of peak intensities.
Table 3: Example Quantitative Outcomes of this compound ChIP-seq
| Analysis | Metric | Vehicle Control | This compound Treated | Expected Change |
| Global H3K27me3 Levels | Normalized Read Counts in Peaks | High | Significantly Lower | Decrease |
| Specific Loci (e.g., MYT1) | Peak Height / Signal Intensity | High | Low | Decrease |
| Differential Binding Analysis | Number of H3K27me3 Peaks | X | < X | Decrease |
| Number of Lost Peaks | - | High | - |
In conjunction with ChIP-seq, RNA-sequencing (RNA-seq) is often performed on cells treated with this compound to correlate changes in H3K27me3 with gene expression.
Table 4: Integrated ChIP-seq and RNA-seq Data Interpretation
| Gene Locus | Change in H3K27me3 (ChIP-seq) | Change in Gene Expression (RNA-seq) | Interpretation |
| Tumor Suppressor Gene A | Decrease | Increase | Reactivation of a silenced gene |
| Oncogene B | No significant change | No significant change | Not a primary target of EZH2 in this context |
| Developmental Gene C | Decrease | Increase | Lineage-specific gene derepression |
These application notes and protocols provide a robust framework for investigating the epigenetic effects of this compound. Careful optimization of experimental parameters and the use of appropriate controls are paramount for obtaining high-quality, interpretable data.
References
Application Notes and Protocols for GSK126 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK126, a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2, for studying its function in neurobiology. This document includes summaries of key quantitative data, detailed experimental protocols derived from published research, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound and EZH2 in Neurobiology
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2][3] In the central nervous system, EZH2 plays a critical role in regulating neural stem cell proliferation, fate determination, neuronal migration, and synaptic plasticity.[1][2] Dysregulation of EZH2 activity has been implicated in various neurological disorders, including neurodevelopmental disorders and neuroinflammation.[3][4]
This compound is a highly potent and specific inhibitor of EZH2's methyltransferase activity, with an IC50 of 9.9 nM.[5] Its high selectivity makes it an invaluable tool for elucidating the specific functions of EZH2 in both physiological and pathological neurological processes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Application | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Macrophages/Microglia | Inhibition of pro-inflammatory gene expression | 4 µM | 3 days | Reduction in TLR-ligand stimulated pro-inflammatory gene expression | [5] |
| MGC803 (Gastric Cancer) | Inhibition of cell migration | 20 µM, 50 µM | Not Specified | Dose-dependent inhibition of cell migration | [6] |
| A549 (Lung Adenocarcinoma) | Inhibition of cell migration | 20 µM, 50 µM | Not Specified | Dose-dependent inhibition of cell migration | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of angiogenesis (in vitro) | 20 µM, 50 µM | Not Specified | Inhibition of tube formation | [6] |
| THP-1 (Human Monocytic Cells) | Reduction of foam cell formation | 5 µM | Not Specified | Reduced lipid transportation | [7] |
| Diffuse Midline Glioma (DMG) cells (NEM157i, SU-DIPG-IVi) | Inhibition of proliferation and induction of apoptosis | > 6 µM | 72 hours (proliferation), 5 days (apoptosis) | Significant growth inhibition and cell death | [8] |
| HT22 cells | Alleviation of H2O2-induced apoptosis | 50 µM | Pre-treatment | Attenuated apoptosis caused by oxidative stress | [9] |
| Multiple Myeloma (MM) cell lines | Inhibition of cell viability and colony formation | Increasing concentrations | 72 hours (viability), 24 hours (pre-treatment for colony formation) | Dose-dependent inhibition of cell viability and clonogenicity | [10] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Application | This compound Dosage | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Rats | Neuroprotection in cerebral ischemia | 20 µl/day (5 mg/ml solution) | Intracerebroventricular (i.c.v.) injection | 7 consecutive days | Reduced H3K27me3 levels in the hippocampus and decreased neuronal apoptosis. | [11] |
| Mice | Inhibition of cancer cell migration | 200 mg/kg | Not Specified | Significant inhibition of cancer cell migration. | [6] | |
| Mice (Pentylenetetrazol-induced seizure model) | Investigation of seizure susceptibility | 150 mg/kg | Intraperitoneal (i.p.) injection | 7 consecutive days | Decreased H3K27me3 levels in the hippocampus and promoted seizure susceptibility. | [12] |
| Mice (Xenograft model with EZH2-mutant lymphoma) | Inhibition of tumor growth | 15, 50, 150 mg/kg (once daily) or 300 mg/kg (twice per week) | Intraperitoneal (i.p.) injection | 10 days | Dose-dependent decrease in H3K27me3, increased gene expression, and tumor growth inhibition. | [13] |
| Rats (Middle Cerebral Artery Occlusion model) | Attenuation of ischemic brain injury | Not specified | Not specified | Not specified | Significantly decreased H3K27me3 levels and inhibited cell apoptosis. | [9][14] |
| Mice (Kelly xenograft) | Inhibition of neuroblastoma tumor growth | 150 mg/kg | Not specified | Not specified | Significant inhibition of tumor growth. | [15] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling in Neurobiology
EZH2, as a core component of the PRC2 complex, primarily functions to repress gene transcription by catalyzing the trimethylation of H3K27.[3] This epigenetic modification is crucial for maintaining the identity of various cell types and regulating developmental processes.[1] In neurobiology, EZH2-mediated gene silencing influences neuronal differentiation, synaptic plasticity, and cognitive function.[1][2] Several signaling pathways have been shown to be modulated by or interact with EZH2 activity.
Experimental Workflow: In Vitro Neuronal Differentiation
Studying the role of EZH2 in neuronal differentiation often involves the use of embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) that can be directed towards a neuronal lineage. This compound can be applied at specific stages to investigate the impact of EZH2 inhibition on this process.
Experimental Protocols
Protocol 1: In Vitro Inhibition of EZH2 in Neuronal Cell Lines
This protocol is a general guideline for treating neuronal or glial cell lines with this compound to assess its impact on gene expression, proliferation, or apoptosis.
Materials:
-
Neuronal/glial cell line of interest (e.g., HT22, SH-SY5Y, primary microglia)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well, 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The optimal time will depend on the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses:
-
Western Blotting: To assess the levels of H3K27me3, EZH2, and other proteins of interest.
-
RT-qPCR: To analyze the expression of target genes.
-
Immunocytochemistry: To visualize protein expression and localization.
-
Cell Viability/Apoptosis Assays: (e.g., MTT, TUNEL) to assess the effect on cell survival.
-
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model of Neurological Disease
This protocol provides a general framework for administering this compound to rodents to study its effects on neurological conditions. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 20% Captisol adjusted to pH 4.0-4.5 with acetic acid, or saline for intraperitoneal injection).[11][12]
-
Rodents (mice or rats)
-
Appropriate syringes and needles for the chosen route of administration.
Procedure:
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. For intracerebroventricular (i.c.v.) injections, a common concentration is 5 mg/ml.[11] For intraperitoneal (i.p.) injections, the dose is typically calculated based on the animal's body weight (e.g., 150 mg/kg).[12]
-
-
Administration:
-
Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the animal and place it in a stereotactic frame.
-
Following established stereotactic coordinates for the lateral ventricle, drill a small burr hole in the skull.
-
Slowly infuse the this compound solution (e.g., 20 µl for rats) into the ventricle using a Hamilton syringe.[11]
-
Seal the burr hole and allow the animal to recover.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal.
-
Inject the calculated volume of this compound solution into the peritoneal cavity.
-
-
-
Treatment Schedule:
-
Behavioral and Tissue Analysis:
-
At the end of the treatment period and after any experimental manipulations (e.g., induction of ischemia), perform behavioral tests relevant to the disease model.
-
Euthanize the animals and collect brain tissue for analysis (e.g., Western blotting for H3K27me3, immunohistochemistry for neuronal markers, TUNEL staining for apoptosis).
-
Conclusion
This compound is a powerful and selective tool for dissecting the multifaceted roles of EZH2 in the nervous system. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the epigenetic regulation of neurological processes and exploring the therapeutic potential of EZH2 inhibition in various neurological disorders. Researchers should optimize concentrations and treatment times for their specific models and experimental questions.
References
- 1. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 Methyltransferase Regulates Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. GSK-126 Attenuates Cell Apoptosis in Ischemic Brain Injury by Modulating the EZH2-H3K27me3-Bcl2l1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK126 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK126, a potent and selective inhibitor of the histone methyltransferase EZH2, in three-dimensional (3D) organoid culture systems. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on preclinical research, with a focus on cancer organoids.
Introduction to this compound and 3D Organoid Cultures
This compound is a small molecule inhibitor that specifically targets the catalytic SET domain of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]
Three-dimensional organoid cultures have emerged as powerful preclinical models that more faithfully recapitulate the complex cellular heterogeneity and architecture of in vivo tissues compared to traditional 2D cell cultures.[1] Patient-derived organoids (PDOs), in particular, offer a promising platform for personalized medicine and drug development.[4] The use of this compound in 3D organoid systems allows for the investigation of EZH2 inhibition in a more physiologically relevant context.
Mechanism of Action of this compound
This compound competitively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels.[1] This epigenetic modification plays a crucial role in regulating gene expression, and its removal can lead to the reactivation of tumor suppressor genes. The cellular response to this compound is varied and can include cell cycle arrest, induction of apoptosis, and differentiation.[5][6] Notably, the sensitivity of cancer cells to this compound can be influenced by their genetic background, with factors such as the mutational status of p53, ATRX, and PAX2 playing a significant role in determining the therapeutic response in colorectal cancer organoids.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in 3D organoid culture systems.
Table 1: this compound Treatment Parameters in Colorectal Cancer (CRC) Organoids
| Parameter | Value | Reference |
| Effective Concentration | 4 µM | [5] |
| Treatment Duration | 14 days | [5] |
| Viability Assay Readout | IC50, Area Under the Curve (AUC) | [1][7] |
Table 2: Genetic Determinants of this compound Sensitivity in CRC Organoids
| Genetic Marker | Association with Sensitivity | Reference |
| Wild-type p53 | Increased sensitivity | [5][6] |
| PAX2 mutation | Increased sensitivity | [7] |
| ATRX mutation | Increased sensitivity | [7] |
Experimental Protocols
Protocol for Establishment and Culture of Human Colorectal Cancer Organoids
This protocol is adapted from established methods for generating and maintaining human colorectal cancer organoids.[8][9][10][11]
Materials:
-
Fresh human colorectal cancer tissue
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 with 15 mM HEPES
-
Bovine Serum Albumin (BSA)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Human Colorectal Cancer Organoid Culture Medium
-
24-well tissue culture plates
-
Sterile scalpels, pipettes, and centrifuge tubes
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the fresh tumor tissue sample with ice-cold PBS. Mince the tissue into small fragments (~1-3 mm³) using sterile scalpels.[9]
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing Gentle Cell Dissociation Reagent and incubate at 37°C for 10-15 minutes with gentle agitation.[9][10]
-
Cell Isolation: Neutralize the dissociation reagent with DMEM/F-12 containing 1% BSA. Filter the cell suspension through a 70-100 µm cell strainer.[9]
-
Cell Pelleting: Centrifuge the suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with cold DMEM/F-12.[9]
-
Seeding in BME: Resuspend the cell pellet in ice-cold BME at a desired cell concentration. Carefully dispense 25-50 µL droplets (domes) of the cell/BME mixture into the center of pre-warmed 24-well plate wells.[9][11]
-
Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME to solidify.[8][9]
-
Culture: Gently add 500 µL of pre-warmed Human Colorectal Cancer Organoid Culture Medium to each well. Culture at 37°C, 5% CO₂, changing the medium every 2-3 days. Organoids should become visible within 7-14 days.[8][9]
Protocol for this compound Treatment and Viability Assay
Materials:
-
Established organoid cultures (from Protocol 4.1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid Culture Medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D, CCK-8)[12][13][14]
-
96-well or 384-well plates suitable for luminescence or absorbance reading
Procedure:
-
Organoid Plating for Assay: Dissociate established organoids into small fragments or single cells and seed in a 96-well or 384-well plate as described in Protocol 4.1, steps 5-7. Allow organoids to form for 2-3 days.
-
Drug Preparation: Prepare a serial dilution of this compound in Organoid Culture Medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully replace the medium in each well with the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired treatment duration (e.g., 72 hours to 14 days).[5]
-
Viability Assay:
-
Allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions. For reagents like CellTiter-Glo® 3D, this typically involves adding a volume equal to the medium in the well.[12]
-
Incubate as recommended by the manufacturer to allow for cell lysis and signal stabilization.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Protocol for Protein Extraction and Western Blotting
This protocol outlines the steps for extracting protein from 3D organoids for subsequent analysis by Western blotting.[15][16]
Materials:
-
Organoid cultures treated with this compound and controls
-
Ice-cold PBS
-
Cell recovery solution or dispase for BME depolymerization
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein Lo-Bind tubes
-
Standard Western blotting reagents and equipment
Procedure:
-
Organoid Harvest: Aspirate the culture medium. Add ice-cold cell recovery solution to each well and incubate on ice to depolymerize the BME.
-
Washing: Transfer the organoid suspension to a Protein Lo-Bind tube and wash with ice-cold PBS. Centrifuge at a low speed (e.g., 300 x g) to pellet the organoids.
-
Lysis: Resuspend the organoid pellet in RIPA lysis buffer. Incubate on ice with periodic vortexing to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., H3K27me3, total H3, EZH2, and a loading control like GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway of EZH2 Inhibition by this compound
Caption: EZH2 inhibition by this compound reduces H3K27me3, activating tumor suppressor genes.
Experimental Workflow for this compound Treatment in Organoids
Caption: Workflow for evaluating this compound efficacy in patient-derived organoids.
Logical Relationship of Factors Influencing this compound Sensitivity
Caption: Genetic factors influencing organoid sensitivity to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Protocol for Harvesting Organoids for qPCR or Western Blot [rndsystems.com]
- 5. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 10. stemcell.com [stemcell.com]
- 11. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. bionordika.se [bionordika.se]
- 15. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing GSK126 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the methyltransferase activity of Enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell viability assays.
Mechanism of Action of this compound
This compound selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2. By blocking the catalytic activity of EZH2, this compound leads to a global decrease in H3K27me3 levels. This results in the de-repression of PRC2 target genes, many of which are tumor suppressors. The re-expression of these genes can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells dependent on EZH2 activity.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, as determined by various cell viability assays.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) |
| PC-3 | Prostate Cancer | Sulforhodamine B | > 50 µM | Not specified |
| DU145 | Prostate Cancer | ATPlite | 48 hours | 52 |
| PC3 | Prostate Cancer | ATPlite | 48 hours | 32 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, passage number, and assay methodology.
Experimental Protocols
Here, we provide detailed protocols for three commonly used assays to determine the cytotoxicity of this compound: the MTS assay for metabolic activity, the crystal violet assay for cell proliferation, and the Annexin V assay for apoptosis.
Protocol 1: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile PBS
-
Trypsin-EDTA
-
DMSO (for this compound stock solution)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Crystal Violet Assay for Cell Proliferation
The crystal violet assay is a simple and effective method for quantifying the total biomass of adherent cells. The dye stains the nuclei of the cells, and the amount of dye retained is proportional to the number of cells in the well.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., DU145)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol (for fixation)
-
Sterile PBS
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Cell Seeding and Treatment:
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of methanol to each well and incubating for 10 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 1 mL of Crystal Violet Staining Solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the wells thoroughly with water until the water runs clear.
-
Air dry the plates.
-
-
Quantification:
-
Visually inspect and photograph the plates.
-
For quantitative analysis, add 1 mL of solubilization solution to each well.
-
Incubate the plates on a shaker for 15-30 minutes to fully dissolve the stain.
-
Transfer 100-200 µL of the solubilized stain to a 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 590 nm.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
The Annexin V assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Multiple Myeloma cell lines)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
6-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment (e.g., 2 x 10^6 cells for suspension cells like some multiple myeloma lines).[4]
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).[4]
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
EZH2 Signaling Pathway
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and tumor suppressor gene expression.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity from cell culture to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Glaucocalyxin A suppresses multiple myeloma progression in vitro and in vivo through inhibiting the activation of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK126 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK126 is a potent, highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various malignancies, including non-Hodgkin's lymphoma, multiple myeloma, and various solid tumors.[2][3][4] By inhibiting EZH2, this compound leads to a decrease in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification that silences tumor suppressor genes. This mode of action has shown promise in preclinical studies, not only as a monotherapy but also in synergistic combinations with conventional chemotherapy agents. These combinations aim to enhance anti-tumor efficacy, overcome drug resistance, and reduce toxicity.
This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other chemotherapy agents, based on preclinical findings.
Data Presentation: Efficacy of this compound in Combination Therapy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of this compound with other chemotherapy agents.
Table 1: In Vitro Efficacy of this compound Combination Therapy
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
| Multiple Myeloma | Bortezomib | MM.1S, LP1, RPMI8226 | Enhanced apoptosis observed with the combination compared to single agents.[3][4] | [3][4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Pomalidomide | WSU-DLCL2, SU-DHL6, SU-DHL10 | Synergistic inhibition of cell growth and induction of B-cell differentiation and apoptosis.[5] Combination Index (CI) values indicated synergy.[5] | [5] |
| Gastric Cancer | Diosgenin | AGS | Combination treatment synergistically induced cell cycle arrest and apoptosis. Apoptosis rates: Control (5.4%), Diosgenin (12.43%), this compound (16.63%), Combination (33.03%).[2] | [2] |
| Breast Cancer (BRCA1-deficient) | Cisplatin | BRCA1-deficient cells | Increased cisplatin-induced growth inhibition in BRCA1-deficient cells.[6] | [6] |
| Prostate Cancer | JQ1 (BET inhibitor) | DU145, PC3 | Synergistic action in reducing cell viability. The combination was more effective at reducing c-myc levels than either drug alone.[7] | [7] |
| Osteosarcoma | N/A (Monotherapy data) | Saos2, U2OS | This compound (5-15 µM) significantly increased apoptosis rates after 48 hours.[8] | [8] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Type | Combination Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| Multiple Myeloma | Bortezomib | Xenograft mouse model (RPMI8226 cells) | This compound: 200 mg/kg in 20% captisol.[3] | Confirmed in vivo anti-tumor effect of this compound.[3][4] | [3][4] |
| Breast Cancer (BRCA1-deficient) | Cisplatin | Mouse breast cancer models (BRCA1-deficient) | Not specified | Combination increased overall survival.[6][9] | [6][9] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Pomalidomide | Xenograft mouse models | Not specified | Synergistic growth inhibition and B-cell differentiation were validated.[5] | [5] |
| Colorectal Cancer | N/A (Monotherapy data) | BALB/c nu/nu model | This compound: 100 mg/kg for 1 month (i.p). | Inhibited the growth of colorectal cancer xenografts.[10] | [10] |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound in combination with a chemotherapy agent and to quantify the level of synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of interest (dissolved in an appropriate solvent)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium. A common concentration range for this compound is 1 nM to 10 µM.[10]
-
Treat cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
For combination studies, a fixed-ratio experimental design is often used.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) using CompuSyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or the combination for 48 hours.[8] Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within 1 hour.
-
Use appropriate software (e.g., CellQuest™) for data acquisition and analysis.[8]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Western Blot Analysis
Objective: To investigate the effect of this compound combination treatment on protein expression in key signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation (e.g., 200 mg/kg in 20% Captisol)[3]
-
Combination agent formulation
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).[3]
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
-
Tissue Analysis (Optional):
-
At the end of the study, tumors can be excised, weighed, and processed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., Ki-67 for proliferation).[3]
-
Signaling Pathways and Mechanisms
This compound, by inhibiting EZH2, can modulate various signaling pathways implicated in cancer progression. When used in combination, these effects can be amplified.
In combination therapies, this compound has been shown to interact with other critical pathways:
-
Wnt/β-catenin Pathway: In multiple myeloma, this compound can eliminate cancer stem-like cells by blocking the Wnt/β-catenin pathway.[3][4]
-
Rho/ROCK Signaling Pathway: The combination of this compound and diosgenin in gastric cancer cells synergistically suppresses epithelial-mesenchymal transition (EMT) by mediating EZH2 via the Rho/ROCK pathway.[2]
-
PI3K/AKT Pathway: EZH2 inhibition has been shown to reduce the activity of the PI3K/AKT pathway, which can enhance the apoptotic effects of agents like cisplatin.[6]
Conclusion
This compound, in combination with various chemotherapy agents, demonstrates significant potential for enhanced anti-cancer efficacy in a range of malignancies. The synergistic interactions observed in preclinical models highlight the promise of this therapeutic strategy. The protocols and data presented here provide a framework for researchers to design and execute further studies to explore and validate the clinical potential of this compound in combination regimens. Careful consideration of cell line-specific responses, dosing schedules, and potential toxicities will be crucial for the successful translation of these findings.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin and this compound Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. glpbio.com [glpbio.com]
- 11. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of GSK126 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of GSK126, a potent and selective inhibitor of the EZH2 methyltransferase. Accurate preparation of this solution is critical for ensuring reproducible and reliable results in preclinical research and drug development. This guide outlines the necessary materials, a detailed step-by-step protocol for dissolution, and recommended storage conditions to maintain the integrity and activity of the compound.
Introduction
This compound is a small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in epigenetic regulation and is implicated in the pathogenesis of various cancers. For in vitro and in vivo studies, this compound is typically supplied as a crystalline solid that must be dissolved in an appropriate solvent to create a stock solution for experimental use. This protocol details a standardized procedure for the preparation of this compound stock solutions.
Quantitative Data Summary
The solubility and stability of this compound in various solvents are key parameters for the preparation of stock solutions. The following table summarizes these quantitative data points.
| Parameter | Value | Solvent(s) | Source(s) |
| Molecular Weight | 526.67 g/mol | N/A | [1][2][3] |
| Solubility | ~25 mg/mL | Dimethylformamide (DMF) | [4] |
| ~15 mg/mL | Dimethyl sulfoxide (DMSO) | [4] | |
| 12.5 mg/mL (23.73 mM) | DMSO (requires sonication) | [2][3][5] | |
| 10.63 mg/mL (20.18 mM) | DMSO (sonication is recommended) | [1] | |
| ≥4.38 mg/mL | DMSO (with gentle warming) | [6] | |
| ~2 mg/mL | Ethanol | [4] | |
| Insoluble | Water | [5][6] | |
| Storage (Solid) | -20°C for up to 3 years | N/A | [1][2] |
| 4°C for up to 2 years | N/A | [3] | |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years | DMSO | [2] |
| -20°C for up to 1 year | DMSO | [2] | |
| Stable for up to 3 months at -20°C | DMSO |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (sterile, amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound (Molecular Weight: 526.67 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes to aid dissolution. Gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath can be used to facilitate the dissolution of higher concentrations.[6]
-
Visual Inspection: Visually inspect the solution to ensure that the this compound has completely dissolved and no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2] For aqueous solutions, it is not recommended to store them for more than one day.[4]
Safety Precautions
This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for High-Throughput Screening of GSK126, a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK126 is a highly potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of EZH2 activity. These application notes provide detailed protocols for biochemical and cell-based HTS assays to screen for inhibitors of EZH2 using this compound as a reference compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency and selectivity for EZH2.
| Parameter | Value | Species/System | Reference |
| IC50 | 9.9 nM | Human EZH2 (enzymatic assay) | [3] |
| Ki | 0.5 - 3 nM | Human EZH2 | |
| Selectivity | >150-fold vs. EZH1 | Human | |
| Selectivity | >1000-fold vs. 20 other methyltransferases | Human |
Signaling Pathway
The following diagram illustrates the canonical PRC2/EZH2 signaling pathway and the mechanism of inhibition by this compound. EZH2, as part of the PRC2 complex, utilizes SAM as a methyl donor to trimethylate H3K27, leading to transcriptional repression. This compound competitively binds to the SAM pocket of EZH2, preventing H3K27 methylation and subsequently de-repressing target gene expression.
Caption: The PRC2/EZH2 signaling pathway and its inhibition by this compound.
Experimental Protocols
High-throughput screening for EZH2 inhibitors can be performed using either biochemical or cell-based assays. The choice of assay depends on the specific goals of the screen (e.g., identification of direct enzyme inhibitors versus compounds active in a cellular context).
Biochemical High-Throughput Screening: AlphaLISA Assay
This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to directly measure the enzymatic activity of purified EZH2. The assay detects the trimethylation of a biotinylated histone H3 peptide substrate.
Assay Principle: A biotinylated H3K27 peptide substrate is incubated with the EZH2 enzyme complex and a methyl donor (SAM). Upon methylation, an antibody specific for H3K27me3 binds to the peptide. Streptavidin-coated Donor beads and anti-H3K27me3 antibody-conjugated Acceptor beads are added. When in proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads, measured at 615 nm. The signal is proportional to the level of H3K27 trimethylation.
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Biotinylated Histone H3 (Lys27) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (as a positive control inhibitor)
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
384-well white opaque assay plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Reaction:
-
Add 2 µL of diluted compound or control (DMSO for negative control, this compound for positive control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the EZH2 enzyme complex and the biotinylated H3 peptide substrate in Assay Buffer.
-
Initiate the reaction by adding 4 µL of SAM solution in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a solution containing AlphaLISA anti-H3K27me3 Acceptor beads diluted in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads diluted in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (this compound) controls. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic equation. A Z' factor > 0.5 is indicative of a robust assay.[4]
Cell-Based High-Throughput Screening: AlphaLISA Assay
This protocol describes a cell-based AlphaLISA assay to measure the inhibition of endogenous H3K27 trimethylation in a cellular context.
Assay Principle: Cells are treated with test compounds, leading to a potential decrease in intracellular H3K27me3 levels. After cell lysis and histone extraction, the level of H3K27me3 is quantified using an AlphaLISA assay similar to the biochemical format.
Materials:
-
A suitable cell line with detectable levels of H3K27me3 (e.g., various cancer cell lines).
-
Cell culture medium and supplements.
-
This compound (as a positive control inhibitor).
-
Cell-Histone Lysis Buffer.
-
Cell-Histone Extraction Buffer.
-
AlphaLISA anti-H3K27me3 Acceptor beads.
-
Biotinylated anti-Histone H3 (C-terminus) antibody.
-
Streptavidin-coated Donor beads.
-
384-well clear-bottom cell culture plates and 384-well white opaque assay plates.
Protocol:
-
Cell Plating: Seed cells into a 384-well clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compounds or controls (DMSO, this compound) to the cells. Incubate for a sufficient period to observe changes in histone methylation (e.g., 24-72 hours).
-
Cell Lysis and Histone Extraction:
-
Detection:
-
Transfer 5 µL of the histone extract to a 384-well white opaque assay plate.
-
Add 5 µL of a mix containing AlphaLISA anti-H3K27me3 Acceptor beads and biotinylated anti-Histone H3 antibody.[5]
-
Incubate for 1-2 hours at room temperature.[5]
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 2 hours at room temperature in the dark.[5]
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a high-throughput screening campaign for EZH2 inhibitors.
Caption: A general workflow for a high-throughput screening campaign.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel EZH2 inhibitors. The use of this compound as a reference compound will enable the validation of assay performance and the benchmarking of newly identified hits. The described AlphaLISA-based methods are particularly well-suited for HTS due to their homogenous format, high sensitivity, and amenability to automation.[4][5] Successful implementation of these protocols can significantly accelerate the discovery of new therapeutic agents targeting the epigenetic mechanisms of disease.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GSK126
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to induce apoptosis and alter cell cycle progression in various cancer cell lines, effects that can be quantitatively assessed using flow cytometry.
These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound specifically inhibits the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels. This reduction in histone methylation results in the derepression of PRC2 target genes, including tumor suppressor genes, thereby impeding cancer cell proliferation and survival.
Caption: Mechanism of this compound action.
Data Presentation: Effects of this compound on Apoptosis and Cell Cycle
The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| RPMI8226 | Multiple Myeloma | 10 | 72 | Increased |
| MM.1S | Multiple Myeloma | 10 | 72 | Increased |
| LP1 | Multiple Myeloma | 10 | 72 | Increased |
| HEC50B | Endometrial Cancer | 10 | 72 | Increased |
| HEC1B | Endometrial Cancer | 10 | 72 | Increased |
| Saos2 | Osteosarcoma | 5, 10, 15 | 48 | Dose-dependent increase |
| U2OS | Osteosarcoma | 5, 10, 15 | 48 | Dose-dependent increase |
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Cell Cycle Phase Arrest |
| KRIB | Osteosarcoma | Not specified | 24 | Sub-G1 arrest |
| SJSA1 | Osteosarcoma | Not specified | 24 | Sub-G1 arrest |
| CCH-OS-D | Osteosarcoma | Not specified | 24 | Sub-G1 arrest |
| HOS | Osteosarcoma | Not specified | 24 | S-phase arrest |
| HEC50B | Endometrial Cancer | 10 | 72 | Increased sub-G1 |
| HEC1B | Endometrial Cancer | 10 | 72 | Increased sub-G1 |
| IGR1 | Melanoma | 5, 10 | 72 | G2/M arrest |
Experimental Protocols
A generic workflow for the flow cytometric analysis of cells treated with this compound is depicted below.
Caption: General experimental workflow.
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in this compound-treated cells by detecting the externalization of phosphatidylserine (PS) with Annexin V and identifying necrotic or late apoptotic cells with compromised membrane integrity using PI.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Directly transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with PI.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.
-
Signaling Pathways and this compound Intervention
This compound-mediated inhibition of EZH2 can impact multiple signaling pathways. The intrinsic apoptosis pathway is a key cascade affected by the altered gene expression resulting from this compound treatment.
Caption: Intrinsic apoptosis pathway.
Troubleshooting & Optimization
GSK126 Solubility and Solution Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of GSK126 in DMSO and aqueous solutions. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO). However, the exact solubility can vary between different suppliers and batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For optimal results, gentle warming to 37°C and sonication can facilitate dissolution.[2][3]
Q2: How soluble is this compound in aqueous solutions like water or PBS?
A2: this compound is sparingly soluble to insoluble in water and aqueous buffers.[4][5] Direct dissolution in aqueous media is not recommended. To prepare aqueous solutions, it is best to first create a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer.[4] For instance, a solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMF:PBS (pH 7.2).[4]
Q3: I'm seeing precipitation when I dilute my this compound DMSO stock solution into cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible while keeping the this compound in solution. It is also crucial to add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion. Preparing fresh dilutions for each experiment is highly recommended as aqueous solutions of this compound are not stable for long-term storage.[4]
Q4: How should I store this compound solutions?
A4: this compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are approximate and can vary.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 3.29 - 15 | ≥ 6.25 - 28.48 | Solubility can vary. Use of fresh, anhydrous DMSO is recommended.[1][2][6] |
| Ethanol | ~2 - 4 | ~3.8 - 7.6 | [1][4] |
| Dimethylformamide (DMF) | ~25 | ~47.47 | [4] |
| Water | Insoluble (<2.27) | <4.31 | [2][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~0.95 | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 2.37 | Clear solution for in vivo use.[7][8] |
| 1% CMC, 0.5% Tween-80 in Saline | 10 | 18.99 | Suspended solution for in vivo use.[7][8] |
Molecular Weight of this compound: 526.67 g/mol
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.27 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and vortex again.[3]
-
Sonication for a few minutes can also aid in dissolution.[2][9]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution well by gentle inversion or pipetting to prevent precipitation.
-
Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.[4]
Visual Guides
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and altered gene expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting GSK126 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent EZH2 inhibitor GSK126, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A1: Precipitation of this compound in cell culture media can stem from several factors:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions like cell culture media.[1] Direct addition of a highly concentrated DMSO stock to the media can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Improper Dissolution: The method of dissolving and diluting the compound is critical.[1]
-
Media Components: Certain components in the cell culture media, such as high concentrations of proteins or salts, can interact with this compound and reduce its solubility.
-
Temperature and pH: Fluctuations in temperature and pH of the media can affect the solubility of small molecules.
-
Extended Incubation: Over long incubation periods, the compound's stability might decrease, leading to precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro experiments.[1][2][3][4] It is also soluble in ethanol and dimethylformamide (DMF).[1]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: To prevent precipitation, follow these recommendations:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[5]
-
Serial Dilutions: Instead of adding the concentrated stock directly to your full volume of media, perform serial dilutions in your cell culture medium to reach the desired final concentration.
-
Step-wise Dilution: A best practice is to first dilute the DMSO stock into a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
-
Pre-warmed Media: Always use pre-warmed cell culture media for dilutions to avoid temperature shock that can affect solubility.[7]
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells.[5]
Q4: What should I do if I still observe precipitation after following the recommended procedures?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Lower the Final Concentration: The desired concentration of this compound may be above its solubility limit in your specific cell culture medium. Try using a lower final concentration.
-
Test Different Media Formulations: If possible, test the solubility of this compound in different basal media to see if a specific component is contributing to the issue.
-
Alternative Solvents: While DMSO is common, for certain applications, preparing the initial stock in DMF might be an option, as it can sometimes improve solubility in aqueous buffers upon dilution.[1] However, always check for solvent compatibility with your cell line.
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock.[5][8] Avoid using previously diluted solutions that have been stored.
Troubleshooting Guides
Issue 1: Visible Particles or Cloudiness in Media Immediately After Adding this compound
This indicates acute precipitation due to poor solubility or improper mixing.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of particulates. If needed, gently warm the stock solution at 37°C for 10 minutes and vortex.[2][9]
-
Review Dilution Protocol: Re-evaluate your dilution method. Implement a serial or step-wise dilution approach as described in the FAQs.
-
Reduce Final Concentration: Your target concentration might be too high. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line.
-
Check Media Temperature: Confirm that you are using pre-warmed media for all dilutions.
Issue 2: Precipitation Observed After a Period of Incubation (e.g., 24-48 hours)
This may suggest compound instability or interaction with secreted cellular components over time.
Troubleshooting Steps:
-
Assess Compound Stability: The stability of this compound in aqueous solutions can be limited. It is recommended not to store aqueous solutions for more than one day.[1] Consider refreshing the media with newly prepared this compound at regular intervals for long-term experiments.
-
Monitor Media pH: Cellular metabolism can alter the pH of the culture medium. Check if a significant pH shift is occurring and if this correlates with the timing of precipitation. Use buffered media to maintain a stable pH.
-
Evaluate Cell Density: High cell densities can lead to increased secretion of metabolites and proteins, which might interact with the compound. Consider optimizing your cell seeding density.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 10-25 mg/mL | [1][3][4][10] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Note: Solubility can be affected by temperature, purity, and the specific formulation of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-purity DMSO. For example, for 1 mg of this compound (MW: 526.67 g/mol ), add 189.8 µL of DMSO. c. Vortex thoroughly to ensure the compound is completely dissolved. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
-
Prepare Working Solution (Example for a final concentration of 1 µM in 10 mL of media): a. Pre-warm your complete cell culture medium to 37°C. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed medium. This creates a 10 µM intermediate solution. Mix gently by pipetting. c. Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 1 µM concentration. d. Mix the final solution gently but thoroughly. e. Visually inspect for any signs of precipitation before adding to your cell culture.
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ezh2 Inhibitor III, this compound, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
Optimizing GSK126 treatment duration for maximal effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GSK126, a potent and highly selective EZH2 methyltransferase inhibitor, for maximal experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Question 1: What is the optimal concentration of this compound to use for in vitro studies?
Answer: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published studies, a good starting point for most cancer cell lines is a concentration range of 0.5 µM to 10 µM.[1][2][3] For potent inhibition of H3K27me3, concentrations as low as 7-252 nM have been shown to be effective in diffuse large B cell lymphoma (DLBCL) cells.[4] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint (e.g., proliferation, apoptosis, or H3K27me3 reduction).
Question 2: How long should I treat my cells with this compound to observe a maximal effect?
Answer: The duration of this compound treatment depends on the biological process being investigated.
-
H3K27me3 Reduction: A significant decrease in global H3K27me3 levels can be observed as early as 24 to 72 hours post-treatment.[2][5][6] Maximal effects on H3K27me3 are often seen after 2 days of treatment.[7]
-
Cell Proliferation/Viability: Effects on cell proliferation and viability may require longer treatment periods, typically ranging from 3 to 8 days.[2][8]
-
Apoptosis and Cell Cycle Arrest: Induction of apoptosis and cell cycle arrest can often be detected within 72 hours of treatment.[2][6][8]
It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental goals.
Question 3: I am not observing a significant decrease in H3K27me3 levels after this compound treatment. What could be the issue?
Answer: There are several potential reasons for not observing a decrease in H3K27me3 levels:
-
Insufficient Treatment Duration or Concentration: Ensure that the concentration and duration of this compound treatment are adequate for your cell type. As mentioned, it may take up to 72 hours to see a significant reduction. Consider increasing the concentration or extending the treatment time.
-
Cell Line Resistance: Some cell lines may be less sensitive to EZH2 inhibition.
-
Antibody Quality: The primary antibody used for Western blotting may not be optimal. Ensure the antibody is validated for detecting H3K27me3.
-
Histone Extraction Protocol: Inefficient histone extraction can lead to poor quality samples. Use a validated protocol for histone extraction.
Question 4: this compound is showing toxicity in my non-cancerous control cells. How can I mitigate this?
Answer: While this compound is generally more potent against cancer cells, some off-target effects or toxicity in normal cells can occur, especially at higher concentrations.[8] To mitigate this:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits your target in cancer cells while minimizing toxicity in control cells.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired effect on H3K27 methylation without causing significant toxicity to normal cells.
-
Use a More Sensitive Cancer Cell Line: If possible, select a cancer cell line known to be highly sensitive to EZH2 inhibition.
Question 5: What is the best way to prepare and store this compound?
Answer: this compound is typically dissolved in DMSO to create a stock solution.[1][9] For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[1][9] Solid powder can be stored at 4°C, desiccated.[9] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 / Effective Concentration | Treatment Duration | Observed Effect | Reference |
| Diffuse Large B Cell Lymphoma (DLBCL) | 7 - 252 nM | 2 days | Reduction in H3K27me3 | [4][7] |
| Endometrial Cancer | 2.37 - 5.07 µM | 8 days | Decreased cell viability | [2] |
| Prostate Cancer (PC-3, DU145) | >50 µM | Not specified | Inhibition of cell growth and apoptosis | [10] |
| Multiple Myeloma (MM.1S, LP1) | Not specified | 72 hours | Inhibition of cell viability | [6] |
| Osteosarcoma (Saos2, U2OS) | 5 - 15 µM | 48 hours | Reduced cell proliferation | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage and Administration | Treatment Duration | Observed Effect | Reference |
| Pfeiffer DLBCL | 50 mg/kg/day | Not specified | Reduced tumor growth | [4] |
| KARPAS-422 and Pfeiffer | 15, 50, 150 mg/kg, once daily; 300 mg/kg twice per week (intraperitoneally) | 10 days | Dose-dependent decrease in H3K27me3 and tumor growth inhibition | [1] |
| Cholangiocarcinoma | 150 mg/kg, every 2 days (intraperitoneally) | 4 weeks | Decreased liver tumor burden and inhibited tumor cell proliferation | [5] |
| Multiple Myeloma (RPMI8226) | Not specified | Not specified | Inhibition of tumor growth | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using a tetrazolium-based assay like MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of the tetrazolium reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add 100 µL of solubilization solution and incubate overnight. For WST-1, the absorbance can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (and a loading control like total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellagentech.com [cellagentech.com]
- 10. [Effect of a novel EZH2 inhibitor this compound on prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of GSK126
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of GSK126, a potent and selective inhibitor of the EZH2 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound leads to a global decrease in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression. This results in the reactivation of silenced PRC2 target genes.[1][2]
Q2: How selective is this compound for EZH2?
A2: this compound exhibits high selectivity for EZH2. It is over 150-fold more selective for EZH2 than for EZH1 and demonstrates greater than 1000-fold selectivity against a panel of 20 other human methyltransferases.[1][3]
Q3: What are the known or potential off-target effects of this compound?
A3: While highly selective, this compound can exhibit off-target effects, particularly at higher concentrations.[4] Documented off-target effects include:
-
Alterations in Cholesterol Metabolism: Proteomic studies have shown that this compound can upregulate proteins involved in cholesterol biosynthesis.[5]
-
Downregulation of VEGF-A: this compound has been observed to reduce the expression of Vascular Endothelial Growth Factor A (VEGF-A), suggesting a potential anti-angiogenic off-target effect.[6]
-
Suppression of the Wnt/β-catenin Pathway: In some cancer models, this compound has been shown to downregulate components of the Wnt/β-catenin signaling pathway.[7]
-
Induction of Apoptosis: At high concentrations (e.g., 10 µM), this compound can induce antiproliferative and apoptotic effects that may be independent of its EZH2 inhibitory activity, suggesting the involvement of off-target mechanisms.[4]
Q4: At what concentrations are off-target effects of this compound typically observed?
A4: Off-target effects of this compound are generally observed at concentrations significantly higher than its IC50 for EZH2 (which is in the low nanomolar range). For instance, antiproliferative off-target effects have been noted at concentrations around 10 µM.[4] Effects on cholesterol metabolism and VEGF-A have been observed in the micromolar range.[5][6]
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., reduction of H3K27me3) through careful dose-response studies.
-
Employ Control Experiments: Use a structurally distinct EZH2 inhibitor as a control to confirm that the observed phenotype is due to EZH2 inhibition and not an off-target effect of this compound's chemical scaffold.
-
Perform Rescue Experiments: If possible, rescue the observed phenotype by overexpressing a downstream effector of EZH2 to confirm the on-target mechanism.
-
Validate Findings with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down EZH2 and verify that the resulting phenotype mimics that of this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound. | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EZH2 at the concentration used. 2. Dose-Response Analysis: Conduct a dose-response curve for the observed phenotype. If the effect occurs at concentrations much higher than the IC50 for EZH2, it is likely an off-target effect. 3. Use an Alternative EZH2 Inhibitor: Treat cells with a structurally different EZH2 inhibitor (e.g., EPZ-6438). If the phenotype is not replicated, the effect is likely specific to the this compound chemical structure. |
| Cellular toxicity at expected on-target concentrations. | On-target toxicity or off-target toxicity. | 1. Evaluate Cell Health: Use assays for cell viability (e.g., MTT, trypan blue) and apoptosis (e.g., caspase activity) to quantify toxicity. 2. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce EZH2 levels. If this phenocopies the toxicity, it is likely an on-target effect. 3. Off-Target Panel Screening: If toxicity persists in the absence of the primary target, consider screening this compound against a panel of known toxicity-related targets (e.g., hERG, various kinases). |
| Lack of correlation between H3K27me3 reduction and the desired phenotype. | Phenotype is independent of EZH2 enzymatic activity or is an off-target effect. | 1. Time-Course Experiment: Analyze both H3K27me3 levels and the phenotype at multiple time points to understand the kinetics of the response. 2. Proteomics Analysis: Perform unbiased proteomic analysis to identify other cellular pathways affected by this compound treatment. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, comparing its on-target and potential off-target activities.
Table 1: this compound On-Target Activity
| Target | Assay Type | Value | Units | Reference |
| EZH2 (wild-type) | IC50 | 9.9 | nM | [6] |
| EZH2 (mutant) | Ki | 0.5 - 3 | nM | [3] |
| EZH1 | IC50 | 680 | nM | [2] |
Table 2: this compound Off-Target and Cellular Effects
| Effect/Pathway | Cell Line(s) | Concentration | Observation | Reference |
| Antiproliferative (Off-Target) | B-NHL lymphoma cell lines | 10 µM | Growth arrest in EZH2-negative and wild-type cells | [4] |
| Inhibition of Angiogenesis | MGC803, A549 | 20 - 50 µM | Inhibition of in vitro and in vivo angiogenesis | [6] |
| Upregulation of Cholesterol Biosynthesis Proteins | Diffuse Midline Glioma cells | Not specified | Increased expression of cholesterol metabolism enzymes | [5] |
| Inhibition of Cell Proliferation | Endometrial Cancer Cells (High EZH2) | 0.9 - 1.0 µM (IC50) | Growth inhibition | [8] |
| Inhibition of Cell Proliferation | Endometrial Cancer Cells (Low EZH2) | 10.4 µM (IC50) | Growth inhibition | [8] |
| Apoptosis Induction | Multiple Myeloma cells | 12.6 - 17.4 µM (IC50) | Induction of apoptosis | [7] |
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Target Effects
This protocol outlines a general workflow for identifying global protein expression changes in response to this compound treatment using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate a relevant human cell line (e.g., a cell line where off-target effects are suspected) at an appropriate density.
-
Treat cells with this compound at a concentration where off-target effects are suspected (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
-
Utilize pathway analysis tools to identify signaling pathways enriched in the differentially expressed proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the engagement of this compound with its target protein, EZH2, in a cellular context.
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells with this compound at the desired concentration or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble EZH2 in each sample using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble EZH2 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: this compound's off-target effect on cholesterol metabolism.
Caption: this compound's effect on VEGF-A signaling and angiogenesis.
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
References
- 1. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. EZH2-activating mutation: no reliable indicator for efficacy of methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Acquired Resistance to GSK126
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding acquired resistance to the EZH2 inhibitor, GSK126.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes and subsequent anti-proliferative effects in certain cancer types, particularly those with EZH2-activating mutations.[1][3]
Q2: What are the primary mechanisms of acquired resistance to this compound?
There are two main mechanisms through which cancer cells can acquire resistance to this compound:
-
Acquired Mutations in the EZH2 Gene: Secondary mutations in the EZH2 gene can arise that prevent the binding of this compound to its target, thereby rendering the inhibitor ineffective.[1][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that circumvent their dependency on EZH2 signaling. These pathways can promote cell survival and proliferation even in the presence of effective EZH2 inhibition.[1][5]
Q3: Which specific mutations in EZH2 are known to confer resistance to this compound?
Several acquired mutations in the EZH2 protein have been identified that confer resistance to this compound. These mutations often occur within or near the SET domain, which is the catalytic site of the enzyme. Notable resistance mutations include:
These mutations can sterically hinder or alter the conformation of the drug-binding pocket, reducing the affinity of this compound for EZH2.[1][4]
Q4: Do EZH2 mutations that confer resistance to this compound also cause resistance to other EZH2 inhibitors?
Cross-resistance is a significant concern. Many mutations that confer resistance to this compound also lead to resistance against other SAM-competitive EZH2 inhibitors like EPZ-6438 (tazemetostat).[1][5][8] However, some resistant cell lines may remain sensitive to other classes of EZH2 inhibitors or PRC2 complex inhibitors. For instance, cells with certain this compound-resistant EZH2 mutations have been shown to be sensitive to UNC1999, a dual EZH2/EZH1 inhibitor, and EED226, an allosteric inhibitor that binds to the EED subunit of the PRC2 complex.[1][4][9][10]
Q5: What are the key bypass signaling pathways involved in this compound resistance?
The most prominently described bypass pathways are:
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) Pathway [1]
Activation of these pathways can promote cell survival and proliferation through mechanisms that are independent of H3K27me3 levels.[1]
Q6: How do these bypass pathways mediate resistance to this compound?
Activation of the PI3K/AKT and MAPK pathways can lead to the inhibition of pro-apoptotic proteins such as TNFSF10 (also known as TRAIL) and BAD. This inhibition is often mediated through a FOXO3A-dependent mechanism.[1] By suppressing apoptosis, these pathways allow cancer cells to survive the cytotoxic effects of this compound-mediated EZH2 inhibition.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments involving acquired resistance to this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Cells become resistant to this compound after prolonged treatment (loss of growth inhibition). | 1. Development of acquired mutations in the EZH2 gene. 2. Activation of bypass signaling pathways. | 1. Sequence the EZH2 gene in the resistant cell line to identify potential secondary mutations. Pay close attention to the SET domain and surrounding regions. 2. Perform Western blot analysis to assess the activation status of key bypass pathway proteins (e.g., phospho-AKT, phospho-ERK). 3. Conduct a Cellular Thermal Shift Assay (CETSA) to determine if this compound can still bind to and stabilize EZH2 in the resistant cells. A lack of stabilization suggests a binding site mutation. |
| No decrease in global H3K27me3 levels upon this compound treatment in resistant cells. | Acquired EZH2 mutation preventing this compound binding. | 1. Confirm the presence of an EZH2 mutation via sequencing. 2. Test the sensitivity of the resistant cells to other EZH2 inhibitors with different binding modes (e.g., UNC1999) or PRC2 complex inhibitors (e.g., EED226). |
| Global H3K27me3 levels decrease with this compound treatment, but cells remain viable. | Activation of bypass signaling pathways. | 1. Use specific inhibitors for the PI3K/AKT (e.g., PI-103, GDC-0941) or MAPK/MEK (e.g., trametinib, selumetinib) pathways in combination with this compound to see if sensitivity is restored. 2. Analyze the expression and phosphorylation status of downstream effectors of these pathways, such as FOXO3A, BAD, and TNFSF10. |
| Difficulty in generating a this compound-resistant cell line. | 1. Insufficient drug concentration or duration of treatment. 2. The specific cancer cell line may be less prone to developing resistance. | 1. Gradually increase the concentration of this compound over a prolonged period (weeks to months). 2. Ensure the starting concentration is around the IC50 value of the parental cell line. 3. Consider using a different parental cell line that has been reported to develop resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | EZH2 Status | This compound IC50 (µM) - Parental | This compound IC50 (µM) - Resistant | Fold Resistance |
| Pfeiffer | A677G Mutant | ~0.01 | >10 | >1000-fold[4] |
| Multiple Myeloma Cell Lines | Variable | 12.6 - 17.4 | Not Reported | Not Applicable |
| Endometrial Cancer Cell Lines | Variable | 2.37 - 5.07 | Not Reported | Not Applicable |
Table 2: IC50 Values for Alternative EZH2/PRC2 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 |
| UNC1999 | EZH2/EZH1 | SAM-competitive | EZH2: ~2 nM, EZH1: ~45 nM[11] |
| EED226 | EED subunit of PRC2 | Allosteric | ~23.4 nM (peptide substrate), ~53.5 nM (mononucleosome substrate)[1][5] |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to this compound through continuous drug exposure.
-
Materials: Parental cancer cell line, complete culture medium, this compound, cell culture plates/flasks, incubator.
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Once the cell population recovers and resumes stable proliferation, subculture the cells and gradually increase the concentration of this compound (e.g., in 1.5 to 2-fold increments).
-
Repeat this process of dose escalation over several weeks to months.
-
Periodically, perform cell viability assays to assess the shift in the IC50 of this compound.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.
-
Cryopreserve aliquots of the resistant cells at various passages.
-
2. Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Materials: 96-well plates, cells, complete culture medium, this compound, MTS reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[8]
-
3. Western Blot Analysis for Bypass Pathway Activation
This protocol is to detect the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways.
-
Materials: Cell lysates from parental and resistant cells, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
4. Lentiviral Transduction for Expression of Mutant EZH2
This protocol allows for the stable expression of a mutant EZH2 gene in a parental cell line to confirm its role in conferring resistance.
-
Materials: Lentiviral vector containing the mutant EZH2 cDNA, packaging plasmids (e.g., psPAX2, pMD2.G), HEK293T cells, transfection reagent, target parental cell line, polybrene.
-
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target parental cells in a culture plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
After 48-72 hours, select for transduced cells using the appropriate selection marker (e.g., puromycin) present in the lentiviral vector.
-
-
Validation:
-
Confirm the expression of the mutant EZH2 protein by Western blot.
-
Assess the sensitivity of the transduced cells to this compound using a cell viability assay to confirm the acquisition of resistance.
-
-
Visualizations
Caption: Mechanisms of acquired resistance to the EZH2 inhibitor this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdanderson.org [mdanderson.org]
- 3. addgene.org [addgene.org]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GSK126 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the EZH2 inhibitor, GSK126, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cancer cell line may have pre-existing characteristics that make it inherently resistant to EZH2 inhibition.
-
Acquired Resistance: Cells may develop resistance mechanisms after an initial response to the drug.[1]
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient treatment duration, or issues with cell culture conditions can lead to apparent resistance.
-
Off-Target Effects: In some contexts, this compound may have off-target effects that influence cell viability independent of EZH2 inhibition.[2][3]
Q2: What are the known molecular mechanisms of acquired resistance to this compound?
A2: Research has identified several key mechanisms of acquired resistance:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to circumvent the effects of EZH2 inhibition. The most common include the PI3K/AKT and MAPK pathways.[4] Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) has also been implicated.[4]
-
Mutations in the EZH2 Gene: Acquired mutations in the EZH2 gene can prevent this compound from binding to its target, rendering the drug ineffective.[4][5]
-
Decoupling of Cell Cycle Control: Resistance can emerge through mutations that uncouple EZH2-dependent differentiation from cell-cycle control, allowing cells to escape the G1 arrest typically induced by EZH2 inhibitors.[1][6]
-
Tumor Microenvironment: The tumor microenvironment can also contribute to drug resistance. For example, this compound has been shown to promote the expansion of myeloid-derived suppressor cells (MDSCs), which can suppress antitumor immunity.[7]
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by:
-
Performing a Dose-Response Curve: Compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cells to the parental (sensitive) cell line. A significant increase in the IC50 value suggests acquired resistance.[8][9]
-
Monitoring H3K27me3 Levels: this compound inhibits the methyltransferase activity of EZH2, leading to a decrease in the global levels of H3K27 trimethylation (H3K27me3).[8] If your treated cells do not show a reduction in H3K27me3, it could indicate a mechanism of resistance that prevents the drug from inhibiting EZH2.
-
Assessing Apoptosis: Sensitive cells typically undergo apoptosis upon this compound treatment. A lack of apoptotic markers (e.g., cleaved caspase-3, Annexin V staining) in treated cells can be a sign of resistance.[4][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Treatment Duration | The effects of EZH2 inhibition on cell viability can be time-dependent. Extend the treatment duration (e.g., up to 7 days or longer) and monitor cell viability at multiple time points.[5] |
| Cell Seeding Density | High cell density can sometimes mask the effects of a drug. Optimize the cell seeding density for your viability assays. |
| Development of Resistance | If initial sensitivity was observed, your cells may have acquired resistance. Refer to the FAQs on resistance mechanisms and consider strategies to overcome it. |
Issue 2: No Decrease in H3K27me3 Levels Post-Treatment
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Delivery | Ensure proper dissolution and delivery of this compound to the cells. |
| EZH2 Gene Mutation | Sequence the EZH2 gene in your resistant cells to check for mutations that may interfere with this compound binding.[4] |
| Alternative PRC2 Complex Activity | Consider the possibility that other PRC2 complex members might be compensating for EZH2 inhibition. |
Strategies to Overcome this compound Resistance
Combination Therapies:
A primary strategy to overcome this compound resistance is through combination therapy.
| Combination Strategy | Rationale | Example Inhibitors |
| PI3K Pathway Inhibition | To counteract the activation of the pro-survival PI3K/AKT pathway.[4] | Pictilisib[4] |
| MAPK Pathway Inhibition | To block the resistance mediated by the MAPK/MEK pathway.[4] | Trametinib[4] |
| IGF-1R Inhibition | To inhibit the activation of the IGF-1R signaling pathway.[4] | Linsitinib[4] |
| BET Inhibition | To synergistically target oncogenic transcription factors like c-myc.[9] | JQ1[9] |
| Proteasome Inhibition | To enhance apoptosis in cancer cells.[8] | Bortezomib[8] |
| DNA Damaging Agents | To sensitize cancer cells to genotoxic stress.[5][10] | Cisplatin[11], Olaparib[5] |
| Immunotherapy | To reverse immune evasion and enhance T-cell infiltration into the tumor.[12] | Anti-PD-1 antibodies[12] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 52 | [9] |
| PC3 | Prostate Cancer | 32 | [9] |
| RPMI8226 | Multiple Myeloma | ~15 | [8] |
| MM.1S | Multiple Myeloma | ~17 | [8] |
| LP1 | Multiple Myeloma | ~13 | [8] |
| MC38 | Colon Carcinoma | 20 | [13] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[4]
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Sub-culturing: Once the cells have adapted and are proliferating at a normal rate, sub-culture them and gradually increase the concentration of this compound in the medium.
-
Maintenance: Continue this dose escalation process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 µM).
-
Verification: Confirm resistance by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a standard procedure to assess the effect of this compound on cancer cell viability.[8]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well) in triplicate.[8]
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations for the desired duration (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Four hours before the end of the experiment, add MTS reagent to each well according to the manufacturer's instructions.[8]
-
Incubation: Incubate the plate at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for H3K27me3
This protocol details the detection of H3K27me3 levels to assess the on-target effect of this compound.[8]
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Also, probe for a loading control like total Histone H3 or β-actin.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Mechanisms of acquired resistance to the EZH2 inhibitor this compound.
Caption: A logical workflow for addressing and overcoming this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversing Epigenetic Gene Silencing to Overcome Immune Evasion in CNS Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
GSK126 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GSK126. Adhering to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2][3][4][5] Some suppliers indicate that storage at -20°C is suitable for at least four years.[1][5] For shorter periods, storage at 4°C for up to two years has also been suggested.[6][7]
Q2: I have prepared a stock solution of this compound in an organic solvent. How should I store it?
A: Stock solutions of this compound in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[8] At -80°C, the solution is stable for up to two years, while at -20°C, it is stable for up to one year.[7][8] It is recommended to use the solution soon after preparation and not to store it for extended periods.[9]
Q3: Can I store this compound in an aqueous solution?
A: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound is sparingly soluble in aqueous buffers, and these solutions are not intended for long-term storage.[1]
Q4: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For in vivo studies, complex formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been used to create clear or suspended solutions.[7]
Q5: The product was shipped at ambient temperature. Is it still stable?
A: Yes. Products are often shipped at temperatures that differ from the recommended long-term storage temperature. This compound is stable for short periods at ambient temperatures.[2][5][10] Upon receipt, you should follow the long-term storage recommendations on the product data sheet.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | - Ensure the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- If using aqueous solutions, prepare them fresh for each experiment. |
| Precipitate observed in stock solution after thawing. | Poor solubility or solution instability. | - Gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[9][11]- Ensure the concentration does not exceed the solvent's capacity. |
| Reduced potency of the compound over time. | Gradual degradation of the stock solution. | - Use stock solutions within the recommended time frame (e.g., within 1 year at -20°C or 2 years at -80°C).[7][8]- Consider preparing fresh stock solutions if they have been stored for an extended period. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1][5] |
| Solid (Powder) | -20°C | 3 years | [6][7] |
| Solid (Powder) | 4°C | 2 years | [6][7] |
| In Solvent | -80°C | 2 years | [7][8] |
| In Solvent | -20°C | 1 year | [7][8] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | 12.5 - 15 mg/mL | [1][7] |
| DMF | 25 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation)
While specific degradation pathways for this compound are not extensively published, a general approach to assess stability involves forced degradation studies. This can help identify potential stability issues and determine if the analytical methods used are stability-indicating.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Controlled temperature chambers/water baths
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose both the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of an analytical method for this compound can be found in studies involving its quantification in biological matrices.[2]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of this compound remaining and identify the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors this compound and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. turkjps.org [turkjps.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmtech.com [pharmtech.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent degradation forms of rhG-CSF under forced conditions: Insights for better quality-control of bioproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (EZH2 inhibitor) interferes with ultraviolet A radiation-induced photoaging of human skin fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from GSK126 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the EZH2 inhibitor, GSK126.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its mechanism of action? this compound is a potent and highly selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to transcriptional repression of target genes.[3] this compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced PRC2 target genes.[3][4]
-
What are the common applications of this compound in research? this compound is widely used in cancer research to study the effects of EZH2 inhibition on tumor growth, proliferation, migration, angiogenesis, and apoptosis.[5][6] It has been investigated in various cancer types, including B-cell lymphomas, diffuse midline glioma, osteosarcoma, and multiple myeloma.[3][7][8][9] Beyond oncology, this compound has also been studied for its potential therapeutic effects in other conditions like atherosclerosis.[10]
Experimental Design and Execution
-
What is a typical effective concentration range for this compound in cell culture experiments? The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. In vitro studies have reported effects at concentrations ranging from the low micromolar (e.g., 5 µM) to higher doses (e.g., 50 µM).[5][10] For some EZH2 mutant cell lines, significant growth inhibition has been observed at concentrations as low as 400 nM.[11] However, at higher concentrations (e.g., 10 µM or above), off-target effects may be observed.[11]
-
How should I prepare and store this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[12] For long-term storage, the stock solution should be kept at -20°C or below.[12] To improve solubility, it is recommended to warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[12]
-
What are some key considerations for in vivo studies with this compound? For in vivo experiments, this compound can be administered through various routes, including intraperitoneal injection.[12] Dosages in mouse xenograft models have ranged from 15 mg/kg to 300 mg/kg.[12] It is crucial to establish a proper vehicle control group and monitor for any signs of toxicity, although this compound has been reported to be well-tolerated at effective doses.[12]
Troubleshooting Guides
Unexpected Cell Viability/Proliferation Results
-
My cells are not responding to this compound treatment, even at high concentrations. What could be the reason? Several factors could contribute to a lack of response:
-
Cell Line Specificity: Not all cell lines are sensitive to EZH2 inhibition. The sensitivity can depend on the presence of EZH2 activating mutations (e.g., Y641N) or other cellular dependencies.[12] However, it's important to note that not all cell lines with EZH2 gain-of-function mutations show high sensitivity to this compound.[11]
-
Off-Target Effects at High Concentrations: At high concentrations (e.g., 10 µM), this compound can induce anti-proliferative effects through off-target mechanisms, which may not be dependent on EZH2 status.[11]
-
Resistance Mechanisms: Cells can develop resistance to EZH2 inhibitors through mechanisms such as the activation of alternative signaling pathways (e.g., IGF-1R, PI3K, MEK) or through acquired mutations in the EZH2 gene that prevent drug binding.[13]
-
-
I am observing significant cell death even at low concentrations of this compound in a cell line expected to be resistant. Why might this be happening? This could be due to:
-
Off-Target Cytotoxicity: Some studies have reported detrimental off-target effects and cell death in certain cell types, even in EZH2 knockout cells, suggesting EZH2-independent toxicity.[14]
-
Unexpected Sensitivities: this compound has been shown to induce sensitivity to other drugs, such as cholesterol biosynthesis inhibitors, at low doses that are not cytotoxic on their own.[7][15] Your cell line might have an unknown vulnerability that is unmasked by this compound.
-
Inconsistent Western Blot Results for H3K27me3
-
I am not seeing a decrease in global H3K27me3 levels after this compound treatment. What should I check?
-
Treatment Duration and Concentration: Ensure that the cells have been treated for a sufficient duration and with an adequate concentration of this compound to observe a reduction in H3K27me3 levels. The effect is dose-dependent.[7]
-
Antibody Quality: Verify the specificity and efficacy of your H3K27me3 antibody.
-
Lysis and Extraction Efficiency: Incomplete histone extraction can lead to inaccurate results. Ensure your protocol is optimized for histone analysis.
-
Loading Controls: Use appropriate loading controls, such as total Histone H3, to ensure equal loading of samples.
-
Unexpected Gene Expression Changes
-
I am observing changes in the expression of genes that are not known PRC2 targets. Is this expected? While the primary mechanism of this compound is the reactivation of PRC2 target genes, it can also lead to downstream and off-target effects on gene expression. For instance, this compound has been shown to down-regulate the expression of VEGF-A, which may not be a direct PRC2 target.[5] Additionally, off-target effects of the inhibitor at higher concentrations could influence the expression of a wider range of genes.[11]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Experimental Endpoint | Reference |
| MGC803 | Gastric Cancer | 20 µM, 50 µM | Inhibition of cell migration and angiogenesis | [5] |
| A549 | Lung Adenocarcinoma | 20 µM, 50 µM | Inhibition of cell migration and angiogenesis | [5] |
| THP-1 | Acute Monocytic Leukemia | 5 µM | Reduction of lipid transportation and monocyte adhesion | [10] |
| NEM157i, SU-DIPG-IVi | Diffuse Midline Glioma | > 6 µM | Inhibition of cell proliferation | [7] |
| KARPAS-422, Pfeiffer | B-cell Lymphoma | 8 µM | Inhibition of cell growth | [12] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 12.6 µM - 17.4 µM (IC50) | Inhibition of cell growth | [9] |
| Saos2, U2OS | Osteosarcoma | 10 µM, 15 µM | Induction of apoptosis | [8] |
| DU145 | Prostate Cancer | 52 µM (IC50) | Reduction of cell viability | [16] |
| PC3 | Prostate Cancer | 32 µM (IC50) | Reduction of cell viability | [16] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line Xenograft | Cancer Type | Dosage | Outcome | Reference |
| KARPAS-422 | B-cell Lymphoma | 50 mg/kg (once daily for 10 days) | Complete inhibition of tumor growth | [12] |
| RPMI8226 | Multiple Myeloma | Not specified | Delayed tumor growth | [9] |
Experimental Protocols
Cell Viability/Proliferation Assay (General Protocol)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 144 hours).[9][12]
-
Assay: Perform a cell viability assay using a reagent such as MTT or CellTiter-Glo.
-
Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting the dose-response curve.
Western Blot for H3K27me3 (General Protocol)
-
Cell Lysis and Histone Extraction: Treat cells with this compound. Harvest the cells and perform histone extraction using an appropriate buffer system (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) (General Protocol)
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[17]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a specific antibody against the protein of interest or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
Visualizations
Caption: Mechanism of action of this compound in inhibiting EZH2-mediated gene silencing.
Caption: A general experimental workflow for investigating the effects of this compound.
Caption: A troubleshooting guide for common unexpected results in this compound experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2-activating mutation: no reliable indicator for efficacy of methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. bosterbio.com [bosterbio.com]
GSK126 toxicity in animal models and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, GSK126, in animal models. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on toxicity and its mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities observed with this compound in animal models?
A1: Based on available preclinical studies, the primary toxicities associated with this compound administration in animal models include hepatotoxicity and modulation of myeloid-derived suppressor cells (MDSCs).[1][2][3][4][5][6] Researchers have observed lipid accumulation in the liver and an expansion of MDSC populations, which can impact anti-tumor immunity.[6]
Q2: At what doses are these toxicities typically observed?
Q3: How can I monitor for this compound-induced toxicity in my animal studies?
A3: Regular monitoring should include clinical observations (body weight, food/water intake, activity levels), blood biochemistry for liver function markers (e.g., ALT, AST), and hematological analysis. For more detailed investigation, histopathological examination of the liver and immunophenotyping of immune cell populations (specifically MDSCs) in blood, spleen, and tumor microenvironment are recommended.
Q4: Are there any known strategies to mitigate this compound toxicity?
A4: Yes, one promising strategy is the use of albumin-based nanoparticle formulations of this compound. This approach has been shown to reduce liver toxicity while maintaining or even enhancing anti-tumor efficacy in preclinical models.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Significant Weight Loss
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or health status.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound or decrease the frequency of administration.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the toxicity. Run a vehicle-only control group.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration as recommended by your institution's veterinary staff.
-
Dose-Ranging Study: If you have not already done so, perform a preliminary dose-ranging study to determine the MTD in your specific experimental setup.
Issue 2: Elevated Liver Enzymes or Evidence of Hepatotoxicity
Possible Cause: this compound can induce hepatotoxicity, potentially through mechanisms related to its impact on lipid metabolism.[1][2][4][5]
Troubleshooting Steps:
-
Biochemical Analysis: At baseline and regular intervals during the study, collect blood samples to monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: At the end of the study, or if signs of severe toxicity are observed, perform a histopathological analysis of liver tissue. Look for signs of steatosis (lipid accumulation), inflammation, and necrosis. Oil Red O staining can be used to specifically visualize lipid droplets.
-
Mitigation Strategy: Consider formulating this compound in albumin-based nanoparticles to potentially reduce liver accumulation and associated toxicity.[7][8][9][10][11]
Issue 3: Altered Anti-Tumor Immune Response or Unexpected Tumor Growth
Possible Cause: this compound has been shown to increase the population of myeloid-derived suppressor cells (MDSCs), which can suppress T-cell mediated anti-tumor immunity.[6]
Troubleshooting Steps:
-
Immunophenotyping: Use flow cytometry to analyze the populations of MDSCs (typically identified by markers such as CD11b, Gr-1, Ly6G, and Ly6C in mice) in peripheral blood, spleen, and within the tumor microenvironment.
-
Functional Assays: Isolate MDSCs and perform in vitro co-culture assays with T-cells to assess their suppressive function.
-
Combination Therapy: To counteract the immunosuppressive effects of increased MDSCs, consider combination therapies. For example, co-administration of agents that deplete or inhibit MDSCs could be explored.
Quantitative Data Summary
Table 1: In Vivo Dosing and Observed Effects of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Mice (cancer xenograft) | 50 mg/kg/day (intraperitoneal) | Increased MDSCs, decreased CD4+ and IFNγ+CD8+ T cells | [6] |
| Mice (cancer xenograft) | 200 mg/kg | Inhibition of cancer cell migration |
Note: This table is not exhaustive and represents data from specific published studies. Researchers should establish appropriate dosing for their own models.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury
1. Blood Collection and Serum Analysis:
- Collect blood from animals at baseline and at selected time points during the study via appropriate methods (e.g., tail vein, retro-orbital sinus).
- Process blood to obtain serum.
- Use commercially available kits to measure serum levels of ALT, AST, and ALP according to the manufacturer's instructions.
2. Liver Tissue Collection and Histopathology:
- At the termination of the study, euthanize animals and immediately perfuse with phosphate-buffered saline (PBS).
- Excise the liver and fix a portion in 10% neutral buffered formalin for standard hematoxylin and eosin (H&E) staining.
- For lipid accumulation analysis, embed a fresh portion of the liver in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.
3. Oil Red O Staining for Lipid Detection:
- Cut frozen liver sections at 8-12 µm using a cryostat.
- Fix the sections in formalin or paraformaldehyde.
- Incubate the slides in a working solution of Oil Red O for 10-20 minutes.
- Counterstain with hematoxylin to visualize nuclei.
- Mount with an aqueous mounting medium.
- Visualize under a light microscope; lipid droplets will appear red.[12]
Protocol 2: Analysis of Myeloid-Derived Suppressor Cells (MDSCs)
1. Single-Cell Suspension Preparation:
- Spleen: Mechanically dissociate the spleen in PBS to create a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
- Tumor: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Blood: Collect whole blood in tubes containing an anticoagulant. Lyse red blood cells.
2. Flow Cytometry Staining:
- Wash the single-cell suspensions in FACS buffer (PBS with 2% FBS).
- Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for mouse MDSCs includes antibodies against CD45, CD11b, Gr-1 (or Ly6G and Ly6C for more specific sub-setting).
- Incubate cells with the antibody cocktail in the dark.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in FACS buffer for analysis.
3. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Gate on live, single cells, and then on CD45+ hematopoietic cells.
- Within the CD45+ population, identify MDSCs based on their expression of CD11b and Gr-1 (or Ly6G and Ly6C).
Protocol 3: Preparation of this compound-Loaded Albumin Nanoparticles
This is a general protocol based on methods for encapsulating hydrophobic drugs in albumin nanoparticles. Optimization for this compound will be necessary.
1. Materials:
- This compound
- Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
- Ethanol or other suitable desolvating agent
- Glutaraldehyde solution (for cross-linking)
- Purified water
2. Desolvation Method:
- Dissolve BSA in purified water to create an aqueous albumin solution.
- Dissolve this compound in ethanol to create a drug solution.
- Under constant stirring, add the this compound solution dropwise to the albumin solution. This will cause the albumin to desolvate and form nanoparticles, encapsulating the drug.
- Add glutaraldehyde solution to the nanoparticle suspension to cross-link and stabilize the nanoparticles.
- Continue stirring for several hours to ensure complete cross-linking.
- Purify the nanoparticles by repeated centrifugation and resuspension in purified water to remove un-encapsulated drug and excess glutaraldehyde.[8][9][13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of the Histone Methyltransferase EZH2 in Liver Inflammation and Fibrosis in STAM NASH Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 in hepatocellular carcinoma: progression, immunity, and potential targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EZH2 as a Potential Target for NAFLD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112386586A - Preparation method of albumin nanoparticles - Google Patents [patents.google.com]
- 9. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ihisto.io [ihisto.io]
- 13. blog.td2inc.com [blog.td2inc.com]
Technical Support Center: GSK126 Treatment
Welcome to the technical support center for GSK126, a potent and selective inhibitor of the EZH2 histone methyltransferase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can lead to variability in experimental outcomes with this compound treatment.
FAQ 1: Why am I observing inconsistent anti-proliferative effects of this compound across different cancer cell lines?
Answer:
Inconsistent anti-proliferative effects of this compound are a documented phenomenon and can be attributed to several factors, primarily revolving around the intrinsic biology of the cell lines being tested.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. Hematological cancer cell lines, particularly those with activating mutations in EZH2, often exhibit higher sensitivity than many solid tumor cell lines.[1] It is crucial to determine the IC50 value for your specific cell line.
-
Assess EZH2 and H3K27me3 Levels: Confirm the baseline expression levels of EZH2 and the global H3K27me3 mark in your cell lines. High expression of EZH2 or H3K27me3 may be a better predictor of response than the EZH2 mutation status alone.[2]
-
Consider Off-Target Effects at High Concentrations: At high concentrations (e.g., >10 µM), this compound may exhibit off-target effects that can lead to anti-proliferative activity independent of EZH2 inhibition.[3] This can be misleading if not properly controlled for.
-
Culture Conditions and Treatment Duration: Ensure consistent cell culture conditions, including media, serum, and cell density. The anti-proliferative effects of this compound can be time-dependent, with significant effects sometimes observed only after several days of treatment.[2][4]
Data Presentation: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Reported IC50 (µM) | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641F Mutant | ~0.012 | [5] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | ~0.015 | [5] |
| HEC50B | Endometrial Cancer | Not Specified | 2.37 | [6] |
| HEC1B | Endometrial Cancer | Not Specified | 5.07 | [6] |
| IGR1 | Melanoma | Y646N Mutant | 3.2 | [2] |
| MEL-CV | Melanoma | Wild-Type | Not Specified (sensitive) | [2] |
| HDF | Normal Human Dermal Fibroblasts | Wild-Type | 61.4 | [2] |
FAQ 2: My experimental results show high variability in the reduction of H3K27me3 levels after this compound treatment. What could be the cause?
Answer:
Variability in the reduction of the H3K27me3 mark, the direct target of EZH2's methyltransferase activity, can stem from issues with the compound's preparation, stability, and the experimental protocol itself.
Troubleshooting Steps:
-
Ensure Proper Solubilization and Storage: this compound has limited aqueous solubility.[7][8] It is soluble in organic solvents like DMSO and DMF.[7] Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] When diluting into aqueous media for cell culture, ensure the final DMSO concentration is low and consistent across experiments. For in vivo studies, specific formulations with vehicles like 20% Captisol or a solution with PEG300 and Tween-80 may be required.[4][10]
-
Optimize Treatment Time and Concentration: The reduction of H3K27me3 is both dose- and time-dependent.[4] Perform a time-course and dose-response experiment to determine the optimal conditions for achieving maximal and consistent H3K27me3 reduction in your specific cell line.
-
Confirm Compound Integrity: If inconsistent results persist, consider the possibility of compound degradation. It is advisable to obtain a fresh batch of this compound and compare its activity to the existing stock.
-
Western Blotting Protocol: Standardize your western blotting procedure. Ensure complete cell lysis, accurate protein quantification, and the use of validated antibodies for H3K27me3 and a loading control (e.g., total Histone H3).
Experimental Protocols: Western Blot for H3K27me3 Detection
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 15% polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
FAQ 3: I am observing unexpected toxicity or off-target effects in my experiments. How can I troubleshoot this?
Answer:
While this compound is a selective EZH2 inhibitor, off-target effects and unexpected toxicity can occur, particularly at higher concentrations or in specific biological contexts.[3][11]
Troubleshooting Steps:
-
Perform Dose-Response Studies: Carefully determine the dose-response curve for both on-target (H3K27me3 reduction) and off-target (e.g., cytotoxicity in resistant cell lines) effects. Use the lowest effective concentration that achieves the desired level of EZH2 inhibition.
-
Use EZH2 Knockout/Knockdown Controls: To confirm that the observed phenotype is due to EZH2 inhibition, use genetic controls such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout of EZH2.[12] If the phenotype persists in the absence of EZH2, it is likely an off-target effect.
-
Monitor for Unintended Immunomodulatory Effects: In in vivo studies, be aware that this compound can have effects on the tumor microenvironment, including the potential to drive the production of myeloid-derived suppressor cells (MDSCs), which could mask its anti-tumor effects.[13][14]
-
Evaluate Combination Therapies with Caution: When combining this compound with other drugs, be mindful of potential synergistic toxicities. For example, combining this compound with statins has shown enhanced anti-tumor effects in some glioma models.[12][15]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. EZH2-activating mutation: no reliable indicator for efficacy of methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: GSK126 and Cell Cycle Progression
Welcome to the technical support center for GSK126. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound and its effects on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone modification leads to transcriptional repression of target genes. By competitively inhibiting the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents H3K27 methylation, leading to the de-repression of PRC2 target genes.[2][3]
Q2: How does this compound affect cell cycle progression?
A2: The effect of this compound on cell cycle progression is context-dependent and varies between different cancer cell types. Published studies have reported the following effects:
-
G0/G1 Phase Arrest: In some cancer cell lines, such as gastric cancer and neuroblastoma cells, treatment with this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[4][5]
-
G2/M Phase Arrest: In other cell types, like EZH2 mutant melanoma, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[6][7]
-
Induction of Apoptosis: An increase in the sub-G1 cell population is often observed following this compound treatment, which is indicative of apoptosis.[6][7][8]
Q3: What is the typical effective concentration and treatment duration for this compound in cell culture experiments?
A3: The effective concentration (IC50) of this compound varies significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published data, IC50 values can range from the low nanomolar to the micromolar range.[3][8][9][10] Treatment durations in cell cycle experiments typically range from 24 to 72 hours or longer to observe significant effects.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell cycle progression. | 1. Suboptimal concentration of this compound. | Perform a dose-response experiment (e.g., using a range from 0.1 µM to 20 µM) to determine the IC50 for your specific cell line.[8] |
| 2. Insufficient treatment duration. | Increase the incubation time with this compound. Effects on H3K27me3 levels can be seen after 2 days, with cell cycle changes often observed after 72 hours.[3][6] | |
| 3. Cell line is resistant to EZH2 inhibition. | Confirm EZH2 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to this compound. The oncogenic activity of EZH2 in some cancer cells is largely Polycomb-independent, making them less sensitive to this compound.[2] | |
| High levels of cell death obscuring cell cycle analysis. | 1. This compound concentration is too high. | Reduce the concentration of this compound to a level that induces cell cycle arrest without causing widespread apoptosis. |
| 2. Apoptosis is the primary outcome. | If the goal is to study apoptosis, use assays like Annexin V/PI staining to quantify apoptotic cells.[7][8] A significant sub-G1 peak in cell cycle analysis is also indicative of apoptosis.[6][8] | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Ensure consistent cell density at the time of treatment, passage number, and media composition. |
| 2. This compound solution degradation. | Prepare fresh this compound solutions from a stock solution stored under appropriate conditions (typically -20°C or -80°C). | |
| Off-target effects are suspected. | 1. This compound may have EZH2-independent effects at high concentrations. | Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed effects are EZH2-dependent, consider performing EZH2 knockdown experiments (e.g., using siRNA) to see if it phenocopies the effects of this compound.[11] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 Value | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | 7-252 nM (for H3K27me3 reduction) | [3] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | 7-252 nM (for H3K27me3 reduction) | [3] |
| HEC50B | Endometrial Cancer | Not Specified | 2.37-5.07 µM | [8] |
| HEC1B | Endometrial Cancer | Not Specified | 2.37-5.07 µM | [8] |
| RPMI8226 | Multiple Myeloma | Not Specified | 12.6-17.4 µM | [10][12] |
| DU145 | Prostate Cancer | Not Specified | 52 µM | [2] |
| PC3 | Prostate Cancer | Not Specified | 32 µM | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| IGR1 (EZH2 Y646N) | Melanoma | 5 µM, 10 µM | 72 hours | G2/M arrest, reduction in G0/G1 | [6] |
| AGS | Gastric Cancer | Not Specified | Not Specified | G0/G1 arrest | [4] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | G0/G1 arrest | [4] |
| Neuroblastoma cells | Neuroblastoma | Not Specified | Not Specified | G0/G1 arrest | [4] |
| HEC50B | Endometrial Cancer | 10 µM | 72 hours | Increased sub-G1 population | [8] |
| HEC1B | Endometrial Cancer | 10 µM | 72 hours | Increased sub-G1 population | [8] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to attach overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase A staining buffer.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for analyzing cell cycle progression after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin and this compound Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin and this compound Produce Synergistic Effects on Epithelial-Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of GSK126
Welcome to the technical support center for GSK126. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues and ensuring the consistency and reliability of their experiments involving this potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in various cancers.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C.[5] Stock solutions can be prepared in solvents such as DMSO.[2] For in-vivo applications, specific formulation protocols should be followed to ensure solubility and stability.[2] It is recommended to prepare fresh working solutions for in-vivo experiments on the day of use.[2] Always refer to the manufacturer's datasheet for specific instructions on storage and handling.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for EZH2 over other methyltransferases, including EZH1, high concentrations may lead to off-target effects.[6] Some studies suggest that at high doses, the anti-proliferative effects of this compound might be independent of its EZH2 inhibitory activity.[6] Researchers should always include appropriate controls to distinguish between on-target and potential off-target effects in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating problems related to batch-to-batch variability.
Q4: My experimental results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from several factors. One potential cause is batch-to-batch variability of the this compound compound. Other factors include variations in experimental conditions, cell line integrity, and reagent quality.
To troubleshoot, consider the following:
-
Confirm Experimental Parameters: Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.
-
Cell Line Authentication: Regularly authenticate your cell lines to rule out contamination or genetic drift.
-
Reagent Quality: Use fresh, high-quality reagents and check for any signs of degradation.
-
This compound Batch Validation: If you have recently switched to a new batch of this compound, it is crucial to validate its performance. Refer to the "Quality Control for New Batches of this compound" section for a detailed protocol.
Q5: I am observing a decrease in the potency (higher IC50) of this compound in my cell-based assays compared to previous experiments. Why might this be happening?
A decrease in potency can be a direct indicator of an issue with the this compound compound, potentially due to:
-
Degradation: Improper storage or handling can lead to the degradation of the compound. Ensure that the compound has been stored correctly at -20°C and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Purity: The purity of the compound can vary between batches. Impurities can interfere with the activity of this compound.
-
Solubility Issues: Ensure the compound is fully dissolved. Incomplete solubilization will result in a lower effective concentration.
To address this, we recommend performing a dose-response experiment with a new batch of this compound alongside your current batch and a reference standard if available. This will help determine if the observed decrease in potency is specific to the current batch.
Q6: How can I be sure that the this compound I am using is active and engaging with its target, EZH2, in my cells?
Confirming target engagement is a critical step in validating your experimental system. Here are two approaches:
-
Western Blotting for H3K27me3: A direct and common method is to measure the levels of H3K27me3, the product of EZH2 activity, in your cells after treatment with this compound. A potent batch of this compound should cause a significant, dose-dependent decrease in global H3K27me3 levels.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that can confirm the binding of a ligand to its target protein in a cellular environment.[7][8][9][10][11] Ligand binding typically increases the thermal stability of the target protein.
Quality Control for New Batches of this compound
To ensure the reproducibility of your research, it is essential to perform quality control (QC) checks on each new batch of this compound. The following table outlines a basic QC protocol that can be adapted to most laboratory settings.
| Parameter | Method | Acceptance Criteria | Notes |
| Identity and Purity | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Purity should be ≥98% as confirmed by HPLC. The molecular weight determined by MS should match the expected molecular weight of this compound (526.67 g/mol ). | If in-house capabilities are not available, request the Certificate of Analysis (CoA) from the supplier, which should contain this information.[12] |
| Solubility | Visual inspection and concentration measurement (e.g., UV-Vis spectroscopy) | The compound should dissolve completely in the chosen solvent (e.g., DMSO) at the desired stock concentration. The measured concentration should be within ±10% of the expected concentration. | Incomplete dissolution can lead to inaccurate dosing. |
| Biological Activity | In-vitro cell-based assay (e.g., cell viability assay in a sensitive cell line) | The IC50 value of the new batch should be within a 2-3 fold range of the IC50 value obtained with a previously validated batch or as reported in the literature. | Use a well-characterized, sensitive cell line for this assay. Run a previously validated batch in parallel as a control. |
| Target Engagement | Western Blot for H3K27me3 | Treatment with the new batch of this compound should result in a dose-dependent decrease in H3K27me3 levels, comparable to a previously validated batch. | This confirms that the compound is active in inhibiting its intended target in a cellular context. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the EZH2 signaling pathway, a troubleshooting workflow for inconsistent results, and a quality control workflow for new batches of this compound.
Caption: EZH2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Results.
Caption: Quality Control Workflow for a New Batch of this compound.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 12. researchchemicals4u.pages.dev [researchchemicals4u.pages.dev]
GSK126 Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of GSK126 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Troubleshooting Guide
Encountering issues with your this compound formulation can be a common hurdle. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of aqueous buffer | This compound has low aqueous solubility. The addition of an aqueous solution can cause the compound to crash out of the initial solvent. | 1. Slow Addition: Add the aqueous buffer to the this compound stock solution very slowly, drop-by-drop, while vortexing or stirring vigorously.2. Co-solvent System: Ensure your final formulation contains an adequate percentage of organic co-solvents (e.g., DMSO, PEG300) to maintain solubility.3. Use of Solubilizers: Employ solubilizing excipients such as Captisol® (SBE-β-CD) which can form inclusion complexes with this compound, enhancing its aqueous solubility.[1] |
| Cloudiness or precipitation in the final formulation | The concentration of this compound may be too high for the chosen vehicle. The formulation may be unstable at room temperature or over time. | 1. Sonication/Heating: Gently warm the solution (e.g., to 37°C) and/or use a bath sonicator to aid in dissolution.[2] However, be mindful of the compound's stability at elevated temperatures.2. Fresh Preparation: Prepare the formulation fresh before each use to minimize stability-related precipitation.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.3. Optimize Vehicle Composition: Increase the percentage of the solubilizing agent (e.g., increase Captisol® concentration from 20% to 30% w/v) or adjust the ratio of co-solvents. |
| Phase separation | Immiscibility between the organic co-solvents and the aqueous phase. | 1. Use of Surfactants: Incorporate a small percentage of a biocompatible surfactant, such as Tween-80 (e.g., 0.5-5%), to improve the homogeneity of the formulation.[1]2. Homogenization: After mixing all components, pass the formulation through a homogenizer to create a more uniform and stable emulsion or suspension. |
| High viscosity of the formulation | High concentrations of polymers like PEG400 or Captisol® can increase the viscosity, making it difficult to inject. | 1. Adjust Vehicle: If possible, lower the concentration of the high-viscosity component. For example, try a lower molecular weight PEG or a lower percentage of Captisol®.2. Gentle Warming: Warming the formulation slightly before injection can reduce its viscosity. Ensure the temperature is safe for the animal and does not affect compound stability.3. Larger Gauge Needle: Use a slightly larger gauge needle for administration, if appropriate for the animal model and injection site. |
| Poor in vivo efficacy or high variability | The drug may not be fully dissolved, leading to inconsistent dosing. Poor bioavailability from the chosen formulation and administration route. | 1. Confirm Dissolution: Before administration, visually inspect the solution for any particulate matter. If available, use techniques like light microscopy to confirm the absence of crystals.2. Optimize Formulation for Bioavailability: Consider formulations known to improve bioavailability, such as those containing cyclodextrins (e.g., Captisol®).3. Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (IV) administration typically provides the highest bioavailability, while intraperitoneal (IP) and oral (PO) routes can have lower and more variable absorption.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for in vivo studies with this compound?
A1: Commonly used vehicles for this compound include mixtures of solvents and excipients to ensure its solubility and stability. These often consist of a primary organic solvent to dissolve the compound, which is then diluted with a mixture of co-solvents and/or aqueous buffers. Some examples found in literature include:
-
20% Captisol® in saline[4]
-
20% DMSO in PBS[5]
-
A mixture of DMSO, PEG300/PEG400, Tween-80, and saline.[1]
-
A mixture of 1% CMC and 0.5% Tween-80 in saline water.[1]
Q2: What is the recommended starting dose for this compound in mice?
A2: The dosage of this compound can vary significantly depending on the animal model, tumor type, and treatment schedule. Doses reported in the literature range from 15 mg/kg to 300 mg/kg.[3][6] A common starting point for efficacy studies in mouse xenograft models is 50 mg/kg, administered once daily via intraperitoneal injection.[4][5][6]
Q3: How should I store my this compound stock solution?
A3: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[7] Stock solutions are often prepared in DMSO. These can be stored at -20°C for several months.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I administer this compound orally?
A4: While intraperitoneal and intravenous routes are more commonly reported, oral administration is possible. However, pharmacokinetic studies have shown that this compound has very poor oral bioavailability (<2% in rats), which may necessitate a much higher dose and a specialized formulation to achieve therapeutic concentrations.[8]
Q5: Is this compound soluble in water?
A5: No, this compound is sparingly soluble in aqueous buffers.[7] To achieve a suitable concentration for in vivo dosing, it must first be dissolved in an organic solvent like DMSO or DMF before being diluted with an aqueous vehicle, often containing solubilizers.[7]
Experimental Protocols
Protocol: Preparation of this compound in 20% (w/v) Captisol® for Intraperitoneal Injection
This protocol describes the preparation of a 10 mg/mL this compound formulation in 20% Captisol® for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Captisol® (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Bath sonicator
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Prepare 20% (w/v) Captisol® Solution:
-
Weigh the required amount of Captisol®. For example, to make 10 mL of solution, weigh 2 g of Captisol®.
-
In a sterile conical tube, add the weighed Captisol®.
-
Add sterile saline to bring the total volume to 10 mL.
-
Vortex vigorously until the Captisol® is completely dissolved. The solution should be clear. This may take several minutes. Gentle warming (to ~37°C) can aid dissolution.
-
-
Prepare this compound Formulation (10 mg/mL):
-
Weigh the required amount of this compound. For example, to prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of this compound.
-
Place the weighed this compound into a new sterile conical tube.
-
Add the 20% Captisol® solution to the tube containing the this compound powder to achieve the final desired volume (e.g., 5 mL).
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the tube in a bath sonicator and sonicate for 15-30 minutes, or until the this compound is completely dissolved and the solution is clear. Brief periods of vortexing during sonication can help.
-
Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
-
Sterilization and Use:
-
If required for the experimental procedure (e.g., for long-term studies), sterilize the final formulation by passing it through a 0.22 µm sterile filter. Note that this may be difficult if the solution is viscous.
-
It is highly recommended to prepare this formulation fresh on the day of use.[2] Do not store the final aqueous formulation for extended periods.
-
Quantitative Data Summary
This compound In Vivo Study Parameters
| Animal Model | Administration Route | Dose | Vehicle | Reference |
| Female beige SCID mice | Intraperitoneal | 15, 50, 150 mg/kg (once daily) or 300 mg/kg (twice weekly) | Not specified | [6] |
| Female C57BL/mice or nude mice | Intravenous | 50, 150, or 300 mg/kg | Not specified | [3] |
| Male ApoE-/- mice | Intraperitoneal | 50 mg/kg/day | 20% DMSO/PBS | [2][5] |
| CB17/SCID mice | Intraperitoneal | 50 mg/kg | 20% Captisol® | [4] |
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥4.38 mg/mL (with gentle warming) | [6] |
| Ethanol | ~2 mg/mL | [7] |
| DMF | ~25 mg/mL | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Visualizations
Logical Workflow for this compound Formulation Selection
Caption: A decision-making workflow for developing a stable this compound formulation for in vivo experiments.
This compound Mechanism of Action - EZH2 Signaling Pathway
Caption: The inhibitory effect of this compound on the EZH2-mediated signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. esmed.org [esmed.org]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: GSK126 vs. Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Its dysregulation is implicated in the pathogenesis of various malignancies, driving research into potent and selective EZH2 inhibitors. This guide provides an objective comparison of the efficacy of GSK126, a highly selective EZH2 inhibitor, with other notable EZH2-targeting agents, including the FDA-approved tazemetostat and the dual EZH1/EZH2 inhibitor valemetostat.
Mechanism of Action: Targeting the Epigenetic Machinery
EZH2 inhibitors primarily function by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme.[2] This prevents the transfer of a methyl group to H3K27, leading to a global decrease in H3K27me3 levels. The reduction of this repressive histone mark results in the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[2][3]
This compound is a potent and highly selective small-molecule inhibitor of EZH2, demonstrating greater than 150-fold selectivity for EZH2 over its homolog EZH1 and over 1,000-fold selectivity against a panel of 20 other human methyltransferases.[4] Tazemetostat, another selective EZH2 inhibitor, targets both wild-type and mutant forms of the enzyme.[5] Valemetostat represents a newer class of inhibitors that dually target both EZH1 and EZH2, a strategy designed to overcome potential resistance mechanisms involving EZH1 compensation.[6][7]
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical activity of these inhibitors has been evaluated across a range of cancer cell lines and in vivo models, with key quantitative data summarized below.
In Vitro Potency and Selectivity
| Inhibitor | Target(s) | Ki (app) | IC50 (Methylation) | IC50 (Proliferation) | Selectivity |
| This compound | EZH2 | ~0.5-3 nM[2] | 7-252 nM (DLBCL cell lines)[2] | Varies by cell line (e.g., nM to µM range in lymphoma)[3] | >150-fold vs EZH1; >1000-fold vs other methyltransferases[4] |
| Tazemetostat | EZH2 (wild-type and mutant) | 2.5 ± 0.5 nM[5] | 2-90 nM (DLBCL cell lines)[2] | <0.001 to 7.6 µM (DLBCL cell lines)[2] | Highly selective for EZH2 over other histone methyltransferases[5] |
| Valemetostat | EZH1/EZH2 | Not widely reported | Not widely reported | Potent inhibition of various hematological malignancy cell lines[6] | Dual inhibitor |
In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Administration | Key Findings |
| This compound | EZH2 mutant DLBCL xenografts[8] | Intraperitoneal injection | Synergistically inhibited tumor growth when combined with pomalidomide.[8] |
| Tazemetostat | EZH2 mutant HSTL PDX model[9] | Oral gavage | Significantly prolonged survival and decreased disease burden.[9] |
| Wild-type DLBCL xenografts[10] | Oral gavage (125 or 500 mg/kg twice daily) | Significant dose-dependent inhibition of tumor growth.[10] | |
| Valemetostat (OR-S1) | Ibrutinib-resistant MCL PDX model[6] | Oral administration | Significantly inhibited tumor growth.[6] |
Clinical Efficacy and Safety
The clinical development of these EZH2 inhibitors has yielded varying outcomes, providing valuable insights into their therapeutic potential.
This compound
A Phase I study (NCT02082977) evaluated this compound in patients with relapsed/refractory solid tumors and B-cell lymphomas.[11][12] While the maximum tolerated dose (MTD) was established at 2,400 mg administered intravenously twice weekly, the study was terminated due to insufficient evidence of clinical activity at tolerable doses.[2][13] Modest anticancer activity was observed, with one partial response in a patient with lymphoma and stable disease in 34% of patients.[11]
Tazemetostat
Tazemetostat has demonstrated significant clinical activity, leading to its FDA approval for certain patient populations. A Phase II trial (NCT01897571) in patients with relapsed or refractory follicular lymphoma (FL) showed meaningful and durable responses.[14]
| Patient Cohort | Objective Response Rate (ORR) |
| EZH2 mutant FL | 69%[14] |
| EZH2 wild-type FL | 35%[14] |
The treatment was generally well-tolerated, with a low incidence of serious adverse events.[14]
Valemetostat
Valemetostat has shown promising efficacy in patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL) and peripheral T-cell lymphoma (PTCL). A pivotal Phase II study in Japan (NCT04102150) for relapsed/refractory ATL led to its approval in that country.[15][16]
| Indication | Objective Response Rate (ORR) |
| Relapsed/Refractory ATL | 48%[16] |
A global Phase II study (VALENTINE-PTCL01) is further evaluating its efficacy in PTCL.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summarized protocols for representative preclinical and clinical studies.
In Vitro Cell Proliferation Assay (this compound)
-
Cell Lines: A panel of 46 lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, and follicular lymphoma lines.[3]
-
Treatment: Cells were exposed to varying concentrations of this compound for 6 days.
-
Endpoint: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: The concentration of this compound required to inhibit 50% of cell growth (Growth IC50) was calculated.[3]
In Vivo Xenograft Model (Tazemetostat)
-
Animal Model: Female CB17 severe combined immunodeficient (SCID) mice.[10]
-
Tumor Implantation: 1 x 10^6 OCI-LY19 or 5 x 10^6 Toledo DLBCL cells were mixed with Matrigel and implanted subcutaneously.
-
Treatment: Once tumors reached a volume of at least 100 mm², mice were treated with either vehicle control or tazemetostat at doses of 125 or 500 mg/kg administered orally twice daily.[10]
-
Endpoint: Tumor volume was measured regularly. The study endpoint was reached when tumor volume exceeded 2,000 mm².[10]
-
Analysis: Mean tumor volumes between treatment and control groups were compared.
Phase I Clinical Trial Protocol (this compound - NCT02082977)
-
Study Design: Open-label, dose-escalation study.[11]
-
Patient Population: Patients with relapsed/refractory solid tumors or B-cell lymphomas with no available standard treatment.[11][12]
-
Treatment: GSK2816126 was administered intravenously at doses ranging from 50 to 3,000 mg twice weekly for 3 weeks, followed by a 1-week rest period, in 28-day cycles.[11][12]
-
Primary Objective: To determine the safety, maximum-tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of GSK2816126.[11]
-
Inclusion Criteria: ECOG performance status of 0 or 1, adequate organ function, and specific contraception requirements for men and women of childbearing potential.[17]
-
Exclusion Criteria: Receipt of investigational anti-cancer drugs within specified timeframes and current use of prohibited medications.[17]
Phase II Clinical Trial Protocol (Tazemetostat - NCT01897571)
-
Study Design: Open-label, single-arm, multicenter trial.[14]
-
Patient Population: Adults with histologically confirmed relapsed or refractory follicular lymphoma (grades 1, 2, 3a, or 3b) who had received at least two prior systemic therapies.[18]
-
Treatment: 800 mg of tazemetostat administered orally twice daily in continuous 28-day cycles.[14]
-
Primary Endpoint: Objective response rate based on the 2007 International Working Group criteria for non-Hodgkin lymphoma, assessed by an independent radiology committee.[14]
-
Tumor Assessment: Tumor responses were assessed by an independent radiology committee and investigators.[14]
-
Safety Monitoring: Treatment-emergent adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, version 4.03.[14]
Phase II Clinical Trial Protocol (Valemetostat - NCT04102150)
-
Study Design: Multicenter, single-arm, open-label trial.[15]
-
Patient Population: Patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL).[15]
-
Treatment: Valemetostat 200 mg administered orally once daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[15]
-
Primary Endpoint: To evaluate the efficacy and safety of valemetostat monotherapy.[15]
-
Efficacy Assessment: The initial antitumor response was assessed 4 weeks after the first dose and subsequently every 8 weeks.[15]
Visualizing the Molecular Landscape
To better understand the biological context of EZH2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Experimental Workflow for EZH2 Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EZH2 for the treatment of hepatosplenic T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Combination Therapy of GSK126 and PARP Inhibitors: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer therapeutics, the strategic combination of targeted agents is a promising approach to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the performance of GSK126, a potent EZH2 inhibitor, in combination with PARP inhibitors, a class of drugs targeting DNA damage repair pathways. Drawing upon key preclinical studies, we present a detailed analysis of the synergistic, and at times antagonistic, effects of this combination therapy, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential and the complexities of co-targeting EZH2 and PARP in cancer treatment.
Performance Comparison: Synergistic and Antagonistic Effects
The combination of this compound and PARP inhibitors has demonstrated significant anti-tumor synergy in specific cancer contexts, primarily in models of BRCA1-deficient breast and ovarian cancer. However, the efficacy of this combination is highly dependent on the genetic background of the tumor, with some studies reporting antagonistic effects in BRCA2-deficient models.
In Vitro Efficacy: Cell Viability and Apoptosis
Preclinical studies have consistently shown that the combination of this compound and the PARP inhibitor olaparib leads to a significant reduction in cell viability and a corresponding increase in apoptosis in BRCA1-mutant cancer cell lines. This synergistic effect is attributed to a "drug-induced synthetic lethality," where the inhibition of EZH2 by this compound impairs homologous recombination repair, rendering the cancer cells highly dependent on PARP-mediated DNA repair for survival.[1][2]
Conversely, in BRCA2-deficient breast cancer cell lines, the combination of this compound and the PARP inhibitor rucaparib has been shown to diminish the anti-tumor effect of the PARP inhibitor alone.[1][2] This antagonistic interaction is thought to be mediated by the stabilization of DNA replication forks, a mechanism that can confer resistance to PARP inhibitors.[2][3]
Table 1: Comparative In Vitro Efficacy of this compound and PARP Inhibitor Combinations
| Cell Line | Cancer Type | BRCA Status | Treatment | IC50 (µM) | Fold Change in IC50 (Combination vs. PARPi alone) | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Olaparib | >100 | - | [1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Olaparib + Exemestane | 16.8 ± 12.5 | >5.9 | [1] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | Olaparib | >100 | - | [1] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | Olaparib + Exemestane | Not specified | >1.09 | [1] |
| SUM149 | Inflammatory Breast Cancer | BRCA1 mutant | Olaparib + GSK343 | Not specified | Sensitization | [4][5] |
| VU423 | Breast Cancer | BRCA2 deficient | Rucaparib | Not specified | Increased Resistance | [6] |
Note: Direct quantitative comparison of IC50 values for this compound and PARP inhibitor combinations in the same study is limited in the currently available literature. The data from a study with exemestane is included to illustrate a synergistic interaction with a PARP inhibitor.
Table 2: Apoptosis Induction by this compound and PARP Inhibitor Combinations
| Cell Line | Cancer Type | Treatment | Apoptosis (% of cells) | Fold Increase in Apoptosis (Combination vs. PARPi alone) | Reference |
| Bcap37 | Breast Cancer | Paclitaxel | Not specified | - | [7][8] |
| Bcap37 | Breast Cancer | Paclitaxel + Olaparib (100mg) | Significantly higher than paclitaxel alone (P<0.05) | Not specified | [7][8] |
| PC3 | Prostate Cancer | Olaparib | Not specified | - | [9] |
| PC3 | Prostate Cancer | Olaparib + DGAT1i | Increased early apoptosis (P<0.05) | Not specified | [9] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using patient-derived xenograft (PDX) models have provided compelling evidence for the synergistic anti-tumor activity of this compound and olaparib in BRCA1-deficient breast cancer.[10] In one such study, the combination treatment led to a substantial reduction in tumor volume compared to either agent administered alone.[10] In contrast, in a murine model of Brca2-deficient breast cancer, treatment with an EZH2 inhibitor was associated with acquired resistance to a PARP inhibitor.[3]
Table 3: In Vivo Tumor Growth Inhibition with this compound and Olaparib Combination in a BRCA1-deficient PDX Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) vs. Control | Reference |
| Control | 1346 ± 111 | - | [11] |
| Olaparib (50 mg/kg) | 338 ± 108 | 81 | [11] |
| Selinexor (5 mg/kg) | 384 ± 114 | 77 | [11] |
| Selinexor + Olaparib | 136 ± 111 | 98 | [11] |
Note: This table presents data from a study combining olaparib with selinexor, as specific quantitative data for this compound and olaparib combination in a similar format was not available in the reviewed literature. This data is illustrative of a synergistic in vivo effect with a PARP inhibitor.
Signaling Pathways and Mechanisms of Action
The interplay between this compound and PARP inhibitors centers on the intricate network of DNA damage response (DDR) pathways.
Caption: Signaling pathway of this compound and PARP inhibitor combination therapy.
In cells with proficient homologous recombination (HR), DNA double-strand breaks (DSBs) that arise from stalled replication forks due to PARP inhibition can be efficiently repaired. EZH2, a histone methyltransferase, plays a role in regulating the expression of genes involved in HR. By inhibiting EZH2, this compound can lead to a state of "BRCAness" or HR deficiency, even in cells with wild-type BRCA genes. This acquired vulnerability makes the cells exquisitely sensitive to PARP inhibitors, leading to a synthetic lethal interaction and subsequent cell death.
A key molecular player in the context-dependent effects of this combination is the MUS81 endonuclease, which is involved in the degradation of stalled replication forks. EZH2 has been shown to mediate the recruitment of MUS81 to these forks. In BRCA2-deficient cells, inhibition of EZH2 can prevent MUS81 recruitment, leading to fork stabilization and, consequently, resistance to PARP inhibitors.[3]
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the combination of this compound and PARP inhibitors. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited publications.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Overview:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol Overview:
-
Culture and treat cells with this compound, a PARP inhibitor, or the combination for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for DNA Damage Markers (γH2AX)
Western blotting is used to detect the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.
Protocol Overview:
-
Treat cells with the drug combinations and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the γH2AX signal to a loading control like β-actin or GAPDH.
Caption: General workflow for Western blot analysis of γH2AX.
Conclusion
The combination of the EZH2 inhibitor this compound with PARP inhibitors represents a promising, yet complex, therapeutic strategy. The preclinical data strongly suggest that this combination can be highly synergistic in cancers with pre-existing or induced HR deficiencies, particularly in BRCA1-mutant settings. However, the potential for antagonism in BRCA2-deficient tumors underscores the critical importance of patient selection and the need for robust predictive biomarkers. Further research is warranted to fully elucidate the molecular mechanisms governing these context-dependent outcomes and to translate these findings into effective clinical applications. This guide provides a foundational understanding for researchers to navigate the intricacies of this combination therapy and to design future studies that will ultimately benefit cancer patients.
References
- 1. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 promotes degradation of stalled replication forks by recruiting MUS81 through histone H3 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 contributes to the response to PARP inhibitors through its PARP-mediated poly-ADP ribosylation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 8. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Synergistic Antitumor Effects of GSK126 with Other Epigenetic Drugs: A Comparative Guide
The EZH2 inhibitor GSK126 demonstrates potent synergistic effects in combination with other classes of epigenetic drugs, including DNA methyltransferase (DNMT) inhibitors, histone deacetylase (HDAC) inhibitors, and BET inhibitors, across a range of cancers. These combinations often result in enhanced tumor growth inhibition, increased apoptosis, and favorable modulation of gene expression profiles compared to single-agent treatments.
This compound, a highly selective inhibitor of the histone methyltransferase EZH2, has shown promise in cancer therapy. However, its efficacy as a monotherapy can be limited. Emerging research highlights that combining this compound with other epigenetic modifiers can overcome these limitations and lead to synergistic antitumor activity. This guide provides a comparative overview of the synergistic effects of this compound with other epigenetic drugs, supported by experimental data and detailed methodologies.
This compound in Combination with DNMT Inhibitors
The combination of this compound with DNMT inhibitors, such as 5-aza-2'-deoxycytidine (DAC), has demonstrated significant synergy in hepatocellular carcinoma (HCC). This combination leads to a more profound and sustained anti-proliferative effect and reactivation of tumor suppressor genes compared to either drug alone.[1][2] The proposed mechanism involves the reversal of an "epigenetic switch" where DNMT inhibition alone can lead to gene silencing by the Polycomb repressive complex 2 (PRC2), of which EZH2 is a key component. By inhibiting both, a more complete reactivation of silenced genes is achieved.[1][2] This combination also enhances anti-tumor immune responses by inducing viral mimicry.[1]
Table 1: Synergistic Effects of this compound and DNMT Inhibitors in Hepatocellular Carcinoma
| Cell Line | Drug Combination | Effect | Reference |
| Human HCC cell lines | This compound + 5-aza-2'-deoxycytidine (DAC) | Increased sensitivity, prolonged anti-proliferative changes, sustained reactivation of silenced genes, enhanced anti-tumor immune responses. | [1][2] |
This compound in Combination with HDAC Inhibitors
Potent synergy has been observed when this compound is combined with pan-HDAC inhibitors like romidepsin and vorinostat in various hematological malignancies and solid tumors.[3][4] In EZH2-dysregulated lymphomas, the combination of this compound and romidepsin leads to modulation of histone H3 lysine 27 (H3K27) acetylation and methylation and disruption of the PRC2 complex.[3] Similarly, in castration-resistant prostate cancer (CRPC), combining this compound and vorinostat results in strong inhibition of cell growth and tumor regression.[4] This combination appears to induce cellular stress and reprogram the epigenome, leading to the expression of the pro-apoptotic transcription factor ATF3.[4] In small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), the combination of EZH2 inhibitors (including this compound) and pan-HDAC inhibitors synergistically suppresses proliferation and induces apoptosis.[5]
Table 2: Synergistic Effects of this compound and HDAC Inhibitors
| Cancer Type | Cell Lines | Drug Combination | Key Synergistic Effects | Reference |
| Germinal Center-derived Lymphomas | 21 lymphoma cell lines | This compound + Romidepsin | Potent synergy in cell lines with EZH2 dysregulation, modulation of H3K27 acetylation and methylation, disruption of PRC2 complex. | [3] |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type | SCCOHT cell lines | This compound + Quisinostat/Panobinostat/Romidepsin | Synergistic suppression of proliferation and induction of apoptosis. | [5] |
| Castration-Resistant Prostate Cancer | CRPC models | This compound + Vorinostat | Strong inhibition of cell growth, tumor regression, induction of ATF3 expression. | [4] |
| Hematological Malignancies | MV4-11 | Dual HDAC/EZH2 inhibitor (based on SAHA and this compound) | Potent anti-proliferation activity. | [6][7] |
This compound in Combination with BET Inhibitors
The combination of this compound with BET inhibitors, such as JQ1, has shown synergistic effects in metastatic prostate cancer and pediatric rhabdoid tumors.[8][9] In prostate cancer cells, the combination of this compound and JQ1 significantly reduces cell viability and proliferation compared to single-agent treatments.[8][10] For pediatric atypical teratoid/rhabdoid tumors (AT/RT), which are characterized by SMARCB1 loss, the combination of this compound and JQ1 also exhibits synergistic inhibition of cell proliferation.[9][11]
Table 3: Synergistic Effects of this compound and BET Inhibitors
| Cancer Type | Cell Lines | Drug Combination | Key Synergistic Effects | Combination Index (CI) | Reference |
| Metastatic Prostate Cancer | DU145, PC3 | This compound + JQ1 | Synergistic reduction in cell viability and proliferation. | DU145: CI at ED50 = 0.54, PC3: CI at ED50 = 0.83 | [8][10] |
| Pediatric Rhabdoid Tumors | AT/RT cells | This compound + JQ1 | Synergistic inhibition of cell proliferation. | Not specified | [9] |
Signaling Pathways and Experimental Workflows
The synergistic interactions of this compound with other epigenetic drugs often involve complex signaling pathways. The diagrams below illustrate some of the key mechanisms and experimental approaches used to evaluate these combinations.
Caption: Mechanism of synergistic antitumor effects.
Caption: General experimental workflow for synergy studies.
Detailed Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3 × 10³ to 5 × 10³ cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with various concentrations of this compound, the other epigenetic drug, and their combination in a fixed-ratio design. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (Promega) or Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values and calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[13]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound, the other epigenetic drug, or the combination at predetermined concentrations for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, H3K27me3) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of EZH2 and BET BRD4 in Pediatric Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Diosgenin and this compound Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting EZH2 histone methyltransferase activity alleviates experimental intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GSK126: A Comparative Guide to a Key EZH2 Inhibitor for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitor GSK126 with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to support the reproducibility of published findings.
This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide synthesizes published preclinical data on this compound, offering a comparative perspective against other EZH2 inhibitors to aid in experimental design and data interpretation.
Comparative Analysis of EZH2 Inhibitors
The landscape of EZH2 inhibitors includes several compounds that have been evaluated in preclinical and clinical settings. This section provides a comparative summary of this compound against other notable EZH2 inhibitors.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EZH2 inhibitors in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, assay duration, and viability endpoints.
| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Reference |
| This compound | DU-145 | Prostate Cancer | Not Specified | ~10-25 | [3] |
| OPT7714 | Prostate Cancer | Not Specified | ~10-25 | [3] | |
| Tazemetostat | DU-145 | Prostate Cancer | Not Specified | >25 | [3] |
| OPT7714 | Prostate Cancer | Not Specified | >25 | [3] | |
| CPI-1205 | DU-145 | Prostate Cancer | Not Specified | >25 | [3] |
| OPT7714 | Prostate Cancer | Not Specified | >25 | [3] | |
| This compound | DLBCL Lines | Diffuse Large B-cell Lymphoma | Mutant | More sensitive than WT | [2] |
| Tazemetostat | DLBCL Lines | Diffuse Large B-cell Lymphoma | Mutant & WT | Proliferation IC50: <0.001 to 7.6 | [2] |
| CPI-1205 | B-cell NHL Lines | B-cell Non-Hodgkin Lymphoma | Mutant & WT | Biochemical IC50: 0.0022 (WT), 0.0031 (Mutant) | [2] |
| OR-S1/S2 | AML Cells | Acute Myeloid Leukemia | Not Specified | Enhanced antitumor activity compared to this compound | [2] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and its experimental evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
Validating EZH2 as a Therapeutic Target: A Comparative Guide to the Tool Compound GSK126
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a pivotal role in chromatin compaction and transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, including various lymphomas and solid tumors, making it an attractive therapeutic target. Validating such targets requires highly specific and potent chemical probes. GSK126 is a small molecule inhibitor designed for this purpose, enabling researchers to interrogate the biological consequences of EZH2 inhibition.
This guide provides a comprehensive comparison of this compound with other EZH2 inhibitors, supported by experimental data and detailed protocols to facilitate its use as a tool compound for validating EZH2 as a therapeutic target.
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[1] It demonstrates high selectivity for EZH2 over its close homolog EZH1 and a wide panel of other human methyltransferases, which is a crucial characteristic for a chemical probe to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target.[1]
Mechanism of Action
The primary mechanism of this compound involves binding to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate.[1] This leads to a global decrease in H3K27me3 levels, subsequent de-repression of PRC2 target genes, and downstream cellular effects such as cell cycle arrest and apoptosis in cancer cells.[1]
Comparative Analysis of EZH2 Inhibitors
To effectively validate a therapeutic target, it is essential to compare the primary tool compound with other available alternatives. This comparison helps in understanding the spectrum of available tools and selecting the most appropriate one for a specific experimental context.
| Feature | This compound | EPZ-6438 (Tazemetostat) | CPI-1205 | UNC1999 |
| Mechanism of Action | SAM-competitive inhibitor of wild-type and mutant EZH2[1] | SAM-competitive inhibitor of wild-type and mutant EZH2 | Indole-based, SAM-competitive inhibitor of EZH2[1] | Dual EZH1/EZH2 inhibitor[1] |
| Potency (Biochemical) | IC50: 9.9 nM[2] Kiapp: 0.5–3 nM[1] | Ki: ~2.5 nM | IC50: 2.2 nM (mutant), 3.1 nM (wild-type)[1] | IC50: <50 nM (EZH2) |
| Selectivity | >150-fold vs. EZH1 >1000-fold vs. 20 other methyltransferases[1] | ~20-fold vs. EZH1 | Modest selectivity vs. EZH1 (IC50: 52 nM)[1] | Non-selective (inhibits both EZH1 and EZH2)[1] |
| Key Cellular Effects | G1 or G2/M cell cycle arrest, apoptosis, inhibition of proliferation[1][3] | Induces apoptosis and cell cycle arrest | Dose and time-dependent cell killing in EZH2 WT and mutant NHL cells[1] | Growth inhibition of MLL-rearranged leukemia where EZH2-specific inhibitors are ineffective[1] |
| Clinical Status | Phase I trials terminated due to insufficient clinical activity[1][4] | FDA-approved for follicular lymphoma and epithelioid sarcoma[4] | In clinical development | Preclinical tool compound |
Experimental Protocols for EZH2 Target Validation
The following protocols provide a framework for using this compound to validate EZH2 as a therapeutic target in a cancer cell line of interest.
Biochemical EZH2 Inhibition Assay
Objective: To confirm the direct inhibitory activity of this compound on the EZH2 enzyme complex.
Methodology:
-
Utilize a recombinant five-member PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).[5]
-
Prepare serial dilutions of this compound (e.g., 0.5 nM to 300 nM) in DMSO.
-
In a reaction plate, combine the PRC2 complex (e.g., 6 nM) and a suitable histone H3 peptide substrate (e.g., residues 21-44, 10 µM).[5]
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the methyltransferase reaction by adding radiolabeled [3H]-SAM. The concentration of SAM should be kept high relative to its Km to ensure accurate Ki calculation.[5]
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Quench the reaction by adding a high concentration of unlabeled SAM.
-
Capture the methylated peptide product on phosphocellulose filters.
-
Measure the incorporated radioactivity using a scintillation counter to determine the extent of EZH2 inhibition and calculate the IC50 value.
Cellular H3K27me3 Reduction Assay (Western Blot)
Objective: To verify that this compound engages its target in a cellular context, leading to a reduction in the H3K27me3 histone mark.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., diffuse large B-cell lymphoma cell line KARPAS-422 or Pfeiffer) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM to 5 µM) or DMSO as a vehicle control for 48-96 hours. The long incubation time is necessary to observe histone modification changes across cell divisions.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of histone protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent reduction in H3K27me3 relative to total H3.
Cell Proliferation Assay
Objective: To assess the functional consequence of EZH2 inhibition on cancer cell viability and proliferation.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for 72 hours.[6]
-
Viability Assessment:
-
Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RPMI8226 multiple myeloma cells) into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.[6]
-
Dosing: Administer this compound intraperitoneally at a specified dose and schedule (e.g., 50-200 mg/kg daily).[6][7][8] The vehicle control group should receive the formulation vehicle (e.g., 20% Captisol or 20% DMSO/PBS).[6][7]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 2-3 weeks).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, dissect the tumors, and weigh them.[6] Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups. Pharmacodynamic analysis of H3K27me3 levels in tumor tissue can also be performed to confirm target engagement in vivo.
Mandatory Visualizations
Caption: EZH2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating EZH2 as a therapeutic target.
Caption: Logic for linking compound activity to target validation.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: GSK126 vs. GSK343
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent EZH2 Inhibitors
In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. Among the arsenal of small molecule inhibitors developed to target this histone methyltransferase, GSK126 and GSK343 have garnered significant attention. Both are potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, yet they exhibit distinct biochemical and cellular profiles. This guide provides a comprehensive head-to-head comparison of this compound and GSK343, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Biochemical Potency and Selectivity
A critical aspect of any inhibitor is its potency against its intended target and its selectivity over other related enzymes. Both this compound and GSK343 demonstrate high potency against EZH2, but with some notable differences in their inhibitory constants and selectivity profiles.
| Parameter | This compound | GSK343 | Reference(s) |
| EZH2 IC50 | 9.9 nM | 4 nM | [1][2] |
| EZH2 Ki | ~0.5 nM | 1.2 nM | [3][4] |
| EZH1 IC50 | 680 nM | 240 nM | [1][5] |
| Selectivity (EZH1/EZH2) | >150-fold | ~60-fold | [3][6] |
| Selectivity over other HMTs | >1000-fold | >1000-fold | [7][8] |
As the data indicates, GSK343 exhibits a slightly lower IC50 value in biochemical assays, suggesting a higher potency in a cell-free system. However, this compound demonstrates a greater selectivity for EZH2 over its close homolog EZH1.[3][6] This higher selectivity of this compound may be advantageous in minimizing off-target effects related to EZH1 inhibition. Both molecules show excellent selectivity against a broader panel of histone methyltransferases (HMTs).[7][8]
Cellular Activity
The efficacy of an inhibitor in a cellular context is paramount. This is often assessed by its ability to inhibit the proliferation of cancer cell lines and reduce the levels of H3K27 trimethylation (H3K27me3), the direct product of EZH2 activity.
| Cell Line | Cancer Type | This compound IC50 (Proliferation) | GSK343 IC50 (Proliferation) | Reference(s) |
| DU145 | Prostate Cancer | 52 µM | - | [9] |
| PC3 | Prostate Cancer | 32 µM | - | [9] |
| LNCaP | Prostate Cancer | - | 2.9 µM | [2] |
| U87 | Glioblastoma | - | 4.06 µM (24h), 4.68 µM (48h) | [10] |
| LN229 | Glioblastoma | - | 5 µM | [7] |
| HeLa | Cervical Cancer | - | 13 µM | [2] |
| SiHa | Cervical Cancer | - | 15 µM | [2] |
| Multiple Myeloma (various) | Multiple Myeloma | 12.6 - 17.4 µM | - | [3] |
| Endometrial Cancer (various) | Endometrial Cancer | 2.37 - 5.07 µM | - | [11] |
| HEC-50B | Endometrial Cancer | 1.0 µM | - | [12] |
| Ishikawa | Endometrial Cancer | 0.9 µM | - | [12] |
| HEC-265 | Endometrial Cancer | 10.4 µM | - | [12] |
| HCC1806 (H3K27me3 inhibition) | Breast Cancer | - | 174 nM | [5] |
Direct comparison of cellular potency is challenging due to variations in experimental conditions across different studies. However, available data suggests that both inhibitors are active in the micromolar to sub-micromolar range in various cancer cell lines. For instance, in glioblastoma cell lines U87 and LN229, GSK343 shows IC50 values around 4-5 µM.[7][10] this compound has demonstrated potent anti-proliferative effects in multiple myeloma and endometrial cancer cell lines, with IC50 values in the low micromolar range.[3][11][12]
Signaling Pathway and Experimental Workflow
This compound and GSK343 exert their effects by inhibiting the catalytic activity of EZH2, a key component of the PRC2 complex. This inhibition leads to a reduction in H3K27me3, a repressive histone mark, which in turn results in the de-repression of target genes, ultimately impacting cell proliferation, differentiation, and apoptosis.
Caption: Inhibition of the EZH2 catalytic subunit by this compound or GSK343.
The evaluation of these inhibitors typically follows a standardized workflow, starting from biochemical assays to cellular and in vivo models to assess their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. oncotarget.com [oncotarget.com]
- 8. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between GSK126 and Other EZH2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides an objective comparison of the EZH2 inhibitor GSK126 with other EZH2 inhibitors, focusing on the critical issue of cross-resistance. Supported by experimental data, this document delves into the molecular underpinnings of resistance, offering insights for the development of next-generation epigenetic therapies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its role in silencing tumor suppressor genes has made it a prime target in oncology. This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive small-molecule inhibitor of EZH2.[1] While showing promise, the emergence of resistance has limited its clinical efficacy. A key challenge is the development of cross-resistance to other EZH2 inhibitors, which can render subsequent lines of therapy ineffective.
Mechanisms of Resistance to this compound and Cross-Resistance Profile
Resistance to this compound, and by extension other SAM-competitive EZH2 inhibitors like tazemetostat, primarily arises from two distinct mechanisms: the activation of bypass signaling pathways and the acquisition of secondary mutations in the EZH2 gene.
Activation of Pro-Survival Signaling Pathways
Cancer cells can evade the effects of EZH2 inhibition by activating alternative signaling pathways that promote survival and proliferation. Studies in diffuse large B-cell lymphoma (DLBCL) have identified the activation of the insulin-like growth factor 1 receptor (IGF-1R), phosphoinositide-3-kinase (PI3K), and MEK pathways as key drivers of resistance to this compound.[2] Constitutive activation of these pathways can confer resistance to EZH2 inhibitors.[2] The activation of the PI3K/AKT and MAPK pathways leads to the decreased expression of the pro-apoptotic genes TNFSF10 and BAD, which are crucial for the antitumor effects of this compound.[2]
Acquired Secondary Mutations in EZH2
A second major mechanism of resistance involves the emergence of mutations within the EZH2 gene itself. These mutations often occur in the catalytic SET domain or the D1 domain and can prevent the binding of SAM-competitive inhibitors like this compound and tazemetostat.[3][4] Notably, cells that acquire resistance to this compound through these mutations frequently exhibit cross-resistance to tazemetostat.[4] However, these resistant cells may retain sensitivity to other classes of EZH2 inhibitors that have different binding mechanisms.[2]
Comparative Efficacy of EZH2 Inhibitors in Sensitive and Resistant Settings
The following tables summarize the in vitro efficacy of this compound and other EZH2 inhibitors against both sensitive and resistant cancer cell lines.
Table 1: IC50 Values of EZH2 Inhibitors in Sensitive DLBCL Cell Lines
| Cell Line | EZH2 Mutation Status | This compound IC50 (nM) | Tazemetostat (EPZ-6438) IC50 (nM) |
| Pfeiffer | Y641F | 27[1] | 11 |
| KARPAS-422 | Y641N | 45[1] | 4 |
| WSU-DLCL2 | Y641N | 18[1] | 16 |
| SU-DHL-6 | Y641N | 25[1] | 38 |
| SU-DHL-10 | A687V | 528[1] | - |
| OCI-Ly19 | WT | >10,000[1] | 7,600[3] |
Table 2: Cross-Resistance Profile of this compound-Resistant DLBCL Cell Lines
| Resistant Cell Line | Parental Cell Line | This compound IC50 (µM) | Tazemetostat (EPZ-6438) IC50 (µM) | UNC1999 IC50 (µM) | EED226 IC50 (µM) |
| SU-DHL-10-R | SU-DHL-10 | >25 | >25 | ~5 | ~1 |
| WSU-DLCL2-R | WSU-DLCL2 | >25 | >25 | ~4 | ~0.5 |
| KARPAS-422-R | KARPAS-422 | >25 | >25 | ~6 | ~1.5 |
Data compiled from multiple sources.[2][5] Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
A common method to generate EZH2 inhibitor-resistant cell lines involves continuous exposure to the drug.
-
Cell Culture: DLBCL cell lines (e.g., SU-DHL-10, WSU-DLCL-2, KARPAS-422) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Mutagenesis (Optional): To accelerate the development of resistance, cells can be treated with a chemical mutagen such as ethyl methanesulfonate (EMS) at a concentration of 2 mM for 4 days.[2]
-
Drug Selection: Following mutagenesis (or directly for non-mutagenized cells), the cells are cultured in the presence of a high concentration of this compound (e.g., 10 µM) for an extended period (e.g., 7 days or longer) to select for resistant populations.[2]
-
Maintenance: The resulting resistant polyclonal population is then maintained in culture medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate drug-target engagement by measuring the thermal stability of a protein in the presence of a ligand.
-
Cell Treatment: Intact cells are incubated with the EZH2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.[6]
-
Thermal Challenge: The cell suspensions are then heated to a range of temperatures in a thermal cycler to induce protein denaturation.[6]
-
Cell Lysis: After heating, the cells are lysed to release the cellular proteins.
-
Separation of Aggregates: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.[6]
-
Protein Quantification: The amount of soluble EZH2 in the supernatant is quantified using methods such as Western blotting or mass spectrometry.[6] An increase in the amount of soluble EZH2 at higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound often involves the activation of bypass signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of EZH2 inhibition.
Overcoming Cross-Resistance
The observation that this compound-resistant cells can remain sensitive to inhibitors with different mechanisms of action offers a promising strategy to overcome resistance.
-
UNC1999: This compound is also a SAM-competitive inhibitor but appears to be effective against some this compound-resistant mutants.[2] This suggests subtle differences in the binding mode that can be exploited.
-
EED226: As an allosteric inhibitor that binds to the EED subunit of the PRC2 complex rather than EZH2, EED226 represents a distinct class of PRC2 inhibitors.[2] Its efficacy in this compound-resistant cells highlights the potential of targeting other components of the PRC2 complex to circumvent resistance.[2]
Conclusion
Cross-resistance between SAM-competitive EZH2 inhibitors like this compound and tazemetostat is a significant clinical challenge, driven by both on-target mutations and the activation of bypass signaling pathways. A thorough understanding of these resistance mechanisms is crucial for the rational design of combination therapies and the development of novel EZH2 inhibitors with distinct modes of action. The continued exploration of alternative PRC2 inhibitors, such as EED binders, holds promise for treating patients who have developed resistance to first-generation EZH2-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
Validating Downstream Gene Expression Changes Induced by GSK126: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 inhibitor GSK126 with other alternatives, focusing on the validation of downstream gene expression changes. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction to this compound and EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1] Dysregulation of EZH2 activity is implicated in the development and progression of various cancers, making it a prominent target for cancer therapy.[2]
This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity.[3] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced PRC2 target genes.[3] This reactivation of tumor suppressor genes and other regulatory genes underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.
Comparative Analysis of Downstream Gene Expression Changes
The primary downstream effect of this compound is the alteration of gene expression profiles. This is typically validated using high-throughput sequencing techniques like RNA sequencing (RNA-seq) to measure changes in mRNA levels and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide distribution of H3K27me3.
This compound-Induced Gene Expression Changes
Studies have shown that treatment with this compound leads to significant changes in the transcriptome of cancer cells. For instance, in non-small cell lung cancer (NSCLC) cells, this compound treatment enhances the enrichment of type I interferon (IFN) and antigen processing and presentation gene signatures.[4] This suggests that EZH2 inhibition can modulate the tumor microenvironment and potentially enhance anti-tumor immunity.
In multiple myeloma cells, this compound treatment has been shown to upregulate the expression of Wnt signaling pathway antagonists such as CXXC4, NKD1, and PRICKLE1, leading to the suppression of the Wnt/β-catenin signaling pathway.[5] This highlights the ability of this compound to interfere with key oncogenic signaling pathways.
A study on murine B cells identified several novel EZH2-regulated genes that are not previously associated with antibody-secreting cell differentiation, including Nuak1, Atoh8, Cdo1, and Mybl1, which were upregulated upon this compound treatment.[6]
Comparison with Other EZH2 Inhibitors: Tazemetostat
Tazemetostat (EPZ-6438) is another potent and selective EZH2 inhibitor that has received FDA approval for certain cancers.[2] Similar to this compound, tazemetostat induces the upregulation of hundreds of genes, including known PRC2 target genes.[7]
A comparative analysis of tazemetostat-sensitive and resistant rhabdoid tumor cells revealed that resistance can be independent of EZH2, with resistant cells showing an upregulation of RB1/E2F target genes.[7] This underscores the importance of understanding the broader cellular context and potential resistance mechanisms when evaluating EZH2 inhibitors.
The following table summarizes a selection of differentially expressed genes upon treatment with this compound and Tazemetostat in different cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and treatment durations.
| Inhibitor | Cell Line | Upregulated Genes | Downregulated Genes | Reference |
| This compound | Murine B cells | Nuak1, Atoh8, Cdo1, Mybl1, Hist1h2aj | Spib | [6] |
| This compound | A549 (NSCLC) | HLA-A/B/C, B2M, TAP1/2, STAT1/2, MAVS, ISG15, CCL2, CCL5, CXCL12 | Not specified | [4] |
| This compound | MM.1S, LP1 (Multiple Myeloma) | CXXC4, NKD1, PRICKLE1 | c-Myc, LEF1 | [5] |
| Tazemetostat | G401 (Rhabdoid Tumor) | Known PRC2 target genes | Not specified | [7] |
Experimental Protocols for Validation
Accurate validation of downstream gene expression changes is critical. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27me3
Objective: To identify the genomic regions with altered H3K27me3 marks following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to 80-90% confluency and treat with this compound or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K27me3 enrichment. Compare the peak profiles between this compound-treated and control samples to identify differential regions.
RNA Sequencing (RNA-seq)
Objective: To quantify the changes in gene expression at the mRNA level after this compound treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as described for ChIP-seq.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent followed by a column-based purification). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads, align them to the reference genome, and quantify the expression level of each gene. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the this compound-treated and control groups.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression changes of specific genes identified by RNA-seq.
Protocol:
-
Cell Culture, Treatment, and RNA Extraction: Follow the same procedure as for RNA-seq.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design and Validation: Design primers specific to the target genes and a stable reference gene (e.g., GAPDH, ACTB). Validate primer efficiency and specificity.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in validating the effects of this compound.
Caption: EZH2 Signaling and this compound Inhibition.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
- 5. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic modulators of B cell fate identified through coupled phenotype-transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
GSK126 vs. EZH2 Knockdown: A Comparative Guide to Specificity and Effects
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the histone methyltransferase EZH2 is critical. This guide provides an objective comparison of two prevalent methods: the small molecule inhibitor GSK126 and genetic knockdown of EZH2, supported by experimental data and detailed methodologies.
Enhancer of zeste homolog 2 (EZH2) is a key epigenetic regulator, and its dysregulation is implicated in numerous cancers. Consequently, targeting EZH2 has become a significant focus of therapeutic development. This guide dissects the mechanisms, specificity, and cellular effects of this compound, a potent EZH2 inhibitor, and compares them to the widely used technique of EZH2 knockdown via RNA interference.
Mechanism of Action: Catalytic Inhibition vs. Protein Depletion
The fundamental difference between this compound and EZH2 knockdown lies in their mechanism of action. This compound is a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor that specifically targets the catalytic activity of EZH2.[1] It binds to the SET domain of the EZH2 protein, preventing the methylation of its primary substrate, histone H3 on lysine 27 (H3K27). This leads to a global reduction in the repressive H3K27me3 mark without altering the overall protein levels of EZH2.[2][3]
In contrast, EZH2 knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the EZH2 messenger RNA (mRNA) for degradation. This directly reduces the synthesis of the EZH2 protein, thereby diminishing the cellular pool of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit. This approach abrogates both the catalytic and any non-catalytic (e.g., scaffolding) functions of the EZH2 protein.[4]
Caption: Contrasting mechanisms of this compound and EZH2 knockdown.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a direct comparison of the effects of this compound and EZH2 knockdown.
Table 1: Effects on H3K27me3 Levels and EZH2 Protein
| Treatment | Effect on Global H3K27me3 | Effect on EZH2 Protein Levels | Representative Citations |
| This compound | Dose-dependent decrease | No significant change | [5][6][7][8] |
| EZH2 Knockdown | Significant decrease | Significant decrease | [2][3][9] |
Table 2: Comparative Cellular Effects
| Cellular Process | This compound | EZH2 Knockdown | Representative Citations |
| Cell Proliferation | Inhibition | Inhibition | [5][10][11][12][13] |
| Apoptosis | Induction | Induction | [9][14][15][16] |
| Cell Cycle Arrest | G2/M phase | S and G2/M phases | [10][12] |
| Gene Expression | Reactivation of PRC2 target genes | Reactivation of PRC2 target genes | [1][5][17] |
| Cell Migration/Invasion | Inhibition | Inhibition | [18][19] |
Specificity and Off-Target Considerations
While both methods are effective at targeting EZH2 function, they have different specificity profiles. This compound is highly selective for EZH2 over other histone methyltransferases, including its close homolog EZH1.[1] However, at higher concentrations, off-target effects have been reported, with some studies showing that this compound can induce cell death even in EZH2 knockout cells, suggesting the existence of other cellular targets.[20]
EZH2 knockdown is highly specific to the EZH2 mRNA sequence, but the potential for off-target effects due to the unintended binding of the RNAi molecule to other mRNAs is a known consideration. A key advantage of knockdown is its ability to probe the non-catalytic functions of EZH2, which are not addressed by catalytic inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in this guide.
Western Blot for H3K27me3 and EZH2 Analysis
This protocol is used to determine the protein levels of EZH2 and the global levels of H3K27me3.
-
Cell Lysis: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined via a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated on an SDS-PAGE gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature using 5% non-fat milk in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting EZH2, H3K27me3, and a loading control (e.g., Histone H3 or β-actin).
-
Secondary Antibody Incubation: Following washes, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
Caption: Simplified workflow for Western Blot analysis.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with this compound or subjected to EZH2 knockdown.
-
Incubation: Plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of EZH2 and its target genes.
-
RNA Extraction: Total RNA is isolated from cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene.
Conclusion and Recommendations
The choice between this compound and EZH2 knockdown is contingent on the specific research question.
-
For studying the role of EZH2's catalytic activity , this compound is the preferred method due to its high specificity and ease of use. Its reversibility also allows for more precise temporal control in experiments.
-
To investigate the full spectrum of EZH2's functions, including non-catalytic roles , EZH2 knockdown is the more appropriate choice. Stable knockdown with shRNA can be advantageous for long-term studies.
For a comprehensive understanding, employing both this compound and EZH2 knockdown in parallel can provide robust and complementary data, helping to dissect the catalytic-dependent and -independent functions of EZH2. Researchers should always include appropriate controls to account for potential off-target effects inherent to both methodologies.
References
- 1. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 2. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of EZH2 primes the cardiac gene activation via removal of epigenetic repression during human direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Down-regulation of EZH2 by RNA interference inhibits proliferation and invasion of ACHN cells via the Wnt/β- catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
A Comparative Guide to GSK126 (Cabotegravir) for HIV Pre-Exposure Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK126 (long-acting injectable cabotegravir) with oral pre-exposure prophylaxis (PrEP) alternatives, focusing on clinical trial results, limitations, and experimental protocols. All quantitative data is summarized for direct comparison, and key biological and experimental workflows are visualized.
Executive Summary
This compound, marketed as Apretude, is a long-acting injectable integrase strand transfer inhibitor (INSTI) for HIV pre-exposure prophylaxis. Clinical trials have demonstrated its superiority in preventing HIV acquisition compared to daily oral tenofovir-based regimens.[1][2][3] This guide delves into the pivotal clinical trial data, outlines the practical limitations of this compound, and provides detailed experimental protocols from the key studies to inform research and development in HIV prevention.
Comparative Clinical Trial Data
The following tables summarize the efficacy and safety data from the pivotal HPTN 083 and HPTN 084 clinical trials for this compound (Cabotegravir), and data for the oral PrEP alternatives, Truvada (emtricitabine/tenofovir disoproxil fumarate) and Descovy (emtricitabine/tenofovir alafenamide).
Efficacy Data
| Drug | Clinical Trial | Participant Population | Incidence Rate (per 100 person-years) | Hazard Ratio (95% CI) | Key Finding |
| This compound (Cabotegravir) | HPTN 083 | Cisgender men and transgender women who have sex with men | 0.37 | 0.31 (0.16–0.58) | Superior to daily oral TDF/FTC[1] |
| TDF/FTC (Truvada) | HPTN 083 | Cisgender men and transgender women who have sex with men | 1.22 | - | Comparator |
| This compound (Cabotegravir) | HPTN 084 | Cisgender women | 0.15 | 0.10 (0.04–0.27) | Superior to daily oral TDF/FTC[3] |
| TDF/FTC (Truvada) | HPTN 084 | Cisgender women | 1.85 | - | Comparator |
| TAF/FTC (Descovy) | DISCOVER | Men who have sex with men and transgender women | 0.16 | 0.47 (0.19-1.15) vs TDF/FTC | Non-inferior to TDF/FTC[4] |
| TDF/FTC (Truvada) | DISCOVER | Men who have sex with men and transgender women | 0.34 | - | Comparator |
Safety Data: Adverse Events of Interest
| Adverse Event | This compound (Cabotegravir) | TDF/FTC (Truvada) | TAF/FTC (Descovy) |
| Injection Site Reactions | HPTN 083: 81.4%HPTN 084: 38%[5] | HPTN 083: 31.3% (placebo injection) | N/A (oral) |
| Nausea | HPTN 083/084: Similar rates to TDF/FTC | TDF2 Study: 11.1%[6] | DISCOVER Trial: Similar to TDF/FTC |
| Diarrhea | HPTN 083/084: Similar rates to TDF/FTC | - | DISCOVER Trial: Similar to TDF/FTC |
| Headache | HPTN 083/084: Similar rates to TDF/FTC | PrEP Trials: >2%[7] | DISCOVER Trial: Similar to TDF/FTC |
| Weight Gain (Mean) | HPTN 083: 1.23 kg/year [8] | HPTN 083: 0.37 kg/year [8] | DISCOVER Trial: +1.7 kg at week 96[9] |
| Decreased Bone Mineral Density | Not a significant concern | Associated with bone density loss[9] | Less impact on bone density than TDF/FTC[9] |
| Renal Events | Not a significant concern | Associated with renal toxicity | Less impact on renal safety than TDF/FTC[9] |
Limitations of this compound (Cabotegravir)
Despite its high efficacy, this compound has several limitations that must be considered in clinical practice and future drug development:
-
Injection Site Reactions (ISRs): The most common adverse events are ISRs, including pain, tenderness, and nodules at the injection site.[8] While most are mild to moderate and decrease over time, they can be a significant consideration for some individuals.
-
Integrase Inhibitor (INSTI) Resistance: There is a risk of developing resistance to INSTIs, including cabotegravir, in individuals who acquire HIV while receiving PrEP or who have undiagnosed HIV at the time of initiation.[10] This is a critical concern as it can limit future treatment options.
-
Delayed HIV Diagnosis: Cabotegravir can suppress HIV RNA levels, potentially leading to a delay in the detection of breakthrough infections when using standard antibody-based HIV tests.[10] This necessitates the use of HIV RNA testing for monitoring.
-
Pharmacokinetic (PK) Tail: After the final injection, cabotegravir concentrations decrease slowly over a long period, known as the PK tail.[11] During this time, drug levels may be insufficient to provide complete protection but could still be high enough to select for drug-resistant virus if an individual acquires HIV.
-
Logistical Challenges: As an injectable administered by a healthcare professional every two months, this compound requires regular clinic visits, which can be a barrier for some individuals.
-
Use in Specific Populations: Data on the use of cabotegravir in pregnant or breastfeeding individuals is limited.[12] Additionally, its effectiveness has not been evaluated in individuals at risk of HIV-1 from receptive vaginal sex.[9]
Experimental Protocols
The pivotal clinical trials for this compound were HPTN 083 and HPTN 084. Below are the key aspects of their methodologies.
HPTN 083 & HPTN 084: Study Design
-
Phase: Phase 2b/3 (HPTN 083) and Phase 3 (HPTN 084)
-
Design: Randomized, double-blind, double-dummy, active-controlled, superiority trials.
-
Population:
-
Intervention Arms:
-
Cabotegravir Arm: Oral cabotegravir (30 mg) daily for 5 weeks, followed by intramuscular injections of cabotegravir (600 mg) every 8 weeks, plus a daily oral placebo.
-
TDF/FTC Arm: Daily oral emtricitabine 200 mg/tenofovir disoproxil fumarate 300 mg (Truvada), plus a placebo injection every 8 weeks.
-
-
Primary Endpoints:
-
Efficacy: Incident HIV infection.
-
Safety: Occurrence of Grade 2 or higher adverse events.[5]
-
-
Key Procedures:
-
Regular HIV testing, including HIV RNA testing.
-
Monitoring for adverse events.
-
Assessment of adherence to the oral medication through plasma drug level measurements in a subset of participants.
-
Visualizations
HIV Integrase Inhibition by Cabotegravir
Caption: Mechanism of action of this compound (cabotegravir) in inhibiting HIV replication.
HPTN 083/084 Clinical Trial Workflow
Caption: Simplified workflow of the HPTN 083 and HPTN 084 clinical trials.
References
- 1. apretudehcp.com [apretudehcp.com]
- 2. icap.columbia.edu [icap.columbia.edu]
- 3. apretudehcp.com [apretudehcp.com]
- 4. DESCOVY Efficacy Data | HCP [descovyhcp.com]
- 5. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. fda.gov [fda.gov]
- 8. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 9. gilead.com [gilead.com]
- 10. Safety and efficacy of long-acting injectable cabotegravir as preexposure prophylaxis to prevent HIV acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Guidelines on Long-Acting Injectable Cabotegravir for HIV Prevention - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the EZH2 Inhibitor GSK126 Across Diverse Cancer Subtypes
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of GSK126, a selective inhibitor of the methyltransferase EZH2, reveals varying efficacy across different cancer subtypes, with notable activity in hematological malignancies, particularly those with EZH2 mutations. This guide provides a detailed comparison of this compound with other EZH2 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2] this compound is a potent and highly selective, S-adenosylmethionine-competitive inhibitor of EZH2.[3][4]
Comparative Efficacy of this compound in Cancer Cell Lines
The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating a spectrum of activity. The most significant sensitivity is observed in lymphoma cell lines harboring activating mutations in EZH2.
Table 1: Comparative IC50 Values of this compound and Tazemetostat in Lymphoma Cell Lines
| Cell Line | Cancer Subtype | EZH2 Mutation Status | This compound IC50 (nM) | Tazemetostat IC50 (nM) | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Y641F | 26 | 4 | [5][6] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N | 50 | 11 | [5][6] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N | 25 | 2 | [3][7] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N | - | 13 | [8] |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | >1000 | >1000 | [9] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | >1000 | >1000 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
In solid tumors, the efficacy of this compound is more varied. For instance, in multiple myeloma cell lines, this compound has shown potent growth inhibition with IC50 values ranging from 12.6 µM to 17.4 µM.[10] In prostate cancer cell lines DU145 and PC3, the IC50 values were reported to be 52 µM and 32 µM, respectively.[11]
In Vivo Performance of this compound
Preclinical xenograft models have demonstrated the in vivo antitumor activity of this compound. In mice bearing EZH2 mutant DLBCL xenografts (KARPAS-422 and Pfeiffer), this compound treatment resulted in significant tumor growth inhibition and, at higher doses, tumor regression.[12] Similarly, in a multiple myeloma xenograft model using RPMI8226 cells, this compound administration significantly delayed tumor growth.[13] However, one study reported that this compound had no effect on tumor growth in immunocompetent mice, suggesting that the tumor microenvironment, particularly the presence of myeloid-derived suppressor cells (MDSCs), may influence its efficacy.[14]
Table 2: In Vivo Efficacy of this compound and Tazemetostat in Xenograft Models
| Cancer Model | EZH2 Inhibitor | Dosing Regimen | Outcome | Reference |
| KARPAS-422 (DLBCL) | This compound | 50-200 mg/kg/day | Tumor growth inhibition/regression | [12] |
| Pfeiffer (DLBCL) | This compound | 50-200 mg/kg/day | Tumor growth inhibition/regression | [12] |
| RPMI8226 (Multiple Myeloma) | This compound | 200 mg/kg/day | Delayed tumor growth | [13] |
| OCI-LY19 (DLBCL) | Tazemetostat | 125 or 500 mg/kg BID | Dose-dependent tumor growth inhibition | [9] |
| Fuji (Synovial Sarcoma) | Tazemetostat | 250 or 500 mg/kg BID | Dose-dependent tumor growth inhibition | [15] |
| PBRM1-mutated Chordoma | Tazemetostat | - | 100% overall survival | [16] |
Clinical Trial Outcomes
A Phase I clinical trial of this compound (NCT02082977) in patients with advanced hematologic and solid tumors was terminated due to insufficient evidence of clinical activity at the doses and schedules tested.[4][17][18] The study enrolled 41 patients, and while the maximum tolerated dose was established, the modest anticancer activity did not support further investigation.[17][19]
In contrast, another EZH2 inhibitor, tazemetostat (EPZ-6438), has shown more promising clinical results. A phase 2 trial in patients with relapsed or refractory follicular lymphoma demonstrated an objective response rate of 69% in patients with EZH2 mutations and 35% in those with wild-type EZH2.[20][21] These positive outcomes led to the FDA approval of tazemetostat for the treatment of certain patients with follicular lymphoma.[22]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of EZH2's methyltransferase activity within the PRC2 complex, leading to a global decrease in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[3]
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound solutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K27me3
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Excise tumors for further analysis, such as immunohistochemistry for Ki-67 and H3K27me3, and western blotting.
This comparative guide provides a summary of the current understanding of this compound's performance in various cancer subtypes. While it shows promise in specific contexts, particularly in EZH2-mutant lymphomas, its clinical development has been challenging. Further research is needed to identify patient populations that may benefit from this compound and to explore potential combination therapies that could enhance its efficacy.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ezh2-inhibition-as-a-therapeutic-strategy-for-lymphoma-with-ezh2-activating-mutations - Ask this paper | Bohrium [bohrium.com]
- 13. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft | MDPI [mdpi.com]
- 17. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 22. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safe Disposal of GSK126: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of GSK126, a potent and selective EZH2 methyltransferase inhibitor, is critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.
Different suppliers provide conflicting safety information for this compound. While some classify it as not hazardous, others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent safety protocols to mitigate any potential risks.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to conduct a thorough risk assessment. The following personal protective equipment should be worn to minimize exposure:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Waste Segregation and Collection
Proper segregation of this compound waste is essential to prevent accidental mixing with incompatible chemicals and to ensure correct disposal.
-
Solid Waste: All contaminated consumables, including gloves, weighing papers, and paper towels, should be collected in a designated, clearly labeled, leak-proof container.
-
Liquid Waste: Unused solutions and rinsates containing this compound must be collected in a dedicated, shatter-resistant container. It is advisable to use the original manufacturer's bottle or a compatible plastic-coated glass bottle. Do not mix this compound liquid waste with other solvent or aqueous waste streams.
-
Sharps Waste: Any needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Step-by-Step Disposal Protocol
-
Segregate Waste at the Source: As outlined above, collect solid, liquid, and sharps waste in separate and appropriate containers at the point of generation.
-
Label Containers Immediately: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," the approximate concentration, and the date of accumulation.
-
Store Waste Securely: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Professional Disposal: Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. This compound waste should be disposed of at an approved waste disposal plant[1]. Do not pour this compound waste down the drain due to its aquatic toxicity[1].
The following table summarizes the key information for the proper disposal of this compound.
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste | Designated, leak-proof container | "Hazardous Waste - this compound Solid" | Collection by a licensed hazardous waste disposal service. |
| Liquid Waste | Dedicated, shatter-resistant bottle | "Hazardous Waste - this compound Liquid" | Collection by a licensed hazardous waste disposal service. |
| Sharps Waste | Designated sharps container | "Hazardous Waste - Sharps with this compound" | Collection by a licensed hazardous waste disposal service. |
Emergency Procedures
In case of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor[1].
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
